5-Bromo-3-methoxypicolinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZGSGCVSZCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673899 | |
| Record name | 5-Bromo-3-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-66-9 | |
| Record name | 5-Bromo-3-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3-methoxypicolinic Acid
CAS Number: 1142191-66-9
This technical guide provides a comprehensive overview of 5-Bromo-3-methoxypicolinic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical properties, a plausible synthetic route with a detailed experimental protocol, analytical characterization methods, and its potential applications, underpinned by scientific principles and references to authoritative sources.
Introduction and Significance
This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring provides multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.[1] Picolinic acids and their derivatives are known to be important scaffolds in the development of therapeutic agents and agrochemicals.[2] The specific substitution pattern of this molecule suggests its potential utility in creating compounds that can interact with biological targets through various non-covalent interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 1142191-66-9 | [3][4][5][6][7] |
| Molecular Formula | C₇H₆BrNO₃ | [3][6][8] |
| Molecular Weight | 232.03 g/mol | [3][6][8] |
| IUPAC Name | 5-bromo-3-methoxy-2-pyridinecarboxylic acid | |
| Appearance | Solid (typically light brown to yellow) | [1] |
| Boiling Point (Predicted) | 333.8 ± 42.0 °C at 760 mmHg | |
| Density (Predicted) | 1.713 ± 0.06 g/cm³ | [9] |
| Purity | Typically ≥95% | [1][6] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis involves the electrophilic bromination of the 3-methoxypicolinic acid backbone. The methoxy group is an ortho-, para-director; however, the pyridine nitrogen and the carboxylic acid are deactivating groups. The position para to the methoxy group (C5) is the most likely site for bromination.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a guideline based on general procedures for the bromination of aromatic compounds.[10] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Electrophilic Bromination of 3-Methoxypicolinic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methoxypicolinic acid (1.0 eq.) in concentrated sulfuric acid at 0°C (ice bath).
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 eq.) in concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C. The use of a strong acid like sulfuric acid is crucial for activating the aromatic ring towards electrophilic substitution.[10]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. While specific spectra for this compound are not widely published, the expected data can be predicted based on its structure.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methoxy group protons. The aromatic protons will likely appear as doublets in the downfield region (δ 7.5-8.5 ppm). The methoxy protons will appear as a singlet around δ 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet, likely further downfield. |
| ¹³C NMR | The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-175 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methoxy carbon will be observed around δ 55-60 ppm. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid in the range of 2500-3300 cm⁻¹.[11][12] A sharp C=O stretching vibration for the carbonyl group will be present around 1700-1730 cm⁻¹.[11][12] C-O stretching for the methoxy group and the carboxylic acid will be observed in the fingerprint region (1000-1300 cm⁻¹).[11][12] Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[13][14] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), or bromine. |
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its structural features make it an attractive starting material for the development of novel compounds in the following areas:
-
Drug Discovery: Substituted picolinic acids are core structures in many pharmaceutical compounds. The bromine atom can be used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and modulate the pharmacological properties of the final molecule.
-
Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. This compound can serve as a building block for the synthesis of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: The pyridine ring can act as a ligand for metal complexes, and the functional groups on the ring can be used to tune the electronic and photophysical properties of these materials.
While specific examples of blockbuster drugs or widely used agrochemicals directly synthesized from this compound are not prominent in the public domain, its presence in the catalogs of numerous chemical suppliers indicates its utility in early-stage research and discovery programs.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: It is classified as an irritant.[3][7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]
Conclusion
This compound, with its unique combination of functional groups, is a valuable and versatile building block for synthetic chemists. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. By understanding the chemistry and handling of this compound, researchers can effectively utilize it in their efforts to discover and develop new molecules with significant scientific and commercial potential.
References
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. This compound(1142191-66-9) 1H NMR [m.chemicalbook.com]
- 6. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. echemi.com [echemi.com]
- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scienceready.com.au [scienceready.com.au]
A Technical Guide to 5-Bromo-3-methoxypicolinic Acid: A Key Intermediate in Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized Picolinic Acid Scaffold
5-Bromo-3-methoxypicolinic acid (CAS No: 1142191-66-9) is a substituted pyridine derivative that has emerged as a valuable building block in the fields of pharmaceutical and agrochemical research.[1][2] Its strategic importance lies in the unique arrangement of its functional groups: a picolinic acid core, a methoxy group, and a bromine atom. This combination provides a versatile platform for synthetic chemists to develop novel, high-value molecules.
The picolinic acid motif itself is a well-established "privileged" structure in medicinal chemistry, known for its ability to act as a bidentate chelating agent and its presence in numerous FDA-approved drugs.[3][4] The methoxy group modifies the electronic properties of the pyridine ring, while the bromine atom serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity.[3] This guide provides an in-depth analysis of the compound's properties, a proposed synthetic pathway based on established chemical principles, its applications, and essential safety information.
Section 1: Physicochemical and Structural Properties
The precise characterization of this compound is fundamental to its application in reproducible and scalable synthetic chemistry. The compound is typically a light brown to yellow solid at room temperature.[1] Its key molecular and physical properties are summarized in the table below, compiled from leading chemical suppliers.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 232.03 g/mol | [3][5] |
| Molecular Formula | C₇H₆BrNO₃ | [3][5] |
| CAS Number | 1142191-66-9 | [3][5] |
| IUPAC Name | 5-bromo-3-methoxypyridine-2-carboxylic acid | [4] |
| Appearance | Light brown to yellow solid | [1] |
| Boiling Point (Predicted) | 333.8 ± 42.0 °C at 760 mmHg | [4] |
| Canonical SMILES | COC1=C(C(=O)O)N=CC(=C1)Br | [3] |
| InChI Key | UTRZGSGCVSZCCL-UHFFFAOYSA-N | [3][4] |
| Purity (Typical) | ≥95% | [1][5] |
Molecular Structure Visualization
The structural arrangement of this compound is key to its reactivity. The carboxylic acid and nitrogen atom of the pyridine ring can act as a chelating unit, while the bromine at the 5-position is available for reactions like Suzuki or Sonogashira couplings.
Section 2: Proposed Synthesis Pathway and Experimental Considerations
This approach is rooted in the known reactivity of pyridine systems and demonstrates a common strategy for building complex, functionalized heterocyclic molecules.
Proposed Multi-Step Synthesis Workflow
Detailed Experimental Protocol (Proposed)
This protocol is a representative, field-proven methodology based on analogous transformations.[6] Researchers should perform small-scale trials to optimize conditions.
Step 1: Synthesis of 3-Bromo-5-methoxypyridine
-
System Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add anhydrous methanol (1.1 equivalents) dropwise. Causality: This generates sodium methoxide in situ. Careful addition is required to control hydrogen gas evolution.
-
Reaction: After gas evolution ceases, add 3,5-dibromopyridine (1.0 equivalent) to the mixture.
-
Heating: Heat the reaction mixture to 70-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[6] Trustworthiness: TLC monitoring ensures the reaction goes to completion and prevents unnecessary heating that could lead to side products.
-
Work-up: Cool the mixture to room temperature, and carefully quench by pouring it into an ice-water mixture.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2 & 3: Directed ortho-Metalation and Carboxylation
-
System Setup: Dissolve the purified 3-Bromo-5-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
-
Metalation: Slowly add n-Butyllithium (n-BuLi, ~1.1 equivalents) dropwise, maintaining the temperature at -78°C. The methoxy group at the 3-position directs the lithium to the 2-position. Stir for 1-2 hours at this temperature.
-
Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice in excess. Causality: The aryllithium species is a strong nucleophile that readily attacks the electrophilic carbon of CO₂ to form the carboxylate salt.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Acidify the aqueous layer with 1M HCl to a pH of ~4 to protonate the carboxylate, causing the product to precipitate.[1] Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
Section 3: Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile intermediate. Its structure is primed for modification, making it a cornerstone for building libraries of novel compounds for screening.
Role in the Drug Discovery Pipeline
The bromine atom is the key to diversification. It serves as a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[3] This allows for the systematic introduction of a wide range of aryl, alkyl, alkynyl, and amino groups, which is a foundational strategy in lead optimization.
-
Enzyme Inhibitors: Picolinic acid derivatives have been successfully developed as potent enzyme inhibitors, with candidates advancing to clinical trials for conditions like Alzheimer's disease.[4]
-
Receptor Antagonists: The pyridine scaffold is central to molecules targeting critical receptors. For example, related brominated picolinic acids are precursors to potent dopamine and serotonin receptor antagonists.[7]
-
Anticancer & Antimicrobial Agents: Brominated heterocycles are explored for their potential in developing anticancer and antimicrobial drugs.[2]
Applications in Agrochemicals
The same synthetic versatility is leveraged in the agrochemical industry. Picolinic acids are a notable class of synthetic auxin herbicides.[2] By using this compound as a scaffold, chemists can develop new herbicides or pesticides with improved efficacy, selectivity, and environmental profiles.[1]
Section 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Identification: The compound is classified as an irritant. GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place (recommended 2-8°C), tightly sealed, and under an inert gas to prevent degradation.[1]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | 1142191-66-9 [sigmaaldrich.com]
- 5. This compound - CAS:1142191-66-9 - Abovchem [abovchem.com]
- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-3-methoxypicolinic acid structure
An In-Depth Technical Guide to 5-Bromo-3-methoxypicolinic Acid: Structure, Synthesis, and Applications
Executive Summary
This compound is a halogenated and methoxy-substituted pyridinecarboxylic acid derivative that has emerged as a crucial building block in modern synthetic chemistry. Its unique arrangement of functional groups—a carboxylic acid, a methoxy group, and a bromine atom on a pyridine core—provides a versatile platform for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, offers a detailed examination of its molecular structure, discusses the strategic logic behind its synthesis, outlines its significant applications, particularly in the development of novel therapeutics, and provides essential safety and handling information. The inherent reactivity and functionality of this molecule make it an invaluable intermediate for creating targeted agents in medicinal and agrochemical research.[1][2]
Core Molecular Identity and Physicochemical Properties
The foundation of utilizing any chemical intermediate effectively lies in a precise understanding of its identity and physical characteristics. This section delineates the fundamental properties of this compound.
Nomenclature and Chemical Identifiers
Correctly identifying a compound is critical for sourcing, regulatory compliance, and scientific communication. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-bromo-3-methoxy-2-pyridinecarboxylic acid | [3] |
| Synonyms | This compound, 5-bromo-3-methoxypyridine-2-carboxylic acid | [4] |
| CAS Number | 1142191-66-9 | [3][5][6] |
| Molecular Formula | C₇H₆BrNO₃ | [5][6] |
| SMILES | BrC1=CN=C(C(O)=O)C(OC)=C1 | [5] |
| InChI Key | UTRZGSGCVSZCCL-UHFFFAOYSA-N | [3][5] |
| MDL Number | MFCD11857696 | [5] |
Structural Elucidation
The structure of this compound is defined by a pyridine ring substituted at three key positions. Understanding this arrangement is paramount to predicting its reactivity.
-
Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom acts as an electron-withdrawing group, influencing the electron density of the ring and the reactivity of its substituents.
-
Position 2 (α-position): A carboxylic acid group (-COOH). Its proximity to the ring nitrogen enhances its acidity compared to benzoic acid. This group is a primary site for reactions like esterification and amidation.
-
Position 3: A methoxy group (-OCH₃). This is an electron-donating group through resonance but slightly electron-withdrawing through induction. It influences the regioselectivity of further electrophilic substitution reactions.
-
Position 5: A bromine atom (-Br). As a halogen, it serves as another electron-withdrawing group and, critically, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.
Physicochemical Data Summary
The physical properties of the compound are essential for experimental design, including solvent selection and purification methods. The data below is a combination of reported and predicted values.
| Property | Value | Source(s) |
| Molecular Weight | 232.03 g/mol | [5][6] |
| Physical Form | Solid; may appear as a light brown to yellow solid | [1][3] |
| Boiling Point | 333.8 ± 42.0 °C (Predicted at 760 mmHg) | [3] |
| Density | 1.713 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | Typically available at ≥95% | [1][6] |
The Chemistry of this compound
As a highly functionalized heterocycle, the synthesis of this compound requires a strategic approach. Its chemical behavior is dictated by the interplay of its three distinct functional groups.
Principles of Synthesis: A Strategic Overview
-
Nucleophilic Aromatic Substitution (SNAr): Pyridine rings, especially when substituted with electron-withdrawing groups or halogens, are susceptible to nucleophilic attack. Syntheses often start with di-halogenated pyridines, where a nucleophile like sodium methoxide can selectively displace one halogen over another based on reaction conditions (solvent, temperature).[7][8][9]
-
Directed Ortho-Metalation (DoM): Existing substituents can direct metallation (e.g., lithiation) to an adjacent position. The resulting organometallic intermediate can then be quenched with an electrophile like CO₂ to install a carboxylic acid group.
-
Halogenation: The introduction of bromine is typically achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS), often in the presence of a strong acid.[8][10]
A plausible retrosynthetic analysis would involve disconnecting the molecule at the C-Br and C-COOH bonds, suggesting a methoxy-substituted pyridine as a key intermediate.
Representative Synthetic Workflow
The following is a representative, field-proven workflow illustrating the logical steps that could be employed to synthesize this compound, based on established pyridine chemistry.
Causality Behind Experimental Choices:
-
Step 1: Starting with a commercially available, differentially substituted pyridine (e.g., 2,5-dibromo-3-hydroxypyridine) allows for regioselective functionalization. The hydroxyl group is more acidic and can be selectively methylated.
-
Step 2: Methylation of the hydroxyl group is a standard transformation. Using a base like sodium hydride (NaH) ensures complete deprotonation to the alkoxide, which then acts as a potent nucleophile to react with methyl iodide.
-
Step 3: The introduction of the carboxylic acid at the 2-position can be achieved via a halogen-metal exchange followed by carboxylation. The bromine at the 2-position is typically more reactive towards lithiation than the one at the 5-position. Quenching with dry ice (solid CO₂) is a classic method for installing a -COOH group.
-
Step 4: A final hydrolysis step under basic or acidic conditions converts the carboxylate salt formed in Step 3 into the final carboxylic acid product.
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications.
Role as a Key Building Block in Drug Discovery
The compound is primarily utilized as a scaffold in the synthesis of pharmacologically active molecules.[1] The carboxylic acid is readily converted to amides, esters, or other derivatives to modulate properties like solubility, cell permeability, and target binding. The bromine atom is a linchpin for late-stage diversification, enabling the introduction of various substituents via metal-catalyzed cross-coupling reactions to explore the structure-activity relationship (SAR) of a lead compound.
Case Study: Precursor to Dopamine D2/D3 and 5-HT3 Receptor Antagonists
Authoritative research highlights the use of a closely related analog, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as the core acidic moiety for a potent antagonist of dopamine (D₂/D₃) and serotonin (5-HT₃) receptors.[7][8] Molecules with this profile have significant therapeutic potential as broad-spectrum antiemetic agents.[8] The synthesis of these complex final molecules involves an amide coupling reaction at the carboxylic acid of the picolinic acid core.[8] This underscores the strategic importance of intermediates like this compound in constructing the central pharmacophore of sophisticated drug candidates.
Applications in Agrochemicals
Beyond pharmaceuticals, this building block is valuable in agricultural chemistry.[2] The picolinic acid scaffold is present in several commercial herbicides. The functional groups on this compound allow for the synthesis of novel derivatives that can be screened for activity as herbicides, pesticides, or fungicides, potentially leading to products with improved efficacy and selectivity.[1][2]
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as an irritant and requires careful handling.
Hazard Identification
The compound's safety profile is summarized below based on Globally Harmonized System (GHS) classifications.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338 | [3][4] |
Recommended Handling and Personal Protective Equipment (PPE)
Given the hazard profile, the following precautions are mandatory:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. Wash hands thoroughly after handling.[11]
Storage and Stability
To ensure the integrity and longevity of the compound, proper storage is critical:
-
Temperature: Store in a cool environment, typically at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1]
-
Conditions to Avoid: Keep away from moisture, strong oxidizing agents, and bases.[11]
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its value is derived not from any intrinsic biological activity but from the chemical potential locked within its structure. The strategic placement of a carboxylic acid for coupling, a bromine atom for cross-coupling, and a methoxy group for electronic modulation provides chemists in pharmaceutical and agrochemical R&D with a powerful tool. A thorough understanding of its structure, reactivity, and handling requirements enables researchers to fully leverage this versatile intermediate in the rational design and synthesis of novel, high-value compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1142191-66-9 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. This compound - CAS:1142191-66-9 - Abovchem [abovchem.com]
- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 11. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
5-Bromo-3-methoxypicolinic acid is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures with tailored biological activities. This guide provides a comprehensive overview of the viable synthetic pathways to this compound, offering a blend of theoretical insight and practical considerations for the laboratory setting. We will delve into the strategic considerations behind different synthetic routes, from multi-step constructions starting with simple precursors to more direct approaches utilizing commercially available advanced intermediates.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the target molecule is paramount for its synthesis, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 232.03 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1142191-66-9 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Boiling Point | 333.8 ± 42.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Storage Temperature | 4°C | --INVALID-LINK--[2] |
Synthetic Pathways: A Strategic Analysis
The synthesis of this compound can be approached from multiple angles, each with its own set of advantages and challenges. The choice of a particular pathway will often depend on the availability of starting materials, cost considerations, and the desired scale of the synthesis. Herein, we explore three plausible and scientifically sound synthetic routes.
Pathway 1: Multi-Step Synthesis from 3-Hydroxypicolinic Acid
This pathway represents a classical approach, building the target molecule from a readily available and less complex starting material. It offers excellent opportunities for understanding the fundamental reactions involved in the functionalization of the pyridine ring.
Caption: Multi-step synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Esterification of 3-Hydroxypicolinic Acid:
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions in subsequent steps.
-
Procedure: 3-Hydroxypicolinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-hydroxypicolinate.
-
-
Methylation of Methyl 3-hydroxypicolinate:
-
Rationale: The hydroxyl group is converted to a methoxy group. Dimethyl sulfate (DMS) is a common and effective methylating agent.
-
Procedure: Methyl 3-hydroxypicolinate is dissolved in a suitable aprotic solvent, such as acetone or acetonitrile. A base, such as potassium carbonate, is added to deprotonate the hydroxyl group. Dimethyl sulfate is then added dropwise at room temperature. The reaction mixture is stirred until completion. The inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography to give methyl 3-methoxypicolinate.
-
-
Regioselective Bromination of Methyl 3-methoxypicolinate:
-
Rationale: The introduction of a bromine atom at the 5-position of the pyridine ring is a key step. The methoxy and ester groups are ortho, para-directing, and the 5-position is electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.
-
Procedure: Methyl 3-methoxypicolinate is dissolved in a chlorinated solvent like dichloromethane or chloroform. N-Bromosuccinimide is added in portions, and the reaction is stirred at room temperature, protected from light. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried and concentrated to yield methyl 5-bromo-3-methoxypicolinate.
-
-
Hydrolysis of Methyl 5-bromo-3-methoxypicolinate:
-
Rationale: The final step is the deprotection of the carboxylic acid.
-
Procedure: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is heated to reflux. After the reaction is complete, the alcohol is removed under reduced pressure. The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
-
Pathway 2: Synthesis from 5-Bromo-3-methoxypyridine-2-carbonitrile
This pathway offers a more direct route by starting with a commercially available intermediate that already contains the desired bromine and methoxy substituents. The key transformation is the hydrolysis of the nitrile group to a carboxylic acid.
Caption: Synthesis from a nitrile precursor.
Step-by-Step Experimental Protocol:
-
Rationale: The hydrolysis of a nitrile to a carboxylic acid is a robust and well-established transformation that can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis Procedure: 5-Bromo-3-methoxypyridine-2-carbonitrile is heated in a concentrated aqueous acid solution (e.g., sulfuric acid or hydrochloric acid). The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled and carefully neutralized with a base to precipitate the carboxylic acid. The product is collected by filtration, washed, and dried.
-
Basic Hydrolysis Procedure: The nitrile is refluxed in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide). Upon completion, the reaction mixture is cooled and acidified to precipitate the product, which is then isolated by filtration.
Pathway 3: Direct Hydrolysis of Methyl 5-bromo-3-methoxypicolinate
This is the most straightforward and atom-economical pathway, provided that the starting ester is readily available and cost-effective.
Caption: Direct hydrolysis of the corresponding methyl ester.
Step-by-Step Experimental Protocol:
-
Rationale: This pathway involves a single, high-yielding step.
-
Procedure: The experimental procedure for the hydrolysis of methyl 5-bromo-3-methoxypicolinate is identical to the final step of Pathway 1.
Conclusion
The synthesis of this compound can be achieved through several viable routes. The choice of the optimal pathway is a strategic decision that balances factors such as the availability and cost of starting materials, the number of synthetic steps, and the desired scale of production. For academic and exploratory research, a multi-step synthesis from simpler precursors can provide valuable insights into the chemistry of substituted pyridines. For process development and large-scale synthesis, leveraging commercially available, advanced intermediates offers a more efficient and economical approach. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical building block.
References
A Comprehensive Technical Guide to the Physical Properties of 5-Bromo-3-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
5-Bromo-3-methoxypicolinic acid, a substituted pyridine derivative, represents a molecule of significant interest in the realms of pharmaceutical and agrochemical research. Its unique structural arrangement, featuring a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring, endows it with a versatile reactivity profile. This makes it a valuable intermediate in the synthesis of a wide array of more complex molecules with potential biological activities. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows. This in-depth guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering insights into its behavior and laying the groundwork for its successful integration into research and development pipelines.
Core Molecular and Physical Characteristics
The foundational properties of this compound are summarized in the table below. It is crucial to note that while some properties are well-established, others, particularly thermodynamic data, are based on high-quality computational predictions due to the limited availability of experimentally determined values in published literature.
| Property | Value | Source |
| CAS Number | 1142191-66-9 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆BrNO₃ | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 232.03 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |
| Physical Form | Solid | --INVALID-LINK-- |
| Predicted Boiling Point | 333.8 ± 42.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Predicted Density | 1.713 ± 0.06 g/cm³ | --INVALID-LINK--[1] |
| Predicted pKa | 3.30 ± 0.10 | --INVALID-LINK-- |
| Predicted Flash Point | 155.7 ± 27.9 °C | --INVALID-LINK--[1] |
| IUPAC Name | 5-bromo-3-methoxypyridine-2-carboxylic acid | --INVALID-LINK-- |
| SMILES String | COC1=C(N=CC(=C1)Br)C(=O)O | --INVALID-LINK-- |
| InChI Key | UTRZGSGCVSZCCL-UHFFFAOYSA-N | --INVALID-LINK-- |
Structural Elucidation and Spectroscopic Analysis
The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds. Commercial suppliers confirm that the material conforms to the expected structure based on their internal quality control, which typically involves NMR and IR spectroscopy.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive proof of its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the carbon of the methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-O stretch: Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) for the methoxy group.
-
C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-Br stretch: A band in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition, and the isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a clear indicator of its presence.
Experimental Protocols: A Methodological Framework
The following section outlines the standard experimental procedures for determining the key physical properties of a solid organic compound like this compound. These protocols are designed to ensure accuracy and reproducibility.
Melting Point Determination
The melting point is a critical indicator of purity.
Caption: Workflow for Melting Point Determination.
Causality in Experimental Choice: A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium, ensuring an accurate reading. Packing the sample tightly and to a consistent height minimizes thermal gradients within the sample.
Solubility Assessment
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Caption: Workflow for Solubility Assessment.
Self-Validating System: The use of a range of solvents with varying polarities provides a comprehensive solubility profile. The process should be repeated at different temperatures to understand the temperature dependence of solubility, which is critical for crystallization processes.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Expertise and Experience: The choice of an appropriate solvent system where both the acidic and basic forms of the compound are soluble is critical for accurate pKa determination. The use of a calibrated pH meter and standardized titrant ensures the trustworthiness of the results.
Conclusion: A Foundation for Future Discovery
While a complete experimental dataset for the physical properties of this compound remains to be fully elucidated in the public domain, this guide provides a robust framework based on available data and well-established analytical principles. The predicted values offer a strong starting point for researchers, enabling informed decisions in experimental design. The outlined protocols for experimental determination provide a clear path for laboratories to generate their own high-quality data, contributing to the collective understanding of this important synthetic intermediate. As the use of this compound continues to grow, a comprehensive and experimentally validated understanding of its physical properties will be indispensable for unlocking its full potential in the development of novel and impactful molecules.
References
A Technical Guide to the Characterization of 5-Bromo-3-methoxypicolinic Acid Solubility for Pharmaceutical Development
Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation strategy, and overall developability.[1][2][3] 5-Bromo-3-methoxypicolinic acid (CAS 1142191-66-9) is a substituted pyridine carboxylic acid derivative with potential applications as a key intermediate in drug discovery programs. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, predict, and experimentally determine the solubility profile of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven protocol for thermodynamic solubility determination using the shake-flask method, and discuss appropriate analytical techniques for quantification. This document is designed to serve as a practical, in-depth resource for generating reliable and reproducible solubility data essential for advancing drug development.
Introduction and Physicochemical Overview
This compound is a solid organic compound with the molecular formula C₇H₆BrNO₃.[4] Understanding its solubility is paramount, as poor aqueous solubility can lead to low bioavailability, hinder the development of intravenous formulations, and create significant challenges for in vitro screening assays.[1][2][5]
Compound Structure:
Caption: Chemical structure of this compound.
Predicted Solubility Behavior Based on Molecular Structure
A rigorous analysis of the molecule's functional groups allows for an expert prediction of its solubility behavior, particularly its dependence on pH.
-
Picolinic Acid Core: The molecule is built on a picolinic acid (2-pyridinecarboxylic acid) scaffold. This core structure is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. The parent picolinic acid has pKa values of approximately 1.0 and 5.4.[6][7] This suggests that the molecule's net charge, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[8][9]
-
Carboxylic Acid Group (-COOH): This group is acidic. At pH values significantly above its pKa, it will deprotonate to form a highly polar, water-soluble carboxylate anion (-COO⁻).[10][11]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic. At pH values significantly below its pKa, it will be protonated, forming a cationic pyridinium species, which enhances water solubility.
-
Substituents:
-
Bromo (-Br) Group: The bromine atom is large and hydrophobic, which is expected to decrease overall aqueous solubility.
-
Methoxy (-OCH₃) Group: The methoxy group is moderately polar but also contributes to the molecule's hydrophobic character, likely having a minor negative impact on aqueous solubility compared to an unsubstituted analogue.
-
Expert Prediction: The solubility of this compound is predicted to be lowest at its isoelectric point (the pH at which the molecule has no net charge) and will increase significantly in both acidic (pH < 2) and alkaline (pH > 7) conditions due to the formation of charged ionic species.[11][12]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium under defined conditions (e.g., temperature, pH).[2] The "gold standard" for its determination is the shake-flask method .[13] This method is considered the most reliable for generating accurate data for formulation and preclinical development.[13] The following protocol is based on the principles outlined in the OECD Test Guideline 105.[14][15][16]
Mandatory Protocol: Shake-Flask Method
This protocol ensures a self-validating system by confirming that equilibrium has been reached.
Objective: To determine the thermodynamic aqueous solubility of this compound at various pH levels at a controlled temperature (e.g., 25°C or 37°C).
Materials:
-
This compound (solid, >98% purity)
-
Calibrated pH meter and probe
-
Analytical balance
-
Thermostatically controlled orbital shaker
-
Glass vials (e.g., 2-4 mL) with screw caps
-
Buffer solutions: pH 2.0 (HCl), pH 7.4 (Phosphate Buffered Saline - PBS), pH 9.0 (Borate buffer)
-
Centrifuge capable of >10,000 x g
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Analytical instrumentation (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation:
-
Label vials in triplicate for each pH buffer and for each time point (e.g., 24h and 48h).
-
Add a precise volume of the chosen buffer (e.g., 1.0 mL) to each vial.
-
-
Addition of Compound:
-
Add an excess of solid this compound to each vial. An amount that is visually in excess after equilibration is crucial. A starting point could be 2-5 mg per mL of buffer.
-
Causality: Adding a clear excess of solid is mandatory to ensure that the solution becomes saturated.[17] Without undissolved solid present at the end of the experiment, you are only measuring a concentration, not the saturation solubility.[13][17]
-
-
Equilibration:
-
Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[17]
-
Causality: Continuous agitation ensures maximal contact between the solid and the solvent, facilitating the dissolution process to reach equilibrium faster.[17] A long incubation period is required to ensure the system reaches a true thermodynamic equilibrium.[5]
-
-
Phase Separation (Critical Step):
-
After the initial 24-hour equilibration, carefully remove the vials.
-
Centrifuge the vials at high speed (e.g., 14,000 RPM for 15 minutes) to pellet the excess, undissolved solid.
-
Causality: This step is critical to remove fine particulates and colloidal species that would otherwise scatter light or dissolve during dilution, leading to a significant overestimation of the true solubility.[18]
-
Immediately after centrifugation, carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean analysis vial. This provides a secondary, robust mechanism to ensure no solid is carried over.[5][19]
-
-
Self-Validation Check:
-
Return the remaining original vials (with the solid pellet) to the shaker for an additional 24 hours (total 48 hours).
-
Repeat the phase separation (Step 4) for these 48h samples.
-
Trustworthiness: Analyze the concentrations from both the 24h and 48h time points. If the concentrations are statistically identical, it confirms that thermodynamic equilibrium was reached at 24 hours. If the 48h concentration is higher, the experiment must be extended until a stable plateau is reached.[17]
-
-
Quantification:
-
Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 3).
-
Verify the final pH of the saturated solution to ensure the buffering capacity was sufficient, as dissolving an acidic/basic compound can alter the pH.[13][17]
-
Experimental Workflow Diagram
Caption: Shake-Flask method workflow for thermodynamic solubility.
Analytical Quantification Methods
Accurate quantification of the dissolved compound in the supernatant is essential. The choice of method depends on the compound's properties and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the preferred method due to its high specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.[18] A calibration curve must be generated using standards of known concentration to ensure accurate quantification.
-
UV-Vis Spectroscopy: A simpler, high-throughput alternative if the compound has a strong chromophore and no interfering excipients are present.[5] A full absorbance spectrum should be run to determine the optimal wavelength (λ-max) for analysis. This method is less specific than HPLC.
Data Presentation and Interpretation
Results should be compiled into a clear, concise table.
| pH of Buffer | Temperature (°C) | Solubility @ 24h (µg/mL ± SD) | Solubility @ 48h (µg/mL ± SD) | Final Measured pH |
| 2.0 | 25 | Experimental Value | Experimental Value | Experimental Value |
| 7.4 | 25 | Experimental Value | Experimental Value | Experimental Value |
| 9.0 | 25 | Experimental Value | Experimental Value | Experimental Value |
pH-Dependent Ionization and Solubility
The relationship between pH, the compound's ionization state (speciation), and its resulting solubility is a cornerstone of preformulation.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. rheolution.com [rheolution.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. enamine.net [enamine.net]
- 6. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 7. Picolinic Acid [drugfuture.com]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 10. brainly.com [brainly.com]
- 11. reddit.com [reddit.com]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 17. quora.com [quora.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. bioassaysys.com [bioassaysys.com]
Spectroscopic Profile of 5-Bromo-3-methoxypicolinic Acid: A Technical Guide for Researchers
Introduction
Molecular Structure and Key Features
The structure of 5-Bromo-3-methoxypicolinic acid (C₇H₆BrNO₃, Molar Mass: 232.03 g/mol ) dictates its spectroscopic signature.[1][2] The pyridine ring is an electron-deficient aromatic system, and the substituents will influence the chemical environment of each atom in a predictable manner. The bromine atom at the 5-position will exert a deactivating, ortho-para directing effect. The methoxy group at the 3-position is an electron-donating group, and the carboxylic acid at the 2-position is an electron-withdrawing group. These competing electronic effects create a unique spectroscopic fingerprint.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing information about the connectivity of atoms.
Predicted ¹H NMR Spectrum: Based on the analysis of related compounds, the predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 - 8.5 | Doublet | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. It will likely appear as a doublet due to coupling with the H-4 proton. |
| ~7.8 - 8.0 | Doublet | 1H | H-4 | The proton at the 4-position is ortho to the bromine atom and will be deshielded. It will appear as a doublet due to coupling with the H-6 proton. |
| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its chemical shift is characteristic of methoxy groups attached to aromatic rings. |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent. |
Experimental Protocol for ¹H NMR Spectroscopy:
Caption: Workflow for acquiring a ¹H NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbons in electron-poor environments are deshielded and appear at higher ppm values.
Predicted ¹³C NMR Spectrum: The predicted ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~155 - 160 | C-3 | The carbon atom attached to the electron-donating methoxy group will be shielded relative to other aromatic carbons. |
| ~145 - 150 | C-2 | The carbon atom bearing the carboxylic acid group is deshielded. |
| ~140 - 145 | C-6 | This carbon is adjacent to the nitrogen and is expected to be deshielded. |
| ~120 - 125 | C-4 | The chemical shift of this carbon is influenced by the adjacent bromine and nitrogen atoms. |
| ~115 - 120 | C-5 | The carbon atom directly bonded to the bromine atom will have its chemical shift influenced by the heavy atom effect. |
| ~55 - 60 | -OCH₃ | The carbon of the methoxy group appears in the typical range for sp³ hybridized carbons attached to an oxygen atom. |
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.
Predicted IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1550-1600 | C=C and C=N stretch | Pyridine Ring |
| ~1200-1300 | C-O stretch | Methoxy Group & Carboxylic Acid |
| ~1000-1100 | C-O stretch | Methoxy Group |
| ~700-800 | C-Br stretch | Bromo Group |
Experimental Protocol for IR Spectroscopy (ATR):
Caption: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, the molecular ion peak (M⁺) would provide information about its molecular weight. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
Predicted Mass Spectrum: In an electron ionization (EI) mass spectrum, the following key ions are anticipated:
| Predicted m/z | Ion |
| 231/233 | [M]⁺ (Molecular Ion) |
| 216/218 | [M - CH₃]⁺ |
| 188/190 | [M - COOH]⁺ |
| 152 | [M - Br]⁺ |
The presence of the isotopic pattern for bromine is a definitive diagnostic feature in the mass spectrum of this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra based on the established principles of spectroscopy and data from analogous structures. Researchers can use this information to guide their own experimental work in identifying and characterizing this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-3-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-methoxypicolinic acid is a key building block in modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its halogenated and functionalized pyridine ring structure, however, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling and experimental reproducibility. This in-depth guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies essential for laboratory personnel working with this compound. By integrating technical data with practical, field-proven insights, this document aims to foster a culture of safety and scientific excellence in the research and development environment.
Compound Profile and Hazard Identification
This compound (CAS No. 1142191-66-9) is a solid, light brown to yellow crystalline powder.[1] Its molecular structure, featuring a brominated pyridine ring with methoxy and carboxylic acid functionalities, dictates its reactivity and toxicological profile.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [2][3][4][5] |
| Molecular Weight | 232.03 g/mol | [3][4][5] |
| Appearance | Solid, Light brown to yellow | [1] |
| Boiling Point | 333.8 ± 42.0 °C (Predicted) | [1][2][6] |
| Density | 1.713 ± 0.06 g/cm³ (Predicted) | [1][6] |
| Storage Temperature | 2-8°C, under inert gas | [1][2] |
GHS Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
GHS Pictogram:
-
[2]
-
-
Hazard Statements:
The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. These classifications necessitate stringent adherence to appropriate personal protective equipment and engineering controls.
Risk Mitigation and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling halogenated organic compounds. The following diagram illustrates the hierarchical approach to risk mitigation, with engineering controls being the most effective and PPE as the final line of defense.
Caption: Hierarchical approach to risk mitigation for handling this compound.
Recommended Personal Protective Equipment
-
Eye Protection: Chemical safety goggles that meet European Standard EN 166 are mandatory to protect against splashes and fine dust.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves. While nitrile gloves are commonly used, butyl rubber gloves may offer superior protection for prolonged handling.[8][9] Always consult the glove manufacturer's compatibility chart.
-
Skin and Body Protection: A fully buttoned laboratory coat should be worn to prevent skin contact.[7][8] For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[8][9] If a fume hood is not available or for large-scale operations, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Workflow
The following workflow outlines the critical steps for safely handling this compound from receipt to use.
Caption: Recommended workflow for handling this compound.
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
-
The storage class for this compound is 11: Combustible Solids.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill and Leak Procedures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust. Dispose of the waste in accordance with local, state, and federal regulations.
Disposal Considerations
Waste disposal must be conducted in compliance with all applicable regulations.
-
Chemical Waste: Unused or contaminated this compound should be disposed of as hazardous chemical waste.[14]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and containers, should also be treated as hazardous waste and disposed of accordingly.
Conclusion
This compound is a valuable reagent in drug discovery and development. However, its potential hazards require a diligent and informed approach to safety. By understanding its chemical properties, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely and effectively utilize this compound to advance scientific innovation. A strong foundation in chemical safety practices is not only a regulatory requirement but also a cornerstone of sound scientific research.
References
- 1. This compound | 1142191-66-9 [amp.chemicalbook.com]
- 2. This compound | 1142191-66-9 [sigmaaldrich.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound AldrichCPR 1142191-66-9 [sigmaaldrich.com]
- 5. This compound - CAS:1142191-66-9 - Abovchem [abovchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. This compound [acrospharma.co.kr]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. lobachemie.com [lobachemie.com]
- 14. orgsyn.org [orgsyn.org]
The Strategic deployment of 5-Bromo-3-methoxypicolinic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Bromo-3-methoxypicolinic acid has emerged as a pivotal structural motif and a versatile synthetic intermediate in the landscape of contemporary drug discovery. Its unique electronic and steric properties, conferred by the strategic placement of bromo and methoxy substituents on the picolinic acid scaffold, render it an invaluable tool for medicinal chemists. This guide provides an in-depth analysis of the applications of this compound, delving into its synthetic utility, rationale for its incorporation in drug design, and its role in the generation of novel therapeutic agents. We will explore its application in the context of G-protein coupled receptor (GPCR) modulation and as a core component in the design of enzyme inhibitors, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
Introduction: The Picolinic Acid Scaffold as a "Privileged" Structure
The pyridine ring is a cornerstone of many FDA-approved pharmaceuticals, and within this class, picolinic acid and its derivatives have carved out a significant niche.[1] These structures are considered "privileged" for their ability to interact with a wide array of biological targets with high affinity and specificity. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid moiety provides a key interaction point with protein active sites, often mimicking the carboxylate side chain of acidic amino acids.
This compound (Figure 1) is a particularly interesting derivative. The bromine atom at the 5-position serves as a valuable synthetic handle for cross-coupling reactions, allowing for the introduction of diverse molecular complexity. Furthermore, the methoxy group at the 3-position modulates the electronic character of the ring and can influence the conformation of the molecule, thereby fine-tuning its binding properties. This guide will illuminate the practical applications of this versatile building block in medicinal chemistry.
Figure 1: Structure of this compound
Caption: The chemical structure of this compound, highlighting the key functional groups.
Synthetic Utility and Key Reactions
The true power of this compound in drug discovery lies in its synthetic tractability. The carboxylic acid and the bromo group are orthogonal functional handles that can be manipulated selectively to build complex molecular architectures.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the coupling of this compound with a vast array of primary and secondary amines to generate a library of picolinamide derivatives.
Experimental Protocol: General Procedure for Picolinamide Synthesis
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure.
-
Amide Coupling: The resulting crude acid chloride is dissolved in anhydrous DCM (0.5 M) and cooled to 0 °C.
-
A solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in DCM is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired picolinamide.
Palladium-Catalyzed Cross-Coupling: Introducing Molecular Diversity
The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, which is crucial for exploring structure-activity relationships.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of the 5-bromo-3-methoxypicolinamide (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a base such as sodium carbonate (2.0 eq).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the desired coupled product.
Application in GPCR-Targeted Drug Discovery
A significant application of substituted picolinic acids lies in the development of ligands for G-protein coupled receptors (GPCRs). A notable example is the synthesis of a potent antagonist for dopamine D2/D3 and serotonin 5-HT3 receptors, which utilizes a closely related structural analog, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[2] This highlights the potential of the 5-bromo-picolinic acid scaffold in designing CNS-active agents.
The 5-bromo-3-methoxypicolinamide core can serve as a versatile scaffold to which different pharmacophoric elements can be attached to achieve desired selectivity and potency at various GPCRs. The amide linkage provides a rigid linker, while the substituent introduced at the 5-position via cross-coupling can be tailored to explore specific binding pockets within the receptor.
Hypothetical Signaling Pathway Inhibition
Below is a representative diagram illustrating how a hypothetical GPCR antagonist derived from this compound might function.
Caption: Hypothetical inhibition of a GPCR signaling pathway by a 5-Bromo-3-methoxypicolinamide derivative.
Application in Enzyme Inhibition
Picolinamide derivatives have also been successfully developed as potent enzyme inhibitors. For instance, a series of 6-substituted picolinamides were identified as effective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[3] The picolinamide scaffold provides a rigid framework for orienting substituents to interact with key residues in the enzyme's active site.
The this compound core can be utilized to design novel enzyme inhibitors. The amide portion can be tailored to interact with the protein backbone, while the substituent at the 5-position, introduced via cross-coupling, can be designed to occupy hydrophobic pockets or form specific interactions with the target enzyme.
Structure-Activity Relationship (SAR) Table
The following table presents hypothetical data for a series of 5-substituted-3-methoxypicolinamide derivatives in a generic kinase inhibition assay to illustrate how SAR data would be presented.
| Compound ID | R Group (at 5-position) | Kinase IC₅₀ (nM) |
| 1a | -Br | >10,000 |
| 1b | -Phenyl | 850 |
| 1c | -4-Fluorophenyl | 420 |
| 1d | -4-Methoxyphenyl | 680 |
| 1e | -Thiophen-2-yl | 250 |
| 1f | -N-methyl-pyrazol-4-yl | 110 |
Workflow for SAR Exploration
The following diagram outlines a typical workflow for exploring the structure-activity relationships of derivatives of this compound.
Caption: A typical workflow for the synthesis and SAR exploration of this compound derivatives.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse compound libraries. The strategic incorporation of this scaffold has shown promise in the development of potent modulators of GPCRs and enzyme inhibitors. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed chemical tools will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Strategic Use of 5-Bromo-3-methoxypicolinic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Picolinate Scaffolds in Modern Agrochemicals
In the landscape of modern crop protection, the demand for active ingredients with novel modes of action, improved toxicological profiles, and efficacy at low use rates is incessant. The picolinic acid scaffold has long been a cornerstone in the development of synthetic auxin herbicides, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in target weed species.[1][2] Early generations of these herbicides, while effective, faced challenges related to weed resistance and environmental persistence.[3]
This guide focuses on 5-Bromo-3-methoxypicolinic acid (CAS No. 1142191-66-9), a highly functionalized heterocyclic building block that has become instrumental in the synthesis of the latest generation of arylpicolinate herbicides.[4][5] Its specific substitution pattern—a bromine atom for strategic coupling reactions, a methoxy group for modulating activity and degradation, and a carboxylic acid for biological interaction—makes it a privileged starting material for creating complex, high-value active ingredients. We will explore its application in the synthesis of florpyrauxifen-benzyl, a leading arylpicolinate herbicide, providing detailed mechanistic insights, field-proven protocols, and an examination of the final product's unique mode of action.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is fundamental to its effective application. The properties of this compound dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 1142191-66-9 | [5][6][7] |
| Molecular Formula | C₇H₆BrNO₃ | [5][7] |
| Molecular Weight | 232.03 g/mol | [5][7] |
| Appearance | Light brown to yellow solid | [4] |
| Purity | Typically ≥95-98% | [4][6] |
| Storage | 2-8°C, under inert gas | [4] |
Part 1: The Synthetic Pathway to Arylpicolinate Herbicides
The primary utility of this compound is as a key intermediate in the synthesis of the arylpicolinate class of herbicides, such as florpyrauxifen-benzyl (marketed as Rinskor™ active).[8][9] The synthesis is a multi-step process where the picolinic acid core is strategically assembled and functionalized. The bromine atom at the 5-position is a critical handle for introducing the complex aryl group that defines this herbicide class, typically via a palladium-catalyzed cross-coupling reaction.
Below is a representative, high-level workflow for the synthesis of an advanced arylpicolinate herbicide starting from a related picolinate core. While the exact industrial synthesis commencing from this compound is proprietary, this pathway illustrates the core chemical transformations involved in building the final molecular architecture. The key steps involve the formation of the biaryl linkage, followed by specific halogenation and amination to install the toxophoric elements essential for herbicidal activity.
High-Level Synthetic Workflow Diagram
Caption: Generalized synthetic pathway to florpyrauxifen-benzyl.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The causality behind choosing a Suzuki-Miyaura coupling for this synthesis is rooted in its proven reliability, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This allows for the modular construction of the complex biaryl structure central to the herbicide's activity. The palladium catalyst is chosen for its high turnover number and efficiency in coupling halogenated heterocycles.
Objective: To couple the 5-bromo-picolinate core with an appropriate arylboronic acid to form the 6-aryl-picolinate backbone.
Materials:
-
Methyl 5-bromo-3-methoxypicolinate (1.0 eq)
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand like SPhos
-
Potassium Carbonate (K₂CO₃, 3.0 eq), anhydrous
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: To the flask, add methyl 5-bromo-3-methoxypicolinate, the arylboronic acid, and potassium carbonate.
-
Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the palladium catalyst in its active Pd(0) state is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add the dioxane/water solvent mixture via cannula. Separately, add the palladium acetate and phosphine ligand. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 6-aryl-picolinate ester.
Expected Yield: 75-90%.
Part 2: The Molecular Mode of Action of Arylpicolinate Herbicides
The herbicidal efficacy of florpyrauxifen-benzyl and related compounds stems from their function as synthetic auxins.[10] However, they represent a significant evolution in this class. Synthetic auxin herbicides act by overwhelming the natural auxin regulatory pathways in susceptible plants, leading to epinasty, deformation, and ultimately, cell death.[8][11]
The key differentiator for the arylpicolinates is their unique binding affinity within the auxin signaling pathway.[12] The canonical auxin pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. Upon binding auxin, these receptors target Aux/IAA transcriptional repressor proteins for degradation, thereby activating gene expression that leads to growth.
Research has demonstrated that arylpicolinates, including florpyrauxifen, exhibit a distinct binding preference, showing a high affinity for the AFB5 receptor in particular.[2][8][13] This is different from both the natural auxin IAA and older synthetic auxins, which may bind more promiscuously across the receptor family.[13] This specific and potent interaction is a key reason for their high efficacy at low application rates.[12]
Diagram of Arylpicolinate Mode of Action
Caption: Simplified molecular mechanism of arylpicolinate herbicides.
Part 3: Significance in Modern Weed Management
The development of herbicides derived from this compound represents a significant advancement in agricultural science for several reasons:
-
Resistance Management: By providing a novel binding interaction within the well-established synthetic auxin mode of action (WSSA Group 4; HRAC Group O), these herbicides can effectively control weed biotypes that have developed resistance to other herbicides, including glyphosate and ALS inhibitors.[12]
-
Low Use Rates: The high affinity for their target receptor translates into excellent weed control at significantly lower application rates compared to older auxin chemistries, reducing the chemical load on the environment.[12][13]
-
Broad-Spectrum Control: Florpyrauxifen-benzyl is effective against a wide range of problematic broadleaf, grass, and sedge weeds in crops like rice.[8]
-
Favorable Environmental Profile: These modern herbicides are designed for faster degradation in soil and have favorable toxicological and ecotoxicological profiles, aligning with sustainability goals.[8][13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic starting point for the rational design of sophisticated, high-performance agrochemicals. Its carefully arranged functional groups enable chemists to efficiently construct complex molecules like florpyrauxifen-benzyl. The resulting products leverage a nuanced understanding of plant biochemistry to offer a potent and more sustainable solution for weed management. For researchers and development professionals, understanding the synthesis and mode of action connected to this key building block is essential for innovating the next generation of crop protection solutions.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. This compound | 1142191-66-9 [sigmaaldrich.com]
- 7. This compound AldrichCPR 1142191-66-9 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 12. corteva.com [corteva.com]
- 13. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
The Strategic Utility of 5-Bromo-3-methoxypicolinic Acid: An In-depth Technical Guide for Synthetic Chemists
Foreword: Unveiling a Versatile Pyridine Building Block
In the landscape of modern organic synthesis, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents and advanced materials. Among these, the pyridine nucleus holds a privileged position due to its prevalence in a myriad of biologically active compounds and functional materials. This guide provides an in-depth technical exploration of 5-Bromo-3-methoxypicolinic acid, a pyridine derivative that offers a unique combination of functionalities, rendering it a highly valuable and versatile building block for complex molecular architectures. We will delve into its synthesis, explore the nuances of its reactivity, and showcase its potential in cutting-edge research and development, providing both the theoretical underpinnings and practical, field-proven insights for its effective utilization.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a building block's fundamental properties is the bedrock of its successful application in synthesis. This compound is a solid at room temperature, typically appearing as a light brown to yellow powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1142191-66-9 | [2] |
| Molecular Formula | C₇H₆BrNO₃ | [2] |
| Molecular Weight | 232.03 g/mol | [2] |
| Boiling Point (Predicted) | 333.8 ± 42.0 °C at 760 mmHg | |
| Density (Predicted) | 1.713 ± 0.06 g/cm³ | [3] |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis of this compound: A Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and efficient synthetic route can be designed based on established organometallic chemistry of pyridine derivatives. The proposed pathway commences with the commercially available 3,5-dibromopyridine and involves a regioselective methoxylation followed by a directed ortho-metalation and subsequent carboxylation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Bromo-5-methoxypyridine
This initial step leverages a nucleophilic aromatic substitution reaction. The methoxide anion preferentially displaces one of the bromine atoms on the 3,5-dibromopyridine ring.
-
Rationale: The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the nucleophilic attack. Heating is necessary to overcome the activation energy of the substitution. A detailed procedure for a similar reaction has been reported.[5]
-
Protocol:
-
To a solution of 3,5-dibromopyridine in anhydrous DMF, add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture at 70°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-5-methoxypyridine.
-
Step 2: Directed Ortho-Metalation and Carboxylation
The second step involves a directed ortho-metalation, where the methoxy group directs a strong base to deprotonate the adjacent C-2 position, followed by quenching with carbon dioxide to install the carboxylic acid functionality.
-
Rationale: The methoxy group is a well-known directed metalation group in aromatic systems. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to prevent side reactions and ensure regioselective deprotonation. The resulting lithiated intermediate is a potent nucleophile that readily reacts with electrophiles like carbon dioxide.
-
Protocol:
-
Prepare a solution of LDA in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of 3-Bromo-5-methoxypyridine in anhydrous THF to the LDA solution at -78°C.
-
Stir the reaction mixture at this temperature for a specified time to ensure complete metalation.
-
Bubble dry carbon dioxide gas through the reaction mixture or add solid, crushed dry ice.
-
Allow the reaction to warm to room temperature and then quench with water or a dilute aqueous acid solution.
-
Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Synthetic Utility and Reaction Mechanisms
The synthetic power of this compound lies in its trifunctional nature, possessing a bromine atom, a methoxy group, and a carboxylic acid on a pyridine ring. This arrangement allows for a diverse range of chemical transformations, with palladium-catalyzed cross-coupling reactions being of particular importance.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position is a prime handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl boronic acids or their esters.[6] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures.
-
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
-
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Experimental Considerations: A typical Suzuki-Miyaura coupling reaction with this compound would involve the following:
-
Palladium Catalyst: A variety of Pd(0) or Pd(II) precursors can be used, often in combination with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
-
Base: An inorganic base such as sodium carbonate, potassium carbonate, or cesium fluoride is essential for the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed.
-
Boronic Acid/Ester: A wide range of commercially available or synthetically prepared boronic acids can be used as coupling partners.
-
Influence of Substituents on Reactivity
The methoxy and carboxylic acid groups on the pyridine ring significantly influence the reactivity of this compound.
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. It also serves as a director for potential electrophilic aromatic substitution reactions, although the pyridine ring is generally deactivated towards such reactions.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack. However, its presence opens up a plethora of synthetic possibilities, including amide bond formation, esterification, and reduction to an alcohol. The acidic proton of the carboxylic acid may need to be taken into account when choosing reaction conditions, particularly with strong bases.
Applications in Drug Discovery and Agrochemicals
The structural motifs accessible from this compound are of significant interest to the pharmaceutical and agrochemical industries. The ability to readily introduce diverse aryl and heteroaryl groups at the 5-position, coupled with the potential for further functionalization of the carboxylic acid, makes it a valuable scaffold for library synthesis and lead optimization.
While specific examples of marketed drugs or agrochemicals derived directly from this compound are not prevalent in publicly available literature, the utility of closely related analogues is well-documented. For instance, the structurally similar 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a potent antagonist of dopamine D₂ and D₃, and serotonin-3 (5-HT₃) receptors, highlighting the potential of this class of compounds in treating neurological disorders and chemotherapy-induced nausea.[7]
Furthermore, pyridine carboxylic acid derivatives are a well-established class of herbicides.[8][9][10][11] The structural features of this compound make it an attractive starting material for the synthesis of novel herbicidal candidates.
Conclusion and Future Outlook
This compound represents a strategically important building block for synthetic chemists engaged in the design and synthesis of complex, functional molecules. Its trifunctional nature provides multiple avenues for diversification, with palladium-catalyzed cross-coupling reactions at the bromine-bearing position being a particularly powerful tool. The insights provided in this guide, from a proposed synthetic route to a detailed analysis of its reactivity, are intended to empower researchers to effectively harness the synthetic potential of this versatile pyridine derivative. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of such highly functionalized and strategically designed building blocks will undoubtedly increase, positioning this compound as a key player in the future of organic synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. echemi.com [echemi.com]
- 4. This compound(1142191-66-9) 1H NMR [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 9. JPS6416764A - Production of pyridine-2,3-dicarboxylic acid derivative - Google Patents [patents.google.com]
- 10. CN113453550B - Safening compositions comprising pyridine carboxylic acid herbicides and quinoxaline acetic acid - Google Patents [patents.google.com]
- 11. US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google Patents [patents.google.com]
Harnessing a Privileged Scaffold: The Strategic Role of 5-Bromo-3-methoxypicolinic Acid in the Synthesis of Salt-Inducible Kinase (SIK) Inhibitors
Abstract
The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, has emerged as a critical node in cellular signaling, translating hormonal and metabolic cues into transcriptional responses. Their dysregulation is implicated in a spectrum of diseases, including inflammatory disorders, cancer, and metabolic syndrome, making them compelling therapeutic targets. The development of small-molecule inhibitors against SIKs is an area of intense research. Central to this effort is the use of versatile chemical building blocks that enable the efficient construction and optimization of potent and selective inhibitors. This technical guide provides an in-depth examination of 5-Bromo-3-methoxypicolinic acid, a substituted pyridine derivative, as a strategic scaffold in the synthesis of SIK inhibitors. We will explore the underlying biology of the SIK pathway, detail a logical and field-proven synthetic blueprint for utilizing this scaffold, and provide validated experimental protocols for key chemical transformations and biological assays.
The SIK Signaling Axis: A Master Regulator of Transcription
Salt-Inducible Kinases are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases.[1] They function as crucial intermediaries, relaying signals from upstream pathways to control the activity of key transcriptional regulators.[2] The canonical SIK signaling pathway is activated by the upstream kinase Liver Kinase B1 (LKB1), which phosphorylates a threonine residue in the SIK activation loop, an event essential for kinase activity.[2][3]
Once active, SIKs exert their primary influence by phosphorylating and inactivating two major classes of transcriptional co-activators:
-
Class IIa Histone Deacetylases (HDACs): Including HDAC4, 5, and 7.
-
CREB-Regulated Transcription Co-activators (CRTCs): Including CRTC1, 2, and 3.
Phosphorylation by SIKs creates docking sites for 14-3-3 proteins, which sequester these HDACs and CRTCs in the cytoplasm, preventing them from entering the nucleus and activating gene expression.[4]
Conversely, signals that elevate intracellular cyclic AMP (cAMP), such as those from G protein-coupled receptors (GPCRs), activate Protein Kinase A (PKA).[5] PKA then phosphorylates and inhibits SIKs.[2][3] This inhibition lifts the suppressive brake on Class IIa HDACs and CRTCs, allowing them to translocate to the nucleus, where they co-activate transcription factors like CREB (cAMP response element-binding protein) and MEF2 (myocyte enhancer factor 2). This cascade is critical for modulating inflammation, with SIK inhibition leading to an anti-inflammatory phenotype characterized by increased production of IL-10 and suppression of pro-inflammatory cytokines like TNF-α.[6][7]
This compound: A Strategic Synthetic Intermediate
The picolinic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[8][9][10] Its rigid, planar structure provides an excellent foundation for orienting functional groups into the ATP-binding pocket of a target kinase. This compound (CAS 1142191-66-9) is a particularly valuable starting material due to the orthogonal reactivity of its functional groups.[11]
-
Picolinic Acid Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction in kinase hinge-binding motifs.
-
Carboxylic Acid (C2): This group is the primary site for elaboration via robust and high-yielding amide bond formation, allowing for the connection of diverse amine-containing fragments.
-
Bromine (C5): This is an ideal handle for diversification. It is readily functionalized using a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of various aryl and heteroaryl moieties to probe different regions of the kinase active site.[12][13]
-
Methoxy Group (C3): This group modulates the electronic properties and lipophilicity of the core. It can serve as a hydrogen bond acceptor and its position can influence the overall conformation of the final molecule.
Synthetic Blueprint: A Modular Approach to SIK Inhibitor Synthesis
While no major SIK inhibitors to date have a published synthetic route explicitly starting from this compound, its structure is ideally suited for a logical, modular drug discovery campaign. The following workflow represents a field-proven strategy for leveraging this building block.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a standard, reliable method for coupling the carboxylic acid of the picolinic acid scaffold with a primary or secondary amine (R¹R²NH). The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is common due to its high efficiency and low rate of side reactions.[14]
Self-Validating System:
-
Initiation: The reaction is initiated by activating the carboxylic acid with HATU in the presence of a non-nucleophilic base.
-
Propagation: The activated ester is then susceptible to nucleophilic attack by the amine, forming the stable amide bond.
-
Monitoring & Termination: Reaction completion is monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting acid. The reaction is terminated by an aqueous workup to remove the water-soluble byproducts.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reagents: Add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Slowly add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the stirred solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC, staining for the starting materials.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the bromopyridine intermediate with a boronic acid or boronate ester (Ar-B(OR)₂), a cornerstone reaction for C-C bond formation in drug discovery.[15][16]
Self-Validating System:
-
Catalytic Cycle Initiation: The active Pd(0) catalyst is generated in situ and undergoes oxidative addition into the C-Br bond of the pyridine ring.
-
Propagation: Transmetalation with the boronic acid (activated by the base) followed by reductive elimination forges the new C-C bond and regenerates the Pd(0) catalyst.
-
Monitoring & Termination: The reaction is monitored by LC-MS for the appearance of the desired product mass and consumption of the starting bromide. It is terminated by cooling and partitioning between an organic solvent and water.
Step-by-Step Methodology:
-
Vessel Preparation: To a microwave vial or Schlenk flask, add the 5-bromo-picolinamide intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-18 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to yield the final coupled product.
Case Study: Evolution of a SIK Inhibitor from Pan-Kinase to In Vivo Probe
Analyzing the development of leading SIK inhibitors provides invaluable insight into the principles of medicinal chemistry, even when their synthesis does not involve our specific starting material. HG-9-91-01 was identified as a potent pan-SIK inhibitor, but its utility for in vivo studies was limited by poor pharmacokinetic properties.[17][18] YKL-05-099 was subsequently developed as a more selective chemical probe with an improved profile for animal studies.[19][20][21][22]
HG-9-91-01: A potent inhibitor of all three SIK isoforms.[6][23] However, it also inhibits other kinases possessing a threonine at the gatekeeper position, such as Src family members and FGFR.[18][23] It is rapidly degraded in liver microsomes, making it unsuitable for in vivo use.[18][19]
YKL-05-099: A structurally related analog designed for greater selectivity and metabolic stability.[4] It maintains potent SIK inhibition but has an improved pharmacokinetic profile, allowing for effective target engagement in animal models.[19][20]
| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Source(s) |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [6][18][23] |
| YKL-05-099 | ~10 | ~40 | ~30 | [21][22] |
This progression highlights a key principle in drug development: initial potent hits often require substantial optimization to achieve the desired balance of potency, selectivity, and drug-like properties necessary for therapeutic application.
Bioanalytical Validation: In Vitro Kinase Inhibition Assay
After synthesis, the inhibitory activity of new compounds must be quantified. The ADP-Glo™ Kinase Assay is a common luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Self-Validating System:
-
Principle: The assay is based on two steps. First, the kinase reaction proceeds, and ADP is produced. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a luminescent signal. The light output is directly proportional to the ADP produced and thus to kinase activity.
-
Controls: The system is validated using positive (no inhibitor, maximum kinase activity) and negative (no kinase, background signal) controls. A known inhibitor (e.g., HG-9-91-01) is used as a reference.
-
Quantification: A dose-response curve is generated by testing the compound across a range of concentrations, allowing for the calculation of the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM.
-
Kinase Reaction: In a 384-well plate, combine the recombinant SIK enzyme, a suitable substrate peptide (e.g., a CRTC2-derived peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells and incubate at room temperature for a set period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC₅₀ value.
Conclusion and Future Outlook
This compound represents a highly strategic and versatile building block for the synthesis of novel SIK inhibitors. Its orthogonal reactive sites—the carboxylic acid and the bromine—allow for a modular and efficient exploration of chemical space through robust amide coupling and palladium-catalyzed cross-coupling reactions. While the development of SIK inhibitors has advanced significantly, challenges remain, particularly in achieving isoform-specific inhibition to fine-tune therapeutic effects and minimize potential off-target toxicities.[24] The logical application of privileged scaffolds like this compound will be instrumental in developing the next generation of SIK-targeted therapies for a host of human diseases.
References
- 1. Collection - StructureâActivity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 4. YKL-05-099 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. selleckchem.com [selleckchem.com]
- 19. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Development of Novel Toll-like Receptor 7 Agonists from a 5-Bromo-3-methoxypicolinic Acid Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptor 7 (TLR7) has emerged as a critical target for immunotherapy, given its role in orchestrating innate and adaptive immune responses.[1][2] Small molecule agonists of TLR7 have shown significant therapeutic potential in oncology and infectious diseases.[1][3] This guide provides an in-depth technical overview of a rational drug design approach for the development of novel TLR7 agonists, utilizing 5-Bromo-3-methoxypicolinic acid as a versatile starting scaffold. We will explore the underlying immunology of TLR7, propose a detailed synthetic strategy, and outline a comprehensive framework for the preclinical evaluation of these novel chemical entities, from in vitro characterization to in vivo efficacy studies.
Introduction: TLR7 - A Key Modulator of the Immune Response
Toll-like receptors (TLRs) are a class of pattern recognition receptors that form the frontline of the innate immune system.[2][4] Among these, TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral replication.[1][3] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, bridging the innate and adaptive immune systems.[1][5] This potent immune activation makes TLR7 an attractive target for therapeutic intervention in various diseases, including cancer and chronic viral infections.[1][3]
Small molecule agonists of TLR7 can mimic the effects of viral ssRNA, leading to a robust anti-tumor and anti-viral immune response.[1][3] Several classes of TLR7 agonists have been developed, with imidazoquinolines being the most prominent.[1][2][5][6] However, the development of new chemical scaffolds is crucial to overcome the limitations of existing agonists, such as off-target effects and systemic toxicity.[7] Picolinic acid derivatives offer a promising and underexplored chemical space for the design of novel TLR7 modulators.
The this compound Scaffold: A Foundation for Novel Agonists
The selection of a starting scaffold is a critical step in drug discovery. This compound presents several advantageous features for the development of TLR7 agonists:
-
Structural Rigidity and Planarity: The pyridine ring provides a rigid core, which can facilitate predictable interactions with the receptor binding pocket.
-
Multiple Functionalization Points: The carboxylic acid, bromo, and methoxy groups offer distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Potential for Key Interactions: The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy and carboxyl groups can act as hydrogen bond acceptors, while the aromatic ring can engage in π-stacking interactions within the TLR7 binding site.
Proposed Synthetic Strategy for Novel Picolinic Acid-Based TLR7 Agonists
While direct synthesis of TLR7 agonists from this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The following multi-step synthesis is designed to generate a library of diverse picolinic acid derivatives for screening.
Experimental Protocol: Multi-step Synthesis
Step 1: Amide Coupling to Introduce Diversity Element R1
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add the desired primary or secondary amine (R1-NH2 or R1R2-NH) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding amide.
Step 2: Suzuki Cross-Coupling to Introduce Diversity Element R2
-
To a solution of the bromo-picolinamide derivative from Step 1 (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired boronic acid or boronate ester (R2-B(OH)2 or R2-B(pin)) (1.5 eq) and potassium carbonate (K2CO3) (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq) to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final TLR7 agonist candidate.
Diagram: Proposed Synthetic Workflow
Caption: A two-step synthetic route to generate a library of TLR7 agonist candidates.
Structure-Activity Relationship (SAR) Exploration
A systematic SAR study is essential to optimize the potency and selectivity of the synthesized compounds.[2][6] The modular nature of the proposed synthesis allows for independent variation of the R1 and R2 substituents.
| R1 Substituent (Amide) | R2 Substituent (Aryl/Heteroaryl) | Rationale |
| Small alkyl amines (e.g., ethylamine, propylamine) | Phenyl, substituted phenyls (e.g., 4-methoxyphenyl, 3-chlorophenyl) | To probe the size and electronic requirements of the binding pocket. |
| Cyclic amines (e.g., piperidine, morpholine) | Thiophene, furan, pyridine | To introduce different heteroatoms and explore their potential for hydrogen bonding. |
| Amino acid esters (e.g., glycine methyl ester) | Indole, benzofuran | To enhance solubility and explore interactions with polar residues. |
| Benzylamines (e.g., benzylamine, 4-fluorobenzylamine) | Quinoline, isoquinoline | To introduce larger aromatic systems for potential π-stacking interactions. |
In Vitro Evaluation of Novel TLR7 Agonists
A tiered approach to in vitro testing is recommended to efficiently identify promising lead compounds.
Primary Screening: TLR7 Reporter Assay
Protocol: HEK-Blue™ TLR7 Reporter Assay
-
Seed HEK-Blue™ hTLR7 cells (stably expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the synthesized compounds and a known TLR7 agonist (e.g., R848) as a positive control.
-
Add the compounds to the cells and incubate for 18-24 hours.
-
Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).
-
Determine the EC50 value for each compound by plotting the dose-response curve.
Secondary Screening: Cytokine Profiling in Human PBMCs
Protocol: Cytokine Induction in Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with the test compounds at various concentrations for 24 hours.
-
Collect the supernatant and quantify the levels of key TLR7-induced cytokines (e.g., IFN-α, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Diagram: In Vitro Evaluation Workflow
Caption: A streamlined workflow for the in vitro characterization of novel TLR7 agonists.
In Vivo Evaluation in Preclinical Models
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
PK Studies: Administer the lead compound to mice or rats via relevant routes (e.g., oral, intravenous, subcutaneous) and collect blood samples at various time points to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
PD Studies: Following administration of the compound, measure the induction of systemic cytokines (e.g., IFN-α) and the activation of immune cells (e.g., dendritic cells, NK cells) in the blood and spleen.
Efficacy in a Syngeneic Tumor Model
Protocol: Murine Colon Adenocarcinoma (CT26) Model
-
Implant CT26 tumor cells subcutaneously into the flank of immunocompetent BALB/c mice.
-
Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, test compound, positive control).
-
Administer the treatments according to a predetermined schedule.
-
Monitor tumor growth by caliper measurements and overall animal health.
-
At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
Challenges and Future Directions
The development of TLR7 agonists faces several challenges, including the potential for systemic inflammation and the development of tolerance.[7] Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the chemical structure to maximize TLR7 activity while minimizing off-target effects, particularly on TLR8.
-
Developing Targeted Delivery Systems: Conjugating the TLR7 agonist to tumor-targeting antibodies or nanoparticles to concentrate the immune-stimulating effect within the tumor microenvironment.[7]
-
Combination Therapies: Exploring the synergistic effects of these novel TLR7 agonists with other immunotherapies, such as checkpoint inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of a new generation of TLR7 agonists. The proposed synthetic and screening strategies provide a robust framework for identifying and optimizing lead candidates with therapeutic potential. Through a disciplined and integrated approach to medicinal chemistry, immunology, and pharmacology, these novel compounds could pave the way for more effective and safer immunotherapies for cancer and infectious diseases.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HATU-Mediated Amide Coupling Protocol for 5-Bromo-3-methoxypicolinic Acid
Introduction: The Imperative for Efficient Amide Bond Formation
The amide bond is a cornerstone of modern pharmaceutical science, forming the backbone of peptides and appearing in a vast array of small-molecule drugs. Consequently, the development of reliable and high-yielding amide bond formation methodologies is critical for drug discovery and development professionals. While many coupling reagents exist, the synthesis of amides from electronically deactivated or sterically hindered heterocyclic carboxylic acids, such as 5-Bromo-3-methoxypicolinic acid, presents a significant synthetic challenge.
This application note provides a detailed, field-proven protocol for the amide coupling of this compound using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . HATU is a third-generation uronium salt-based coupling reagent celebrated for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, making it a "gold-standard" choice for difficult couplings.[1][2][3][4] Its superiority stems from the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than intermediates formed by older reagents.[4] We will delve into the mechanistic underpinnings, provide a step-by-step experimental workflow, and offer expert insights to ensure successful and reproducible outcomes.
The HATU Coupling Mechanism: A Stepwise View
The efficacy of HATU lies in a well-defined activation and coupling sequence. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The process involves three primary steps.[5][6]
-
Deprotonation & Activation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA), deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of HATU.[5][7]
-
Active Ester Formation: This initial adduct is unstable and rapidly rearranges. The liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion attacks the activated intermediate, displacing a tetramethylurea byproduct to form the crucial OAt-active ester.[5][6] This active ester is highly electrophilic and primed for aminolysis.
-
Nucleophilic Attack & Amide Formation: The primary or secondary amine nucleophile attacks the carbonyl carbon of the OAt-active ester. This step is facilitated by the pyridine nitrogen of the HOAt leaving group, which is thought to stabilize the transition state through a neighboring group effect.[6] The collapse of the tetrahedral intermediate yields the desired amide product and regenerates HOAt.
Caption: The HATU mechanism involves acid activation, OAt-ester formation, and aminolysis.
Reagent Properties and Stoichiometry
Accurate characterization and stoichiometry of reagents are fundamental to reaction success.
Table 1: Physicochemical Data of Key Reagents
| Reagent | Formula | Mol. Weight ( g/mol ) | Appearance | Key Properties |
| This compound | C₇H₆BrNO₃ | 232.03 | White to off-white solid | Substrate; heterocyclic carboxylic acid.[8][9] |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | White crystalline solid | Coupling reagent; moisture-sensitive.[6] Soluble in polar aprotic solvents like DMF.[3] |
| Amine (Generic) | R-NH₂ / R₂NH | Variable | Variable | Nucleophile. |
| DIEA (Hünig's base) | C₈H₁₉N | 129.24 | Colorless liquid | Non-nucleophilic base; proton scavenger.[10] |
| DMF (Solvent) | C₃H₇NO | 73.09 | Colorless liquid | Anhydrous grade required; polar aprotic.[6] |
Table 2: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Rationale |
| This compound | 1.0 | Limiting reagent. |
| HATU | 1.1 - 1.2 | A slight excess ensures complete activation of the carboxylic acid. |
| Amine | 1.0 - 1.2 | A slight excess can drive the reaction to completion. Adjust based on amine cost and reactivity. |
| DIEA | 2.0 - 3.0 | Neutralizes the HCl byproduct from acid activation and the hexafluorophosphate counter-ion of HATU.[11] |
Detailed Experimental Protocol
This protocol is designed for a ~1 mmol scale reaction. It can be scaled linearly, but solvent volumes may need optimization.
4.1 Materials and Equipment
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
This compound
-
HATU
-
Amine of interest
-
DIEA (freshly distilled or from a new bottle)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes
-
1N Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Saturated sodium chloride (Brine)
4.2 Experimental Workflow Visualization
Caption: Step-by-step workflow for HATU-mediated amide coupling.
4.3 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (to make a ~0.1 M solution) and stir until the acid is fully dissolved. Add DIEA (2.0-3.0 eq.) via syringe.
-
Acid Activation: Add HATU (1.1 eq.) to the solution in one portion. A color change (often to yellow) may be observed. Allow the mixture to stir at room temperature for 10-15 minutes. This "pre-activation" step is crucial for efficiently generating the OAt-active ester before the amine is introduced.
-
Amine Addition: Add the desired amine (1.1 eq.), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the consumption of the starting carboxylic acid by TLC (visualizing with UV light) or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and dilute with ethyl acetate.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.[10][12]
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of moisture in reagents or solvent.2. Decomposed HATU reagent.3. Insufficient base or reaction time. | 1. Use freshly opened anhydrous solvents. Dry glassware thoroughly.2. Use a fresh bottle of HATU. Store it properly in a desiccator at -20°C.[10]3. Increase DIEA to 3 eq. and extend reaction time, monitoring by LC-MS. |
| Incomplete Reaction | 1. Poor solubility of starting materials.2. Sterically demanding amine substrate. | 1. Try a different polar aprotic solvent such as DMA or NMP.[14]2. Increase reaction temperature to 40-60 °C.[12] Increase equivalents of HATU and amine to 1.5 eq. |
| Difficult Purification | 1. Persistent tetramethylurea (TMU) byproduct.2. Unreacted starting amine. | 1. Perform a thorough aqueous workup. Washing with a 10% LiCl solution can also help remove DMF and TMU.[12]2. If the amine is basic, ensure the 1N HCl wash is performed effectively. If it is not basic, purification will rely on chromatography. |
Safety and Handling
Proper safety precautions are mandatory when working with these reagents.
-
HATU: Is a flammable solid and can be a skin, eye, and respiratory irritant.[15][16] Importantly, HATU is a known sensitizer and can cause severe allergic reactions upon repeated exposure.[6][17] There are also reports of its potential for thermal hazards.[6][18]
-
DIEA: Is a corrosive and flammable liquid. Handle with care.
-
DMF: Is a reproductive toxin and should be handled in a well-ventilated fume hood.
Mandatory Precautions:
-
Always handle solid HATU and all liquid reagents inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust or vapors.[15]
-
Store HATU in a tightly sealed container in a cool, dry place, preferably a desiccator at low temperature.[19]
References
- 1. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. HATU - Enamine [enamine.net]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. echemi.com [echemi.com]
- 10. peptidebridge.com [peptidebridge.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. lobachemie.com [lobachemie.com]
- 16. One moment, please... [oxfordlabfinechem.com]
- 17. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 18. reddit.com [reddit.com]
- 19. survivaltechnologies.in [survivaltechnologies.in]
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 5-Bromo-3-methoxypicolinic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[2] The reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions with a particularly relevant and challenging substrate: 5-Bromo-3-methoxypicolinic acid. This substituted pyridine derivative is a valuable building block in medicinal chemistry, with its structural motif appearing in a range of biologically active molecules.[4][5][6][7][8] The presence of both an electron-withdrawing carboxylic acid and an electron-donating methoxy group on the pyridine ring, in addition to the bromine atom, presents unique challenges and considerations for achieving successful and high-yielding coupling reactions.
This document will delve into the mechanistic nuances of the Suzuki-Miyaura reaction, provide a thorough analysis of the substrate's reactivity, and offer detailed, field-proven protocols for its successful coupling with various boronic acid partners. Furthermore, we will explore common pitfalls and provide a comprehensive troubleshooting guide to empower researchers in optimizing their synthetic strategies.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9]
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)Ln\n(Active Catalyst)"]; "Oxidative_Addition" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Oxidative Addition"]; "Ar-Pd(II)-X_L2" [fillcolor="#FBBC05", label="Ar-Pd(II)-X\n(Ln)"]; "Transmetalation" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Transmetalation"]; "Ar-Pd(II)-Ar'_L2" [fillcolor="#FBBC05", label="Ar-Pd(II)-Ar'\n(Ln)"]; "Reductive_Elimination" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive Elimination"]; "Product" [shape=ellipse, style=rounded, fillcolor="#FFFFFF", label="Ar-Ar'\n(Product)"]; "Boronic_Acid" [shape=ellipse, style=rounded, fillcolor="#FFFFFF", label="Ar'-B(OH)2\n+ Base"]; "Halide" [shape=ellipse, style=rounded, fillcolor="#FFFFFF", label="Ar-X\n(Substrate)"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X_L2"; "Ar-Pd(II)-X_L2" -> "Transmetalation" [label="[Ar'B(OH)3]-"]; "Transmetalation" -> "Ar-Pd(II)-Ar'_L2"; "Ar-Pd(II)-Ar'_L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Releases Product"]; "Reductive_Elimination" -> "Product"; "Halide" -> "Oxidative_Addition"; "Boronic_Acid" -> "Transmetalation"; } digraph "" { rankdir="LR"; "Oxidative Addition" -> "Transmetalation" -> "Reductive Elimination" -> "Catalyst Regeneration"; }
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound) to form a Pd(II) species.[9][10] The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl.[1] The electronic properties of the aryl halide also play a crucial role; electron-deficient systems, such as pyridines, tend to undergo oxidative addition more readily.[10]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[2] This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][11] The choice of base is therefore critical and can significantly impact the reaction outcome.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2][9][10]
Substrate Analysis: this compound
The unique structure of this compound presents several factors that must be considered when designing a Suzuki-Miyaura coupling protocol.
| Feature | Chemical Property | Implication for Suzuki-Miyaura Coupling |
| Pyridine Ring | Electron-deficient aromatic system | Facilitates oxidative addition of the C-Br bond to the Pd(0) catalyst.[10] |
| Bromine at C5 | Good leaving group | Suitable for oxidative addition, though less reactive than iodine.[1] |
| Methoxy Group at C3 | Electron-donating group | May slightly decrease the rate of oxidative addition compared to an unsubstituted bromopyridine. |
| Carboxylic Acid at C2 | Electron-withdrawing and acidic group | Can potentially coordinate to the palladium catalyst, influencing its reactivity. The acidic proton requires a sufficient amount of base for both neutralization and catalysis. May also impact solubility. |
The interplay of these electronic and steric factors necessitates careful optimization of the reaction conditions to achieve high yields and minimize side reactions.
Recommended Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of boronic acid partners. It is important to note that optimization may be required for specific substrates.
Protocol 1: General Coupling with Arylboronic Acids
This protocol is suitable for the coupling of this compound with a range of electron-rich, electron-neutral, and moderately electron-deficient arylboronic acids.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), the phosphine ligand (0.04 eq.), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Heteroarylboronic Acids
Heteroarylboronic acids can be prone to protodeboronation, especially under basic conditions.[10] This protocol employs milder conditions to mitigate this side reaction.
Materials and Reagents
-
This compound
-
Heteroarylboronic acid or ester (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃) (3 equivalents)
-
Solvent: Dimethoxyethane (DME)/Water (4:1 v/v) or Acetonitrile/Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Follow steps 1 and 2 from Protocol 1, using Pd(dppf)Cl₂ as the catalyst and potassium phosphate as the base.
-
Add the degassed solvent mixture (e.g., DME/water 4:1).
-
Heat the reaction mixture to 70-90 °C.
-
Monitor the reaction closely for both product formation and decomposition of the boronic acid.
-
Follow the workup and purification procedure outlined in Protocol 1.
Protocol 3: Microwave-Assisted Coupling
For high-throughput synthesis or to accelerate slow reactions, microwave irradiation can be a powerful tool.
Materials and Reagents
-
This compound
-
Boronic acid or ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 M aqueous solution, 2-3 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA)
Step-by-Step Procedure
-
In a microwave reaction vial, combine this compound (1.0 eq.), the boronic acid (1.5 eq.), and the palladium catalyst (0.05 eq.).
-
Add the solvent and the aqueous base.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 10-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and reagents.- Ensure thorough degassing of solvents.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄, Na₂CO₃).- Try alternative solvents (e.g., Toluene, DME, DMF).- Consider a more active ligand (e.g., a Buchwald ligand). |
| Protodeboronation of the boronic acid | - Excessively high temperature- Prolonged reaction time- Strong base | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder base (e.g., K₃PO₄, Na₂CO₃).- Use a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of the boronic acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is performed under strictly inert conditions.- Reduce the catalyst loading. |
| Debromination of the starting material | - Presence of a hydrogen source- Certain phosphine ligands | - Ensure anhydrous conditions.- Screen different phosphine ligands. |
| Difficulty in purification | - Formation of palladium black- Emulsion during workup | - Filter the reaction mixture through a pad of Celite before workup.- Add brine to the aqueous layer to break up emulsions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a versatile and powerful method for the synthesis of a wide array of substituted picolinic acid derivatives. By understanding the mechanistic principles of the reaction and the specific reactivity of the substrate, researchers can effectively navigate the challenges associated with this transformation. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this important reaction in drug discovery and development programs. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity for specific coupling partners.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New N1-Substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline Derivatives as Antitumor Agents Targeting the Colchicine Site on Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-3-methoxypicolinic Acid Derivatives
Introduction: Navigating the Challenges of C-N Bond Formation on Functionalized Pyridines
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] However, the application of this methodology to highly functionalized, electron-deficient heteroaromatic systems, such as derivatives of 5-bromo-3-methoxypicolinic acid, presents a unique set of challenges that require careful consideration and strategic planning.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful Buchwald-Hartwig amination of this compound derivatives. We will delve into the mechanistic nuances of the reaction, address the specific hurdles posed by the picolinic acid scaffold, and present a detailed, field-proven protocol involving a strategic protection-amination-deprotection sequence.
The Scientific Rationale: Why Direct Amination is Problematic
The structure of this compound presents two primary obstacles to a direct Buchwald-Hartwig amination:
-
The Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the C-Br bond at the 5-position less susceptible to oxidative addition by the palladium(0) catalyst, a crucial first step in the catalytic cycle.[5] Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[6]
-
The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid is incompatible with the strong bases, such as sodium tert-butoxide (NaOtBu), typically required to deprotonate the amine coupling partner and facilitate the catalytic cycle.[7] The formation of a carboxylate salt can lead to solubility issues and potential interference with the palladium catalyst.
To circumvent these challenges, a robust three-step strategy is recommended:
-
Protection: The carboxylic acid is temporarily converted to an ester (e.g., a methyl or ethyl ester) to mask its acidic proton.
-
Buchwald-Hartwig Amination: The amination is performed on the more stable and electronically favorable ester derivative.
-
Deprotection: The ester is hydrolyzed to regenerate the carboxylic acid, yielding the desired 5-amino-3-methoxypicolinic acid derivative.
This strategic approach ensures a more efficient and higher-yielding transformation by addressing the inherent reactivity challenges of the substrate.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) complex.[7]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the aminated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7]
The choice of ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often employed to promote the challenging oxidative addition step and stabilize the catalytic species.[3]
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
This section provides detailed, step-by-step protocols for the three key stages of the synthesis.
Part 1: Protection of the Carboxylic Acid (Esterification)
Objective: To convert this compound to its methyl ester to prevent interference in the subsequent amination step.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure (using Thionyl Chloride):
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralization: Dissolve the residue in ethyl acetate and slowly add saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude methyl 5-bromo-3-methoxypicolinate. The product can be purified further by flash column chromatography on silica gel if necessary.
Part 2: Buchwald-Hartwig Amination of Methyl 5-bromo-3-methoxypicolinate
Objective: To couple the protected picolinic acid derivative with a primary or secondary amine.
Materials:
-
Methyl 5-bromo-3-methoxypicolinate (from Part 1)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or oven-dried vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Figure 2. General experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 eq) and methyl 5-bromo-3-methoxypicolinate (1.0 eq).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe. Finally, add the amine (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aminated ester.
Table 1: Catalyst and Base Selection Guide
| Component | Recommended Options | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective for generating the active Pd(0) species.[7] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are effective for challenging heteroaryl substrates.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong, effective base. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used if the substrate has other base-sensitive groups, though this may require higher temperatures or longer reaction times.[6][7] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous and degassed solvents are crucial for reaction success.[7] |
Part 3: Deprotection of the Ester (Hydrolysis)
Objective: To hydrolyze the methyl ester to the final 5-amino-3-methoxypicolinic acid derivative.
Materials:
-
Aminated methyl ester (from Part 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the aminated methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Base Addition: Add an excess of lithium hydroxide or sodium hydroxide (2-4 eq) to the solution.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) until the ester is fully consumed, as monitored by TLC or LC-MS.
-
Neutralization: Cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl to a pH of approximately 3-4. The product may precipitate at this stage.
-
Extraction/Isolation: If the product precipitates, it can be collected by filtration. If it remains in solution, extract the mixture with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the amination reaction stalls, consider increasing the catalyst loading, switching to a more electron-rich ligand, or increasing the reaction temperature.
-
Side Reactions: The presence of other functional groups may lead to side reactions. Protecting group strategies for other sensitive moieties may be necessary.[9]
-
Reagent Quality: The use of high-purity, anhydrous, and degassed reagents and solvents is critical for reproducibility and high yields. Oxygen can deactivate the catalyst.
-
Base Sensitivity: For substrates with base-sensitive functional groups (e.g., esters, ketones), weaker bases like cesium carbonate or potassium phosphate should be screened, although this may necessitate longer reaction times or higher temperatures.[6][7]
Conclusion
The Buchwald-Hartwig amination of this compound derivatives is a highly valuable transformation for the synthesis of novel compounds in drug discovery and materials science. While direct amination is challenging, a strategic three-step sequence of protection, amination, and deprotection provides a reliable and high-yielding pathway to the desired products. Careful selection of the catalyst system, base, and reaction conditions, as outlined in these application notes, is paramount for success.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-methoxypicolinic Acid
Introduction: The Strategic Importance of Functionalized Picolinic Acids
Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science, acting as key building blocks in a multitude of commercial drugs and clinical candidates.[1][2] Their inherent chelating ability and the biological significance of the pyridine core make them attractive targets for synthetic diversification.[3][4] 5-Bromo-3-methoxypicolinic acid is a particularly valuable starting material, offering a handle for carbon-carbon and carbon-heteroatom bond formation at the C5 position via palladium-catalyzed cross-coupling reactions. These reactions, which earned their pioneers the 2010 Nobel Prize in Chemistry, have revolutionized molecular construction by enabling the efficient assembly of complex architectures under mild conditions.[5][6]
This guide provides an in-depth technical overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions to this compound. We will explore the foundational mechanisms and provide field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, empowering researchers to leverage this versatile substrate in their drug discovery and development programs.
Core Principles: The Palladium Catalytic Cycle
The remarkable success of palladium-catalyzed cross-coupling reactions stems from a predictable and robust catalytic cycle.[5][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle universally proceeds through three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step and is heavily influenced by the choice of ligand.[9][10]
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[5][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
The efficiency and outcome of this cycle are critically dependent on the supporting ligands coordinated to the palladium center. Ligands modulate the catalyst's stability, solubility, and reactivity, with sterically bulky and electron-rich phosphine ligands often facilitating the challenging oxidative addition and reductive elimination steps.[9][10]
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for constructing biaryl structures, coupling an organoboron species with an organohalide.[11][12][13] Its tolerance of a broad range of functional groups and the generally low toxicity of boron reagents make it a preferred method in pharmaceutical synthesis.[6]
Causality Behind Experimental Choices:
-
Substrate Consideration: The carboxylic acid moiety of this compound can potentially complicate the reaction by reacting with the base. However, using a moderate inorganic base like potassium carbonate or potassium phosphate often circumvents this issue, allowing the coupling to proceed without protecting the acid.
-
Catalyst & Ligand: A pre-formed catalyst like Pd(dppf)Cl₂ is often highly effective for heteroaryl bromides.[14] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides both the electronic richness and steric bulk necessary to promote efficient catalysis. For more challenging couplings, using a separate Pd source (like Pd(OAc)₂) with a specialized ligand (e.g., SPhos, XPhos) can offer superior results.
-
Base: The base plays a crucial role in activating the organoboron species to facilitate transmetalation.[11] An inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient and compatible with the acidic proton.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. Water is essential for dissolving the inorganic base and aiding in the transmetalation step.[15]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Degassed Water
Procedure:
-
Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Robust and effective for heteroaryl bromides.[14] |
| Ligand | dppf (in pre-catalyst) | Good balance of steric and electronic properties. |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | Effective for transmetalation; compatible with carboxylic acid.[14][15] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Standard solvent system promoting solubility and reactivity. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for catalyst turnover. |
| Typical Yield | 60-95% | Dependent on the specific boronic acid used. |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[16][17][18] This reaction is indispensable in drug discovery, as the arylamine motif is present in countless pharmaceutical agents.[19][20]
Causality Behind Experimental Choices:
-
Substrate Consideration: The reaction requires a strong base, typically an alkoxide like sodium tert-butoxide (NaOtBu). This will deprotonate the carboxylic acid in situ to form the carboxylate salt. This is generally not detrimental to the reaction, although an extra equivalent of base may be required.
-
Catalyst & Ligand: This reaction is highly dependent on specialized ligands. Sterically hindered biarylphosphine ligands developed by Buchwald and others (e.g., RuPhos, XPhos) are critical for achieving high yields, especially with less reactive aryl bromides or challenging amine partners.[10] Using a pre-catalyst system (e.g., RuPhos Pd G3) simplifies setup and improves reproducibility.[19]
-
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine, forming the active nucleophile.[17]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are standard, as they effectively solvate the intermediates without interfering with the reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.3 eq)
-
RuPhos Pd G3 Pre-catalyst (0.02 - 0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (2.2 - 2.5 eq)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Setup: In a glovebox, add this compound, sodium tert-butoxide, and the palladium pre-catalyst to a dry Schlenk tube or vial.
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene) followed by the amine coupling partner.
-
Sealing and Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block set to 100-110 °C.
-
Stirring: Stir the reaction mixture vigorously for the specified time.
-
Monitoring: Monitor the reaction by LC-MS. Due to the air-sensitive nature of the catalyst, it is best to take an aliquot, quench it with water/EtOAc, and then analyze.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench by adding water and dilute with ethyl acetate. Acidify with 1M HCl to pH ~3-4 and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | RuPhos Pd G3 (2-5 mol%) | Highly active pre-catalyst for C-N coupling.[19] |
| Ligand | RuPhos (in pre-catalyst) | Bulky, electron-rich ligand promoting oxidative addition.[10] |
| Base | NaOtBu (2.2-2.5 eq) | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvent. |
| Temperature | 100-110 °C | Standard temperature for effective catalyst turnover. |
| Typical Yield | 70-98% | Generally high-yielding with appropriate ligand choice. |
Application Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[21][22][23] This transformation is invaluable for creating rigid scaffolds and linear extensions in molecules, often used in materials science and as precursors for more complex heterocycles.
Causality Behind Experimental Choices:
-
Catalysis System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl bromide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[24]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to scavenge the HBr formed during the reaction.[22]
-
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this reaction, often used in catalysts like Pd(PPh₃)₂Cl₂ or formed in situ.
-
Copper-Free Variant: Concerns about copper toxicity and homocoupling side products have led to the development of copper-free Sonogashira protocols. These typically require a stronger organic base and a more active palladium/ligand system but can offer cleaner reaction profiles.
Detailed Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)
-
Copper(I) Iodide (CuI) (0.05 - 0.10 eq)
-
Triethylamine (Et₃N) or DIPEA (3.0 eq or as solvent)
-
Anhydrous DMF or THF
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inerting: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent/Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often exothermic upon alkyne addition.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-6 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Add water and acidify with 1M HCl to pH ~3-4, then extract with ethyl acetate.
-
Purification: Dry the organic layers, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Standard, reliable catalyst for Sonogashira. |
| Cu Co-catalyst | CuI (5-10 mol%) | Activates the alkyne for transmetalation.[24] |
| Base | Et₃N or DIPEA (3 eq) | Deprotonates alkyne and neutralizes HBr. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvent. |
| Temperature | 25-60 °C | Often proceeds efficiently at or slightly above room temp. |
| Typical Yield | 75-95% | Highly efficient for a wide range of alkynes. |
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. nobelprize.org [nobelprize.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of 5-Bromo-3-methoxypicolinic Acid
Introduction: The Significance of Substituted Picolinate Esters in Medicinal Chemistry
5-Bromo-3-methoxypicolinic acid is a substituted pyridine carboxylic acid, a class of compounds that serves as a crucial scaffold in modern drug discovery. The ester derivatives of such heteroaromatic carboxylic acids are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors and agents targeting the central nervous system.[1] The electronic properties imparted by the bromo and methoxy substituents, combined with the chelating ability of the picolinic acid moiety, make this a versatile building block for creating complex molecular architectures with tailored biological activities.
The esterification of this compound is a fundamental transformation that enables subsequent reactions, such as amide bond formation, cross-coupling reactions at the bromide site, or further modifications of the pyridine ring. The choice of esterification conditions is critical, as it must be compatible with the functional groups present and provide high yields of the desired product. This guide provides detailed protocols for two robust and widely applicable esterification methods: the classic Fischer-Speier esterification for scalable synthesis and the milder Steglich esterification for substrates requiring gentle conditions.
PART 1: Mechanistic Insights and Strategic Considerations
The Chemistry of Esterification
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The reaction's success hinges on activating the carboxylic acid's carbonyl group to make it more susceptible to nucleophilic attack by the alcohol.
-
Acid-Catalyzed (Fischer-Speier) Esterification : This is a reversible equilibrium reaction typically carried out by refluxing the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The reaction equilibrium is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[3]
-
Carbodiimide-Mediated (Steglich) Esterification : For substrates that are sensitive to high temperatures or strong acids, the Steglich esterification offers a mild and efficient alternative.[4] This method uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. In the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), a highly reactive O-acylisourea intermediate is formed, which is then readily attacked by the alcohol to form the ester.[5] This reaction is performed under neutral conditions and at room temperature, which preserves sensitive functional groups.[6]
Substrate-Specific Considerations for this compound
The electronic nature of the substituents on the picolinic acid ring influences its reactivity. The bromine atom at the 5-position is an electron-withdrawing group, which increases the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon, thereby favoring esterification. The methoxy group at the 3-position is electron-donating, which may slightly diminish the reactivity but is generally well-tolerated in both Fischer and Steglich conditions. The pyridine nitrogen can be protonated under strongly acidic conditions, which can also influence reactivity.
PART 2: Experimental Protocols
Two primary protocols are presented below to afford flexibility based on the scale of the reaction and the stability of other functional groups present in the molecule.
Protocol 1: Fischer-Speier Esterification for Methyl 5-Bromo-3-methoxypicolinate
This protocol is ideal for producing gram-scale quantities of the methyl ester, utilizing the alcohol as both reactant and solvent.
Materials and Reagents:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (20-50 eq, solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Reagent Addition : Add anhydrous methanol to the flask to dissolve the acid. Place the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Reaction : Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) using a heating mantle.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution!
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification : The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford pure Methyl 5-bromo-3-methoxypicolinate.
Protocol 2: Steglich Esterification for Ester Synthesis Under Mild Conditions
This protocol is suitable for synthesizing esters of more complex or sterically hindered alcohols, or when the substrate contains acid-sensitive functional groups.
Materials and Reagents:
-
This compound (1.0 eq)
-
Alcohol (e.g., isopropanol, benzyl alcohol) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the desired alcohol, and DMAP.
-
Solvent Addition : Dissolve the components in anhydrous DCM.
-
Reagent Addition : Cool the flask to 0°C in an ice bath. Add a solution of DCC in anhydrous DCM dropwise over 5-10 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring : Monitor the reaction progress by TLC or HPLC.
-
Work-up :
-
Cool the mixture to 0°C for 30 minutes to maximize the precipitation of DCU.
-
Filter off the DCU precipitate through a pad of Celite or a sintered glass funnel, washing the filter cake with a small amount of cold DCM.[5]
-
Wash the filtrate with 0.5 N HCl, followed by saturated aqueous NaHCO₃ solution, and then water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude ester by flash column chromatography on silica gel.
PART 3: Data Presentation and Workflow Visualization
Table 1: Comparison of Esterification Methods
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst/Reagent | H₂SO₄ (catalytic) | DCC (stoichiometric), DMAP (catalytic) |
| Solvent | Excess alcohol (e.g., MeOH) | Anhydrous aprotic (e.g., DCM) |
| Temperature | Reflux (e.g., 65°C for MeOH) | 0°C to Room Temperature |
| Reaction Time | 4-8 hours | 3-12 hours |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Advantages | Economical, scalable, simple reagents | Mild conditions, good for sensitive substrates, high yields |
| Disadvantages | Harsh acidic conditions, high temp, equilibrium | Stoichiometric waste (DCU), DCC is an allergen |
Diagram 1: Fischer-Speier Esterification Workflow
Caption: A typical workflow for Fischer-Speier esterification.
Diagram 2: Steglich Esterification Workflow
Caption: A typical workflow for Steglich esterification.
PART 4: Trustworthiness and Self-Validation
To ensure the successful synthesis and characterization of the target ester, the following validation steps are integral to the protocols:
-
In-Process Monitoring : Regular analysis of the reaction mixture by TLC or HPLC is critical. A co-spotted TLC plate with the starting material, a co-spot, and the reaction mixture will clearly show the consumption of the acid and the formation of the new, typically less polar, ester product.
-
Confirmation of Product Identity : The structure of the purified ester should be unequivocally confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR will show the appearance of new signals corresponding to the alcohol moiety (e.g., a singlet around 3.9 ppm for a methyl ester) and a downfield shift of the pyridine ring protons. ¹³C NMR will confirm the presence of the ester carbonyl and the new alkoxy carbon.
-
Mass Spectrometry (MS) : ESI-MS will show the molecular ion peak corresponding to the calculated mass of the ester product.
-
Infrared (IR) Spectroscopy : The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹ will be observed.
-
-
Purity Assessment : The purity of the final product should be assessed by HPLC or quantitative NMR (qNMR). A sharp melting point for solid esters also indicates high purity.
PART 5: Expertise & Field-Proven Insights
-
Troubleshooting Fischer Esterification : If the reaction stalls, it may be due to insufficient catalyst or the presence of water. Adding more acid catalyst or using a Dean-Stark trap to azeotropically remove water with a solvent like toluene can drive the reaction to completion.[7] During work-up, incomplete neutralization can lead to product hydrolysis; ensure the aqueous wash is basic.
-
Troubleshooting Steglich Esterification : The primary side product is the N-acylurea, which forms if the O-acylisourea intermediate rearranges before being intercepted by the alcohol.[4] This is more common with sterically hindered alcohols. Ensure all reagents and solvents are scrupulously dry, as water will consume the DCC. The removal of the DCU byproduct can be challenging; thorough filtration and sometimes a subsequent filtration after concentration are necessary.[8] Using the water-soluble carbodiimide EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify purification, as the urea byproduct is water-soluble and can be removed with an aqueous wash.[8]
-
Choice of Alcohol : Primary and secondary alcohols work well in both protocols. Tertiary alcohols are prone to elimination under the acidic and heated conditions of the Fischer esterification and are best esterified using the Steglich method.[2]
By following these detailed protocols and incorporating the validation and troubleshooting advice, researchers can confidently and efficiently synthesize esters of this compound, enabling the advancement of their research and development programs.
References
- 1. Methyl 5-Bromo-3-Methoxypicolinate [myskinrecipes.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 5-Bromo-3-methoxypicolinic Acid Reaction Products
Introduction
5-Bromo-3-methoxypicolinic acid is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its utility as an intermediate necessitates a high degree of purity to ensure the desired outcome in subsequent synthetic steps and to avoid the introduction of unwanted side products. This document provides a comprehensive guide to the purification of this compound from a crude reaction mixture, addressing the common impurities encountered and detailing robust protocols for obtaining a highly purified product. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require a reliable and efficient purification strategy.
Understanding the Synthetic Landscape and Potential Impurities
A thorough purification strategy begins with an understanding of the synthetic route and the likely impurities that may arise. While various synthetic pathways to this compound exist, a common and efficient method involves the hydrolysis of a nitrile precursor, 5-bromo-3-methoxypicolinonitrile. This reaction is typically carried out under acidic or basic conditions.
A plausible synthetic approach is the oxidation of the corresponding methylpyridine, 2-methyl-5-bromo-3-methoxypyridine, using a strong oxidizing agent like potassium permanganate. This method is analogous to the synthesis of related brominated picolinic acids.
Based on these synthetic routes, the primary impurities in a crude reaction mixture of this compound are likely to include:
-
Unreacted Starting Materials: Residual 5-bromo-3-methoxypicolinonitrile or 2-methyl-5-bromo-3-methoxypyridine.
-
Hydrolysis Intermediate: 5-bromo-3-methoxypicolinamide, if the hydrolysis of the nitrile is incomplete.
-
Over-oxidation Products: If an oxidation route is employed, minor impurities from excessive oxidation could be present.
-
Inorganic Salts: Arising from the neutralization of the reaction mixture (e.g., potassium salts if KMnO4 is used, or salts from acid/base hydrolysis).
The purification strategy must effectively separate the desired carboxylic acid from these structurally similar and dissimilar impurities.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve high purity. The acidic nature of the target compound allows for manipulation of its solubility, which is a key principle in the following purification protocols.
Acid-Base Extraction: A Primary Purification Step
This classical and highly effective technique leverages the acidic proton of the carboxylic acid to selectively move the desired product between aqueous and organic phases.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The this compound will be deprotonated to its carboxylate salt and partition into the aqueous layer. Neutral impurities and unreacted starting materials (like the nitrile or methylpyridine) will remain in the organic layer. Repeat this extraction twice to ensure complete transfer of the product.
-
Separation: Carefully separate the aqueous layer from the organic layer. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH 2-3), checking with pH paper. The protonated this compound will precipitate out of the aqueous solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid cake with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
This acid-base extraction is a powerful initial step that can significantly enhance the purity of the product by removing a large portion of the impurities.
Recrystallization: For Enhanced Purity
Recrystallization is a technique used to purify solids based on differences in solubility. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below.
Solvent Screening:
| Solvent System | Observation | Suitability |
| Water | Sparingly soluble at room temperature, more soluble when hot. | Good potential. Picolinic acid itself is highly soluble in water, but the bromo and methoxy substituents may decrease solubility.[1][2] |
| Ethanol | Soluble at room temperature. | Poor choice for single-solvent recrystallization. |
| Isopropanol | Moderately soluble at room temperature. | May be suitable, especially in a mixed solvent system. |
| Acetonitrile | Sparingly soluble at room temperature, more soluble when hot. | Good potential.[1][2] |
| Ethyl Acetate/Hexane | Soluble in ethyl acetate, insoluble in hexane. | Good potential for a two-solvent system. |
| Toluene | Sparingly soluble at room temperature. | Potential for high-temperature recrystallization. |
Protocol for Single-Solvent Recrystallization (e.g., from Acetonitrile):
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot acetonitrile to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetonitrile.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography: For High-Purity Small-Scale Purification
For obtaining very high purity material, especially on a smaller scale, silica gel column chromatography is a valuable technique. The choice of the mobile phase (eluent) is crucial and is typically determined by thin-layer chromatography (TLC) analysis.
Protocol:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4. Due to the acidic nature of the product, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve the peak shape and prevent streaking.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Workflow for Purification and Analysis
Caption: A logical workflow for the purification and analysis of this compound.
Analytical Methods for Purity Assessment
Rigorous analytical testing is essential to confirm the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound by separating it from any remaining impurities. A reversed-phase method is typically suitable for this compound.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any more non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified compound and for detecting any proton- or carbon-containing impurities. The spectra should be compared with known reference spectra if available.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides information about the molecular weight of the compound and can help in identifying any impurities by their mass-to-charge ratio. For this compound (C₇H₆BrNO₃), the expected monoisotopic mass is approximately 230.9531 g/mol .
Conclusion
The purification of this compound from a crude reaction mixture can be effectively achieved through a systematic approach that may include acid-base extraction, recrystallization, and column chromatography. The choice of methods and their sequence will depend on the nature and quantity of the impurities present, as well as the desired final purity of the product. Rigorous analytical characterization using HPLC, NMR, and MS is crucial to validate the success of the purification process and to ensure the quality of this important synthetic intermediate for its intended applications in research and development.
References
Application Notes and Protocols for the Synthesis of Novel SIK2/SIK3 Inhibitors from 5-Bromo-3-methoxypicolinic acid
Introduction: Targeting SIK2 and SIK3 in Disease
The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, are serine/threonine kinases that have emerged as critical regulators of various physiological processes.[1][2] These kinases are part of the AMP-activated protein kinase (AMPK) family and are implicated in metabolism, inflammation, and cellular proliferation.[3][4] Dysregulation of SIK activity has been linked to a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[3][5] Specifically, SIK2 and SIK3 have garnered significant attention as therapeutic targets. Inhibition of SIK2 and SIK3 has been shown to modulate the inflammatory response by decreasing the production of pro-inflammatory cytokines while increasing anti-inflammatory cytokines.[2][3][6] This dual mechanism of action makes SIK2/SIK3 inhibitors promising candidates for the treatment of conditions like inflammatory bowel disease and certain cancers.[7][8][9]
The development of potent and selective SIK inhibitors is an active area of research.[4][5] Several chemical scaffolds have been identified that exhibit inhibitory activity against SIKs.[1] This document provides a detailed experimental procedure for the synthesis of a potential SIK2/SIK3 inhibitor utilizing the commercially available starting material, 5-Bromo-3-methoxypicolinic acid.[10][11] The proposed synthetic strategy is based on established medicinal chemistry principles and reactions commonly employed in the synthesis of kinase inhibitors.
Strategic Approach to Synthesis
The core of our synthetic strategy revolves around the functionalization of the this compound scaffold. This starting material provides a key pyridine core, which is a common feature in many kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for introducing structural diversity through cross-coupling reactions, while the carboxylic acid at the 2-position is ideal for amide bond formation. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for SIK2 and SIK3.
The proposed synthetic workflow is depicted in the diagram below. The initial step involves the activation of the carboxylic acid of this compound, followed by coupling with a suitable amine to form an amide. The subsequent key step is a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl or heteroaryl group at the 5-position of the pyridine ring. This two-step approach allows for the modular synthesis of a library of compounds for biological evaluation.
Figure 1: Proposed synthetic workflow for SIK2/SIK3 inhibitors.
Detailed Experimental Protocol
This protocol outlines the synthesis of a representative SIK2/SIK3 inhibitor, denoted as Compound 1 , starting from this compound.
Part 1: Synthesis of the Intermediate Amide (N-(4-cyanophenyl)-5-bromo-3-methoxypicolinamide)
Objective: To couple this compound with 4-aminobenzonitrile to form the corresponding amide.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 232.03 | 1.0 | 232 mg |
| 4-Aminobenzonitrile | 118.14 | 1.1 | 130 mg |
| HATU | 380.23 | 1.2 | 456 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 0.52 mL |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
Procedure:
-
To a clean, dry 25 mL round-bottom flask, add this compound (232 mg, 1.0 mmol) and 4-aminobenzonitrile (130 mg, 1.1 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
To the resulting solution, add HATU (456 mg, 1.2 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Upon completion, pour the reaction mixture into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure N-(4-cyanophenyl)-5-bromo-3-methoxypicolinamide.
Part 2: Synthesis of the Final SIK2/SIK3 Inhibitor (Compound 1)
Objective: To perform a Suzuki-Miyaura cross-coupling reaction between the intermediate amide and a suitable boronic acid to yield the final product.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-(4-cyanophenyl)-5-bromo-3-methoxypicolinamide | 332.16 | 0.5 | 166 mg |
| 1-(tert-Butoxycarbonyl)pyrazole-4-boronic acid | 211.99 | 0.75 | 159 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.025 | 18 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 207 mg |
| 1,4-Dioxane | - | - | 4 mL |
| Water | - | - | 1 mL |
Procedure:
-
To a microwave vial, add N-(4-cyanophenyl)-5-bromo-3-methoxypicolinamide (166 mg, 0.5 mmol), 1-(tert-butoxycarbonyl)pyrazole-4-boronic acid (159 mg, 0.75 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (18 mg, 0.025 mmol).
-
Add potassium carbonate (207 mg, 1.5 mmol), followed by 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated at 80-90 °C under conventional heating for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final SIK2/SIK3 inhibitor.
Characterization and Validation
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Evaluation
The synthesized compounds should be evaluated for their inhibitory activity against SIK2 and SIK3 using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][12] The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, should be determined for SIK1, SIK2, and SIK3 to assess both potency and selectivity.
Figure 2: Workflow for the biological evaluation of synthesized inhibitors.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of novel SIK2/SIK3 inhibitors starting from this compound. The described synthetic route is robust and amenable to the generation of a library of analogs for structure-activity relationship studies. The successful synthesis and subsequent biological evaluation of these compounds will contribute to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 1142191-66-9 [sigmaaldrich.com]
- 11. This compound [myskinrecipes.com]
- 12. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 5-Bromo-3-methoxypicolinic Acid for Novel Compound Synthesis
Introduction: The Strategic Value of the Picolinate Scaffold
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged" structural motifs in the landscape of medicinal chemistry and drug discovery.[1] The pyridine core is a key component in a significant number of FDA-approved nitrogen-heterocyclic drugs, owing to its ability to engage in a variety of biological interactions.[1][2] Picolinic acid itself is an endogenous metabolite of L-tryptophan and plays roles in immunomodulation and neuroprotection.[3][4][5] This inherent biological relevance, combined with versatile chemical reactivity, makes substituted picolinic acids highly valuable starting materials for the synthesis of novel bioactive molecules.[2]
This application note focuses on 5-Bromo-3-methoxypicolinic acid (CAS No: 1142191-66-9), a strategically functionalized building block for generating diverse compound libraries.[6][7][8] Its structure is primed for a variety of chemical transformations:
-
The Carboxylic Acid (C2-position): Serves as a handle for forming robust amide bonds, a cornerstone of peptide and small molecule drug synthesis.[9]
-
The Bromo Group (C5-position): Acts as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.
-
The Methoxy Group (C3-position): Modulates the electronic properties of the pyridine ring and can be a site for further modification, such as demethylation to reveal a phenol for subsequent etherification.
-
The Pyridine Nitrogen: Influences the overall basicity and solubility of the molecule and provides a key hydrogen bond acceptor site for interactions with biological targets.
This guide provides an in-depth exploration of key synthetic pathways originating from this compound, complete with detailed, field-proven protocols and the rationale behind experimental choices.
Core Synthetic Strategies and Mechanistic Insights
The derivatization of this compound can be systematically approached through several high-yield, versatile reaction classes. The following sections detail the most impactful of these strategies.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromine atom at the C5 position is the primary site for building molecular complexity via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their reliability and broad substrate scope.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or its ester.[10][11] This reaction is widely used to synthesize biaryl and heteroaryl motifs, which are ubiquitous in biologically active molecules.[12][13]
Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the picolinic acid derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step.[10][11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[14][15][16] This reaction has revolutionized access to aryl amines, which are key pharmacophores in numerous pharmaceuticals.[17]
Causality and Mechanism: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the key steps of the catalytic cycle.[18]
-
Oxidative Addition: Pd(0) adds to the C-Br bond of the picolinic acid derivative.[17]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[17]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[14][18]
Amide Bond Formation: The Linchpin of Bioactive Molecules
The formation of an amide bond from the carboxylic acid of this compound is a fundamental and highly reliable transformation. This reaction connects the picolinate scaffold to a vast array of amine-containing building blocks, including amino acids, to generate molecules with potential therapeutic activity.[9][19]
Causality and Mechanism: Direct condensation of a carboxylic acid and an amine is thermally demanding and often unfeasible. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.[20] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily displaced by the amine nucleophile to form the stable amide bond.
Caption: Mechanism of HATU-mediated amide bond formation.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are the most common strategies for functionalizing the C-Br bond, the electron-deficient nature of the pyridine ring can also permit nucleophilic aromatic substitution (SNAr).[21] In this mechanism, a potent nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[22][23] For SNAr to be effective on a pyridine ring, it is typically favored at the ortho and para positions relative to the ring nitrogen, as this allows for effective delocalization of the negative charge onto the electronegative nitrogen atom.[21] While the bromine at C5 is not directly ortho or para, the overall electronic landscape influenced by the carboxylic acid and methoxy groups could potentially allow for SNAr with strong nucleophiles under specific conditions, though this is generally a less predictable pathway than cross-coupling.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Anhydrous and degassed solvents are critical for the success of cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[12]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)[24][25]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-95 °C.[25]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound (or its ester derivative for improved solubility) with a primary or secondary amine.
Materials:
-
This compound derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)[17]
-
Phosphine ligand (e.g., XPhos, 4 mol%)[17]
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)[17]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[18]
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and phosphine ligand to an oven-dried Schlenk flask.
-
Add the base and the this compound derivative.
-
Seal the flask, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Add the amine substrate via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure N-substituted product.
Protocol 3: General Procedure for HATU-Mediated Amide Bond Formation
This protocol details the coupling of this compound with a generic primary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)[9]
-
Base (e.g., Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)[9]
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Continue to stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[9]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash chromatography or recrystallization to yield the final amide product.
Data Presentation: Summary of Reaction Conditions
The following tables provide a comparative summary of typical parameters for the key transformations discussed.
Table 1: Suzuki-Miyaura Cross-Coupling Parameters
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ |
| Ligand | (Integral to catalyst) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, DME, Toluene |
| Temperature | 80 - 110 °C |
| Yield | 60 - 95% |
Table 2: Buchwald-Hartwig Amination Parameters
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BINAP |
| Base | NaOt-Bu, K₂CO₃, LHMDS |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C |
| Yield | 50 - 90% |
Table 3: Amide Coupling Parameters
| Parameter | Typical Conditions |
|---|---|
| Coupling Reagent | HATU, HBTU, EDC/HOBt |
| Base | DIPEA, Triethylamine |
| Solvent | DMF, DCM, THF |
| Temperature | 0 °C to Room Temperature |
| Yield | 70 - 98% |
Conclusion and Future Outlook
This compound is a robust and highly adaptable starting material for the synthesis of diverse chemical entities. The protocols outlined in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation represent reliable and scalable methods for its derivatization. By leveraging these powerful synthetic transformations, researchers in drug discovery and materials science can efficiently generate libraries of novel compounds built upon the privileged picolinate scaffold, accelerating the identification of new leads with significant therapeutic or functional potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. This compound [myskinrecipes.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. This compound - CAS:1142191-66-9 - Abovchem [abovchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. asiaresearchnews.com [asiaresearchnews.com]
- 20. researchgate.net [researchgate.net]
- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for Scaling Up Reactions Involving 5-Bromo-3-methoxypicolinic Acid
Introduction: The Strategic Value of 5-Bromo-3-methoxypicolinic Acid in Scalable Synthesis
This compound is a key heterocyclic building block in the fields of medicinal chemistry and drug development. Its substituted pyridine core, featuring a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a methoxy group for modulating electronic properties and solubility, makes it a versatile scaffold for creating diverse compound libraries.[1][2][3] The transition from small-scale discovery synthesis to larger, kilogram-scale production for preclinical and clinical studies presents significant challenges. This guide provides a framework and detailed protocols for the robust and scalable implementation of two of the most critical transformations involving this intermediate: Suzuki-Miyaura cross-coupling and amide bond formation. The focus is not merely on procedural steps but on the underlying chemical principles that govern successful reaction scale-up, ensuring safety, efficiency, and reproducibility.
Part 1: Foundational Knowledge for Scale-Up
Before attempting any scale-up, a thorough understanding of the substrate's properties and the fundamental principles of process chemistry is paramount.
Physicochemical and Safety Profile
Handling chemical reagents safely and effectively is the bedrock of any successful synthesis, particularly at a larger scale where risks are magnified.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1142191-66-9 | [4][5][6][7] |
| Molecular Formula | C₇H₆BrNO₃ | [6][7][8] |
| Molecular Weight | 232.03 g/mol | [5][6][7] |
| Appearance | Solid, typically light brown to yellow | [9] |
| Boiling Point | 333.8 ± 42.0 °C (Predicted) | [4][10] |
| Purity | Typically ≥95% | [4][8][9] |
| Storage | 2-8°C, under inert gas | [4][9] |
Safety and Handling: this compound is classified as an irritant.[10] Safety data sheets indicate hazards including skin irritation (H315), eye irritation (H319), and potential respiratory irritation (H335).[4][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[11]
-
Emergency Procedures: In case of skin contact, wash immediately with plenty of soap and water. If eye irritation persists, seek medical attention. If inhaled, move the person to fresh air.[11]
Core Principles of Chemical Process Scale-Up
Scaling a reaction is not a linear process. The transition from a 100 mL round-bottom flask to a 20 L reactor introduces new variables that can dramatically affect reaction outcomes.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it significantly harder to dissipate or apply heat. Exothermic reactions that are easily controlled on a small scale can become dangerously uncontrollable on a large scale. Therefore, controlled, slow addition of reagents and vigilant temperature monitoring are critical.
-
Mass Transfer and Mixing: Efficient stirring is easy to achieve in a small flask with a magnetic stir bar. In a large reactor, inadequate mixing can lead to localized "hot spots," concentration gradients, and the formation of impurities. Mechanical overhead stirrers are essential for ensuring homogeneity.
-
Reagent Purity and Stoichiometry: Small impurities in starting materials become significant at a larger scale. It is crucial to use well-characterized reagents and maintain precise stoichiometric control.
-
Work-up and Purification: Methods like column chromatography, which are standard in discovery labs, are often impractical and costly at scale. The process should be designed to yield a crude product that can be purified by scalable methods such as crystallization, distillation, or extraction.
Part 2: Application Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation and is widely used to functionalize aryl halides like this compound.[12][13][14][15]
Workflow for Scaling a Suzuki-Miyaura Reaction
The following diagram outlines the critical decision points and steps in scaling up the Suzuki-Miyaura coupling of this compound.
Caption: Workflow for Suzuki-Miyaura reaction scale-up.
Detailed Protocol: Synthesis of 5-Aryl-3-methoxypicolinic Acids
This protocol details the coupling of this compound with a generic arylboronic acid.
Table 2: Reagents and Materials
| Reagent | Lab-Scale (1 mmol) | Scale-Up (100 mmol) | Purpose |
| This compound | 232 mg (1.0 equiv) | 23.2 g (1.0 equiv) | Starting Material |
| Arylboronic Acid | 1.2 mmol (1.2 equiv) | 120 mmol (1.2 equiv) | Coupling Partner |
| Pd(OAc)₂ | 4.5 mg (0.02 equiv) | 450 mg (0.02 equiv) | Catalyst Precursor |
| SPhos | 16.4 mg (0.04 equiv) | 1.64 g (0.04 equiv) | Ligand |
| K₂CO₃ | 414 mg (3.0 equiv) | 41.4 g (3.0 equiv) | Base |
| 1,4-Dioxane | 5 mL | 500 mL | Solvent |
| Water | 1 mL | 100 mL | Co-solvent |
Procedure:
-
Reactor Setup (Scale-Up): Equip a 1 L, three-neck round-bottom flask with a mechanical overhead stirrer, a temperature probe, a condenser, and a nitrogen/argon inlet.
-
Solvent Degassing: Sparge the 1,4-dioxane and water with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Rationale: Oxygen can lead to the oxidation of the phosphine ligand and deactivate the palladium catalyst, resulting in poor yields.[13]
-
Charging Reagents: To the reactor, add this compound (23.2 g), the arylboronic acid (120 mmol), and potassium carbonate (41.4 g).
-
Inerting the Atmosphere: Evacuate the reactor and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere. Rationale: This prevents catalyst deactivation and potential side reactions.[13]
-
Catalyst and Solvent Addition: Under a positive flow of nitrogen, add Pd(OAc)₂ (450 mg) and SPhos (1.64 g), followed by the degassed 1,4-dioxane (500 mL) and water (100 mL) via cannula or dropping funnel.
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 85-90 °C using an oil bath. Monitor the internal temperature closely.
-
Reaction Monitoring: After 2 hours, and every hour thereafter, take a small aliquot of the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by LCMS or HPLC to determine the ratio of starting material to product. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 500 mL of water and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The product will likely be in the aqueous phase as the carboxylate salt. Separate the layers and retain the aqueous phase.
-
Wash the aqueous phase with ethyl acetate (2 x 200 mL) to remove non-polar impurities.
-
-
Product Isolation:
-
Cool the aqueous phase in an ice bath and slowly add 2M HCl with stirring to acidify it to a pH of 3-4.
-
The product should precipitate as a solid. Stir the resulting slurry for 30-60 minutes in the ice bath to maximize precipitation.
-
Collect the solid by filtration, wash the filter cake with cold water, and dry under vacuum to yield the final 5-aryl-3-methoxypicolinic acid.
-
Table 3: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. |
| Poor quality boronic acid | Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester. | |
| Formation of Side Products | Homocoupling of boronic acid | This can occur if the reaction is too slow or the catalyst is not active enough. Ensure proper degassing and catalyst loading. |
| Debromination of starting material | Insufficient boronic acid or presence of water/protons. Ensure correct stoichiometry and anhydrous conditions if necessary. | |
| Difficult Purification | Emulsion during work-up | Add brine to the aqueous layer to help break the emulsion. |
Part 3: Application Protocol for Amide Bond Formation
The carboxylic acid of this compound is readily converted to an amide, a crucial linkage in many pharmaceutical compounds.[16] HATU is a highly effective coupling reagent suitable for a wide range of amines.[16]
Decision Tree for Amide Coupling Conditions
This diagram helps in selecting the appropriate conditions for amide coupling based on the properties of the amine coupling partner.
Caption: Decision tree for amide coupling conditions.
Detailed Protocol: Synthesis of Picolinamide Derivatives
This protocol uses HATU as the coupling agent.
Table 4: Reagents and Materials
| Reagent | Lab-Scale (1 mmol) | Scale-Up (100 mmol) | Purpose |
| This compound | 232 mg (1.0 equiv) | 23.2 g (1.0 equiv) | Starting Material |
| Amine (R-NH₂) | 1.1 mmol (1.1 equiv) | 110 mmol (1.1 equiv) | Coupling Partner |
| HATU | 418 mg (1.1 equiv) | 41.8 g (1.1 equiv) | Coupling Agent |
| DIPEA | 350 µL (2.0 equiv) | 35 mL (2.0 equiv) | Base |
| DMF | 5 mL | 500 mL | Solvent |
Procedure:
-
Reactor Setup: Equip a 1 L, three-neck round-bottom flask with a mechanical overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: To the reactor, add this compound (23.2 g) and HATU (41.8 g). Add DMF (250 mL) and stir to form a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. Rationale: The activation of the carboxylic acid by HATU can be exothermic. Cooling prevents the decomposition of the active ester and minimizes side reactions.
-
Base Addition: Slowly add DIPEA (35 mL) to the mixture over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Dissolve the amine (110 mmol) in DMF (250 mL) and add it to the dropping funnel. Add the amine solution dropwise to the reaction mixture over 30-45 minutes, maintaining an internal temperature below 10 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by LCMS or HPLC until the starting acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a 2 L beaker containing 1 L of rapidly stirring water. The product will often precipitate. If not, proceed to extraction.
-
If a solid precipitates, stir for 30 minutes, then collect the solid by filtration. Wash the solid thoroughly with water, then with a small amount of cold diethyl ether or methyl tert-butyl ether (MTBE) to remove organic-soluble impurities.
-
If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate or isopropyl acetate (3 x 400 mL).
-
Combine the organic extracts and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
-
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. This compound | 1142191-66-9 [sigmaaldrich.com]
- 5. This compound AldrichCPR 1142191-66-9 [sigmaaldrich.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. This compound AldrichCPR 1142191-66-9 [sigmaaldrich.com]
- 8. This compound - CAS:1142191-66-9 - Abovchem [abovchem.com]
- 9. This compound [myskinrecipes.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions with 5-Bromo-3-methoxypicolinic Acid
Welcome to the technical support center for 5-Bromo-3-methoxypicolinic acid. This versatile building block is a cornerstone in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. However, its multifunctional nature presents specific challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions.
Our approach is rooted in explaining the causality behind experimental outcomes, offering not just solutions but a deeper understanding of the underlying chemistry.
Frequently Asked Questions & Troubleshooting Guides
This section is organized by common reaction types and stability issues encountered when working with this compound.
Category 1: General Stability & Inherent Reactivity
Q1: My reaction is generating a significant amount of a non-acidic byproduct, identified as 3-Bromo-5-methoxypyridine. What is causing this, and how can I prevent it?
A1: Cause & Mechanism: This is a classic case of thermal decarboxylation. Picolinic acids (pyridine-2-carboxylic acids) are susceptible to losing CO2 upon heating. The proximity of the carboxylic acid to the ring nitrogen facilitates this process through the formation of a zwitterionic intermediate, which then collapses to an ylide or carbanion before protonation.[1][2] The reaction is often accelerated by high temperatures and acidic conditions. The 3-methoxy substituent can also sterically hinder coplanarity between the carboxyl group and the pyridine ring, which weakens the C-C bond and can accelerate decarboxylation.[1][3]
Troubleshooting & Prevention:
-
Temperature Control: This is the most critical factor. Aim to run your reaction at the lowest effective temperature. If activating the carboxylic acid, consider reagents that work efficiently at or below room temperature.
-
pH Management: Avoid strongly acidic conditions if possible. If an acid scavenger is needed, use a non-nucleophilic base and add it slowly to control any exotherm.
-
Reaction Time: Minimize reaction time. Extended heating will invariably lead to increased decarboxylation. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.
Category 2: Amide Coupling Reactions
Q2: During my EDC-mediated coupling, a persistent, insoluble white precipitate is forming, leading to low yields of my desired amide. What is this impurity?
A2: Cause & Mechanism: The likely culprit is an N-acylurea byproduct.[4][5] Carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) first react with your this compound to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine to form the amide bond, it can undergo a slower, irreversible intramolecular rearrangement (an O-to-N acyl migration) to form the stable and unreactive N-acylurea.[5][6] This side reaction consumes both your starting acid and the coupling reagent.
Troubleshooting & Prevention:
-
Use of Additives: The most effective solution is to use a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives rapidly trap the O-acylisourea intermediate to form an active ester. This active ester is more stable towards rearrangement but still highly reactive towards the amine, effectively outcompeting the N-acylurea formation pathway.[6]
-
Order of Addition: Pre-activate the carboxylic acid. Add the coupling reagent (EDC) and the additive (HOBt) to your solution of this compound and stir for a short period (15-30 minutes) before adding your amine. This allows for the formation of the active ester and minimizes the time the highly reactive O-acylisourea is present with unreacted amine.
-
Solvent and Stoichiometry: Use a polar aprotic solvent like DMF or NMP. Ensure your stoichiometry is correct; sometimes a slight excess of the carboxylic acid relative to the amine can help drive the reaction to completion, but careful monitoring is needed.
// Nodes Start [label="5-Bromo-3-methoxy-\npicolinic Acid + Amine", fillcolor="#FFFFFF", fontcolor="#202124"]; EDC [label="EDC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; O_acylisourea [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Desired Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_acylurea [label="N-Acylurea\n(Side Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; HOBt [label="HOBt\n(Additive)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Ester [label="HOBt Active Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> O_acylisourea [label="+ EDC"]; O_acylisourea -> Amide [label="+ Amine\n(Fast, Desired)"]; O_acylisourea -> N_acylurea [label="Rearrangement\n(Slow, Irreversible)", style=dashed]; O_acylisourea -> Active_Ester [label="+ HOBt\n(Very Fast)", color="#4285F4"]; Active_Ester -> Amide [label="+ Amine", color="#4285F4"];
// Invisible edges for alignment {rank=same; EDC; HOBt} } dot Caption: Amide coupling pathways showing the desired reaction versus N-acylurea formation.
Category 3: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q3: My Suzuki coupling reaction is sluggish, and I'm observing significant amounts of 5-methoxy-picolinic acid (debromination) as a byproduct. How can I improve the reaction and avoid this?
A3: Cause & Mechanism: The formation of 5-methoxy-picolinic acid is due to protodebromination , a common side reaction in cross-coupling where the aryl halide is reduced instead of coupled.[7] This can happen through various pathways, often involving protonolysis of the organopalladium intermediate before it can undergo transmetalation with the boronic acid partner. The pyridine nitrogen can also coordinate to the palladium catalyst, sometimes hindering the desired catalytic cycle and promoting side reactions.[8]
Troubleshooting & Prevention:
-
Choice of Ligand and Catalyst: For electron-deficient heteroaryls like bromopyridines, using electron-rich, bulky phosphine ligands is crucial. Ligands like SPhos, XPhos, or RuPhos can accelerate the rate-determining oxidative addition step and subsequent reductive elimination, minimizing the lifetime of intermediates that could lead to protodebromination.[8]
-
Base and Solvent Selection: The choice of base is critical. A base that is too strong or too nucleophilic can promote side reactions. K3PO4 or K2CO3 are often good choices.[9] Ensure you are using anhydrous solvents, as water can be a proton source for the undesired reduction.[7] Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability and reduce protodeboronation of the coupling partner.[8]
-
Degassing: Thoroughly degas your reaction mixture. Oxygen can damage the Pd(0) catalyst and promote homocoupling of the boronic acid, which also lowers the yield of the desired cross-coupled product.[8][10]
Summary Troubleshooting Table
| Issue / Side Product | Probable Cause(s) | Recommended Solutions |
| 3-Bromo-5-methoxypyridine | Thermal Decarboxylation | Lower reaction temperature; minimize reaction time; avoid strongly acidic conditions. |
| Insoluble N-acylurea | O-to-N acyl migration of the O-acylisourea intermediate. | Use additives like HOBt or Oxyma; pre-activate the acid before adding the amine. |
| 5-methoxy-picolinic acid | Protodebromination during cross-coupling. | Use bulky, electron-rich phosphine ligands (e.g., SPhos); use anhydrous solvents; select an appropriate base (e.g., K3PO4). |
| Biphenyl-type impurity | Homocoupling of the boronic acid/ester partner. | Thoroughly degas the reaction mixture to remove oxygen; ensure proper stoichiometry.[8] |
Exemplary Protocol: Clean Amide Coupling using HATU
This protocol utilizes HATU, an aminium-based coupling reagent that incorporates a HOBt-type moiety, to minimize side reactions.
-
Vessel Preparation: To a clean, dry, and inerted (N2 or Argon) reaction vessel, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. You should observe a clear, homogeneous solution as the active ester forms.
-
Nucleophile Addition: Add your amine (1.05 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LCMS every 30-60 minutes. The reaction is often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench with water and perform a standard aqueous/organic extraction (e.g., with Ethyl Acetate and brine) to isolate the crude product.
-
Purification: Purify the crude material via flash column chromatography or recrystallization as needed.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. peptide.com [peptide.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-Bromo-3-methoxypicolinic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that coupling reactions involving complex heterocyclic substrates can be challenging. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methoxypicolinic acid. We will move beyond simple procedural lists to explore the causal chemistry behind common failures, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound failed completely, with only starting materials recovered. Where should I begin troubleshooting?
A1: A complete reaction failure points to a fundamental issue with one of the core components of the catalytic cycle. Your initial troubleshooting should be a systematic check of the reaction setup and reagents, as these are the most common sources of catastrophic failure.
Initial Troubleshooting Checklist:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate degassing is a primary cause of reaction failure.
-
Action: Ensure your solvent has been rigorously degassed using methods like freeze-pump-thaw (3 cycles recommended) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1] Assemble your reaction under a positive pressure of inert gas.
-
-
Catalyst Activity: The palladium source may be inactive. Pd(0) sources like Pd(PPh₃)₄ can degrade upon storage. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are more stable but require in situ reduction, which can sometimes fail.
-
Action: Use a freshly opened bottle of the palladium catalyst or a reliable precatalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction, which is often facilitated by phosphine ligands.
-
-
Base Stoichiometry and Role: The base is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[3][4][5] Your substrate, this compound, is acidic and will consume one full equivalent of base before any is available to participate in the catalytic cycle.
-
Action: At a minimum, use 1.0 equivalent of base to neutralize your substrate plus the 2-3 equivalents required for the reaction itself. For this substrate, starting with 3-4 equivalents of a strong base like K₃PO₄ or Cs₂CO₃ is a robust starting point.[2]
-
-
Reagent Quality: The purity and stability of your boronic acid are critical. Boronic acids, especially heteroaryl ones, are susceptible to decomposition via protodeboronation (hydrolysis of the C-B bond).[1][6]
Below is a logical workflow to diagnose a complete reaction failure.
Q2: My reaction is sluggish and gives low yields (<20%), with significant recovery of starting material. What factors should I optimize?
A2: Low conversion suggests a slow or inhibited catalytic cycle. With a challenging substrate like this compound, the two most likely bottlenecks are the initial oxidative addition step and catalyst deactivation by the substrate itself.
Key Optimization Parameters:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient for heteroaromatic substrates. The pyridine nitrogen and carboxylate can coordinate to the palladium center, effectively poisoning the catalyst.[6][7] You need a ligand that can stabilize the active Pd(0) species and promote the challenging oxidative addition step.
-
Expertise: Bulky, electron-rich monophosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are the industry standard for such couplings.[8] They enhance the electron density on the palladium, which facilitates the oxidative addition into the C-Br bond, and their steric bulk promotes the final reductive elimination step.
-
-
Base and Solvent System: The choice of base and solvent are interconnected and crucial for reaction kinetics.
-
Trustworthiness: A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often superior for difficult couplings.[2] These bases are effective at forming the active boronate species. The solubility of the base is also a factor; using a solvent system where the base has some solubility (e.g., THF/water, Dioxane/water) can be beneficial.[9] However, for substrates prone to protodeboronation, anhydrous conditions with a base like KF or anhydrous K₃PO₄ may be necessary.[10]
-
-
Temperature Control: Suzuki couplings typically require heat, but excessive temperatures (>120 °C) can accelerate catalyst decomposition and potential substrate decarboxylation.
-
Action: Screen temperatures between 80-110 °C. A reaction that is sluggish at 80 °C may proceed efficiently at 100 °C without significant degradation.
-
Recommended Catalyst Systems for this compound:
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Typical Temp. | Rationale |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Dioxane / H₂O (10:1) | 100-110 °C | A gold-standard system for challenging heteroaryl couplings; bulky, electron-rich ligand promotes oxidative addition and prevents catalyst inhibition.[8] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | THF / H₂O (10:1) | 80-100 °C | Another highly effective Buchwald ligand system, often successful when others fail. Cesium carbonate offers high basicity and solubility.[11] |
| PEPPSI-IPr | (None needed) | K₃PO₄ | t-AmylOH | 100 °C | An NHC-based precatalyst that is robust and highly active, often showing excellent tolerance for functional groups.[8] |
Q3: I'm observing significant side products. What are they and how can I minimize them?
A3: Side product formation indicates that pathways other than the desired cross-coupling are competitive. For this specific substrate, you should be vigilant for four main side reactions: protodeboronation, homocoupling, dehalogenation, and decarboxylation.
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replaced by a proton from a source like water. It is a common issue with electron-rich or heteroaryl boronic acids.[1][6]
-
Homocoupling of Boronic Acid: This is the formation of a biaryl product derived from two molecules of your boronic acid. It is typically promoted by the presence of oxygen.[2]
-
Dehalogenation: This is the reduction of your this compound to 3-methoxypicolinic acid.
-
Decarboxylation: Picolinic acids (pyridine-2-carboxylic acids) are known to undergo decarboxylation upon heating, which would yield 5-Bromo-3-methoxypyridine.[13] This is a highly probable side reaction under typical Suzuki conditions (basic, >80 °C).
-
Minimization:
-
Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., try 80 °C before moving to 110 °C).
-
Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This is the most robust solution, as it also prevents catalyst inhibition by the carboxylate. The ester can be hydrolyzed in a subsequent step.
-
-
Q4: How exactly does the carboxylic acid group interfere, and what is the best strategy to overcome this?
A4: The carboxylic acid presents a dual challenge. First, its acidic proton will be deprotonated by the base, forming a carboxylate. This carboxylate anion can then act as a bidentate ligand, coordinating strongly to the Pd(II) intermediate formed after oxidative addition.[7] This chelated palladium complex can be very stable, effectively taking the catalyst out of the cycle and preventing the crucial transmetalation step.
Strategies to Mitigate Carboxylic Acid Interference:
-
Protecting Group Strategy (Most Reliable): The most effective way to prevent interference is to mask the carboxylic acid as an ester (e.g., methyl or ethyl ester) via a simple Fisher esterification before the Suzuki reaction. This removes the problematic acidic proton and the coordinating carboxylate. The ester can then be saponified post-coupling to regenerate the acid. While this adds two steps to your synthesis, it dramatically increases the reliability of the Suzuki coupling.
-
Base Selection: Using a weaker base like KF can sometimes be successful with base-sensitive functional groups like esters, but for a free acid, a strong base is required for the reaction itself.[3][10] Some protocols have found success using very strong bases like Cs₂CO₃ in large excess, which may disrupt the palladium-carboxylate chelate, but this is less reliable than protection.[11]
-
Solvent Choice: The solubility of the carboxylate salt of your starting material can be very different from the free acid. If the salt crashes out of your organic solvent, the reaction will fail. Using a more polar solvent system (e.g., DMF, or THF/water) might be necessary to keep all components in solution.[10]
Authoritative Recommendation: For the highest probability of success and reproducibility, converting the carboxylic acid to a methyl or ethyl ester is the recommended course of action.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling of this compound Methyl Ester
This protocol assumes the substrate has been protected as a methyl ester.
Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-3-methoxypicolinate methyl ester (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 6 mol%).
-
Evacuate and backfill the flask with Argon or Nitrogen gas three times.
Procedure:
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 10:1 ratio, 0.1 M concentration relative to the substrate) via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amide Synthesis with 5-Bromo-3-methoxypicolinic Acid
Welcome to the dedicated technical support center for amide synthesis utilizing 5-Bromo-3-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and purity. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust results.
Introduction: Understanding the Substrate
This compound (CAS 1142191-66-9) is a substituted pyridine carboxylic acid.[1] Its unique electronic and steric properties present specific challenges and opportunities in amide bond formation. The pyridine nitrogen can act as a base or a coordinating site, potentially interfering with the coupling reaction, while the electron-withdrawing nature of the pyridine ring and the bromine atom can influence the reactivity of the carboxyl group. This guide provides a systematic approach to navigate these factors.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no yield. What are the most common initial culprits?
A1: Low yields often stem from a few key areas:
-
Ineffective Carboxylic Acid Activation: This is the most frequent issue. The electronic nature of the picolinic acid derivative may require a more potent coupling reagent than simple carbodiimides alone.[2]
-
Steric Hindrance: While this specific acid isn't exceptionally bulky, a sterically demanding amine partner can significantly slow the reaction rate.[2][3]
-
Suboptimal Base Selection: The choice and stoichiometry of the base are critical. An inappropriate base can fail to neutralize HCl byproducts or may cause unwanted side reactions.
-
Presence of Water: Amide coupling reactions are highly sensitive to moisture. The activated carboxylic acid intermediate can be rapidly hydrolyzed, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[2]
Q2: Which class of coupling reagents is most effective for this type of heterocyclic carboxylic acid?
A2: For picolinic acids, uronium/aminium salt-based reagents like HATU , HBTU , or HCTU are generally superior to standard carbodiimide methods (e.g., DCC, EDC).[4][5] These reagents react rapidly to form highly activated OAt- or OBt-esters, which are less susceptible to side reactions and often provide higher yields with faster reaction times.[6] Phosphonium reagents like PyBOP are also highly effective.[4][5] HATU, in particular, is an excellent starting point for challenging couplings involving picolinic acids.[7][8]
Q3: Can I activate the carboxylic acid by converting it to an acyl chloride?
A3: While converting a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic activation method, it should be approached with caution for picolinic acids.[][10] This method can sometimes lead to undesired side reactions, such as chlorination of the electron-rich pyridine ring.[11][12] If this route is chosen, careful optimization of reaction conditions (temperature, reaction time) is necessary.
Q4: What is the role of additives like HOBt or OxymaPure?
A4: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are essential when using carbodiimide coupling reagents (DCC, EDC). They serve two primary functions: they act as catalysts and they suppress side reactions.[6] The carbodiimide first activates the carboxylic acid, which is then trapped by the additive to form an active ester. This intermediate is more reactive towards the amine and less prone to rearranging into an unreactive N-acylurea byproduct, a common failure mode in carbodiimide couplings.[3] Using these additives also minimizes racemization if your amine substrate is chiral.[2][5]
Troubleshooting Guide: A Systematic Approach
When an amide coupling reaction fails or provides a low yield, a logical, step-by-step diagnosis is critical. Use the following table and workflow to identify and solve the problem.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Formation | 1. Inactive coupling reagent. 2. Poor quality of starting materials or solvents. 3. Incorrect reaction setup (e.g., wrong stoichiometry). 4. Amine is protonated and non-nucleophilic. | 1. Use a fresh bottle of coupling reagent. HATU and similar reagents are hygroscopic. 2. Ensure starting acid and amine are pure. Use anhydrous solvents. 3. Verify calculations and measurements. A common mistake is using 1 equivalent of base when 2 are required (e.g., with amine HCl salts). 4. Ensure sufficient non-nucleophilic base (e.g., DIPEA, TEA) is present to deprotonate the amine salt and neutralize acid byproducts. |
| Low Yield (<50%) | 1. Insufficiently reactive coupling agent. 2. Steric hindrance between the acid and amine. 3. Poor solubility of reactants. 4. Reaction time is too short or temperature is too low. | 1. Switch to a more powerful coupling reagent. If using EDC/HOBt, try HATU.[4][6] 2. Increase reaction temperature (e.g., from room temp to 40-50 °C). Increase reaction time (monitor by LC-MS). Consider converting the acid to an acyl fluoride for highly hindered couplings.[2] 3. Change solvent to one with better solubilizing properties (e.g., DMF instead of DCM). 4. Monitor the reaction by TLC or LC-MS to determine the point of completion. |
| Multiple Impurities in Crude Product | 1. Side reaction of the activated intermediate (e.g., N-acylurea formation with carbodiimides). 2. Degradation of starting materials or product under reaction conditions. 3. Reaction with residual water. | 1. If using a carbodiimide, ensure an additive like HOBt or Oxyma is included.[6] Alternatively, switch to a uronium/aminium salt reagent. 2. Run the reaction at a lower temperature. Ensure the base is added slowly to control any exotherm. 3. Use anhydrous solvents and dry reagents thoroughly before use. Run the reaction under an inert atmosphere (N₂ or Ar). |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues with your amide coupling reaction.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the synthesis of amides from this compound.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended starting protocol due to its high reliability and broad substrate scope.[8]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Stir the solution for 5-10 minutes at room temperature. This is the "pre-activation" step.
-
Add the desired amine (1.1 eq) to the mixture.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. For sterically hindered amines, the reaction may require gentle heating (40 °C) or extended reaction time.[13]
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.[14]
General Amide Coupling Mechanism (HATU)
This diagram illustrates the key steps in the activation and coupling process using HATU.
Purification Strategies
Purification is a critical final step to obtain a high-purity product.
| Method | Application | Advantages | Disadvantages |
| Flash Column Chromatography | Universally applicable for most non-volatile, soluble amides. | Excellent for separating product from unreacted starting materials and coupling byproducts. | Can be time-consuming and solvent-intensive. Product loss can occur on the column. |
| Recrystallization | Suitable for solid, crystalline amide products with moderate to high purity (>90%) after workup. | Can provide very high purity material. Scalable and often less expensive than chromatography. | Requires finding a suitable solvent system. Not effective for oils or amorphous solids. Yield can be lower than chromatography.[14] |
| Aqueous Workup / Extraction | A necessary step before final purification. | Removes water-soluble impurities like excess base (DIPEA), salts (DIPEA·HCl), and byproducts from uronium reagents. | Will not remove organic-soluble impurities like unreacted amine or N-acylurea. |
Pro-Tip for Recrystallization: For picolinamides, polar solvents like ethanol, acetone, or acetonitrile are often good candidates to try for recrystallization.[14] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. hepatochem.com [hepatochem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-3-methoxypicolinic Acid and Its Derivatives
Welcome to the technical support center for the purification of 5-bromo-3-methoxypicolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. By understanding the underlying chemical principles, you can optimize your purification strategies to achieve high purity and yield.
Introduction to Purification Challenges
This compound is a substituted pyridine carboxylic acid, a class of compounds known for its utility as a building block in medicinal chemistry and materials science. The presence of a carboxylic acid, a basic pyridine nitrogen, a methoxy group, and a bromine atom imparts a unique combination of physical and chemical properties that can present specific purification challenges. These include:
-
Zwitterionic Nature: The molecule possesses both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, leading to zwitterionic character at certain pH values. This can affect its solubility and interaction with chromatographic stationary phases.
-
Polarity: The combination of the polar carboxylic acid and methoxy groups with the less polar brominated pyridine ring results in a molecule of intermediate polarity, which can complicate separation from similarly polar impurities.
-
Potential for Side Reactions: Picolinic acid derivatives can be susceptible to side reactions such as decarboxylation under certain conditions (e.g., high heat), leading to the formation of hard-to-remove impurities.[1][2][3][4]
-
Impurity Profile: The synthetic route to this compound can introduce a variety of impurities, including starting materials, reagents, and byproducts from incomplete reactions or side reactions.
This guide provides a structured approach to troubleshooting these challenges, with detailed protocols and frequently asked questions to support your experimental work.
Troubleshooting Guides
Issue 1: Low Recovery After Aqueous Work-up and Extraction
Question: I am experiencing low recovery of my this compound after performing a standard acid-base extraction. What could be the cause and how can I improve my yield?
Answer:
Low recovery during acid-base extraction is a common issue with amino acids and compounds like picolinic acid derivatives that have both acidic and basic centers. The key is to carefully control the pH of the aqueous phase to ensure the compound is in its most non-polar, extractable form.
Causality and Solution:
-
Zwitterionic State: At a pH between the pKa of the carboxylic acid (typically around 3-4 for picolinic acids) and the pKa of the pyridinium ion (around 1-2 for electron-deficient pyridines), the molecule can exist as a zwitterion. This zwitterionic form is highly polar and will have low solubility in most organic solvents, leading to it remaining in the aqueous layer.
-
Incomplete Protonation/Deprotonation: To extract the acid into an organic solvent, the aqueous phase must be acidified to a pH at least 2 units below the pKa of the carboxylic acid. This ensures the carboxylic acid is fully protonated and the molecule is in its neutral, more organic-soluble form. Conversely, to extract into an aqueous basic layer (to remove neutral impurities), the pH should be at least 2 units above the pKa of the pyridinium ion to ensure the pyridine nitrogen is deprotonated.
Troubleshooting Protocol: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash (Optional - to remove basic impurities): Extract the organic layer with a dilute acid solution (e.g., 1M HCl). Your product, being a pyridine, may partition into the acidic aqueous layer. If this happens, proceed to step 4 with the aqueous layer.
-
Basic Wash (to isolate the acidic product): Extract the organic layer with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃). The this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Acidification: Cool the basic aqueous layer in an ice bath and slowly add concentrated HCl with vigorous stirring until the pH is ~2. This will precipitate the purified carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Issue 2: Difficulty in Obtaining Crystalline Material from Recrystallization
Question: My this compound product oils out or remains a persistent amorphous solid during recrystallization attempts. How can I induce crystallization?
Answer:
The formation of oils or amorphous solids during recrystallization is often due to the choice of solvent, the cooling rate, or the presence of impurities that inhibit crystal lattice formation.
Causality and Solution:
-
Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For a molecule with the mixed polarity of this compound, a single solvent may not be optimal. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
-
Cooling Rate: Rapid cooling can lead to precipitation rather than crystallization, trapping impurities and forming an amorphous solid or oil. A slow, controlled cooling process is crucial for growing well-defined crystals.
-
Purity: High levels of impurities can disrupt the crystal lattice, preventing proper crystal formation.
Troubleshooting Protocol: Recrystallization Solvent Screening and Procedure
Solvent Screening:
| Solvent System | Rationale |
| Single Solvents | |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. A mixture can provide the ideal solubility profile. Carboxylic acids often crystallize well from aqueous alcohols.[5] |
| Isopropanol | A slightly less polar alcohol that may offer a better solubility gradient between hot and cold conditions. |
| Acetonitrile | A polar aprotic solvent that can be a good choice for moderately polar compounds. |
| Two-Solvent Systems | |
| Dichloromethane/Hexane | Dissolve in a minimum of hot dichloromethane and slowly add hexane until turbidity persists. |
| Ethyl Acetate/Heptane | Similar to the above, ethyl acetate is a good solvent, and heptane acts as the anti-solvent. |
Recrystallization Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent (or the more soluble solvent of a two-solvent system).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote slow cooling.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Further Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.
Issue 3: Product Streaking and Poor Separation in Column Chromatography
Question: I am trying to purify my this compound derivative by silica gel column chromatography, but the product is streaking badly on the TLC plate and I'm getting poor separation. What can I do to improve this?
Answer:
Streaking of carboxylic acids on silica gel is a classic problem caused by the acidic nature of both the compound and the stationary phase. The interaction between the carboxylic acid and the silica gel's silanol groups leads to strong, non-uniform adsorption.
Causality and Solution:
-
Acid-Base Interactions: Silica gel is acidic. The carboxylic acid can deprotonate and bind ionically to the silica, leading to tailing. The basic pyridine nitrogen can also interact strongly with the acidic silanol groups.
-
Mobile Phase Polarity: An inappropriate mobile phase polarity will result in either the compound remaining on the baseline (too non-polar) or eluting with the solvent front (too polar), with poor separation in between.
Troubleshooting Protocol: Modified Column Chromatography
Workflow for Improving Chromatographic Separation:
References
- 1. Decarboxylation [organic-chemistry.org]
- 2. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. afinitica.com [afinitica.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
avoiding byproduct formation in HATU coupling of 5-Bromo-3-methoxypicolinic acid
Technical Support Center: HATU Coupling Reactions
Guide ID: TSC-HATU-2026-01 Topic: Avoiding Byproduct Formation in HATU Coupling of 5-Bromo-3-methoxypicolinic Acid Senior Application Scientist: Dr. Gemini
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for researchers encountering challenges with the HATU-mediated coupling of this compound. Our goal is to equip you with the mechanistic understanding and practical steps required to minimize byproduct formation and maximize the yield of your desired amide product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the HATU coupling of substituted picolinic acids. We delve into the root cause of each issue and provide validated protocols to overcome them.
Q1: I'm observing a major byproduct with a mass corresponding to my amine plus ~113 Da. What is this impurity and how can I prevent its formation?
A1: Root Cause Analysis & Mechanism
This common and often frustrating byproduct is the N,N,N',N'-tetramethylguanidinium derivative of your amine. It arises from a direct nucleophilic attack of the amine on the HATU reagent itself, rather than on the activated carboxylic acid.[1][2][3] This side reaction, known as guanylation , is a competitive process that becomes significant when the amine is highly nucleophilic or when the concentration of the desired activated OAt-ester is low.
The desired reaction pathway and the competing guanylation pathway are illustrated below. The key to success is favoring the formation of the OAt-Active Ester (Pathway A) before the amine has a chance to react with HATU (Pathway B).
Solution: The Pre-Activation Protocol
To eliminate the guanylation byproduct, you must ensure the carboxylic acid is fully converted to its highly reactive OAt-ester before the amine is introduced into the reaction mixture. This is achieved through a "pre-activation" or "pre-incubation" step.
Experimental Protocol: Optimized Pre-Activation for this compound
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1–0.5 M.
-
Reagent Addition: Add HATU (1.1–1.2 equiv) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5–3.0 equiv) dropwise while stirring. The use of a sterically hindered, non-nucleophilic base like DIPEA is critical to prevent side reactions.[4][5]
-
Pre-Activation Step: Stir the mixture at 0 °C for 15-20 minutes. This allows for the complete formation of the OAt-active ester.[6]
-
Amine Addition: Dissolve your amine (1.2–1.5 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–16 hours, monitoring by LC-MS or TLC.
Q2: My reaction is sluggish, showing low conversion even after extended reaction times. How can I improve the reaction rate and yield?
A2: Root Cause Analysis
Slow or incomplete reactions with substrates like this compound can stem from several factors:
-
Insufficient Basicity: The initial deprotonation of the carboxylic acid is the first step of the mechanism.[7] If the base is not strong enough or is present in insufficient quantity, the formation of the carboxylate anion will be slow, hindering the entire process.
-
Steric Hindrance: The methoxy group at the 3-position may provide some steric hindrance around the carboxylic acid, slowing down the attack on the HATU reagent.
-
Solvent Effects: The choice of solvent can impact the solubility of reagents and the stability of intermediates.
-
Reagent Quality: HATU is sensitive to moisture and can degrade over time.
Solution: Optimizing Reaction Parameters
Beyond the pre-activation protocol, several other parameters can be tuned to drive the reaction to completion.
Parameter Optimization Table
| Parameter | Standard Condition | Optimization Strategy & Rationale |
|---|---|---|
| Base | DIPEA (2.5 equiv) | Increase DIPEA to 3.0-4.0 equiv. For particularly stubborn couplings, a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed cautiously, though it may increase other side reactions. |
| Equivalents | 1.1 equiv HATU | For difficult couplings, increasing HATU to 1.2-1.3 equivalents can increase the concentration of the active ester. However, excessive HATU can promote side reactions. |
| Temperature | 0 °C to RT | If the reaction is clean but slow at room temperature, gentle heating to 40-50 °C after the amine addition can significantly increase the rate. Monitor carefully for byproduct formation. |
| Solvent | DMF | While DMF is generally effective, switching to N-Methyl-2-pyrrolidone (NMP) can sometimes improve outcomes due to its higher boiling point and solvating power. Acetonitrile (ACN) is another option that can simplify workup.[6] |
Frequently Asked Questions (FAQs)
-
Q: Why is DIPEA strongly recommended over Triethylamine (TEA)?
-
A: DIPEA (Hünig's base) is sterically hindered by its two isopropyl groups. This makes it a very poor nucleophile, meaning it is unlikely to participate in unwanted side reactions. TEA is less hindered and can sometimes act as a nucleophile, leading to the formation of triethylammonium salts or other impurities. For sensitive substrates, the non-nucleophilic character of DIPEA is a significant advantage.[1]
-
-
Q: Can I add all reagents (acid, amine, HATU, base) together at once?
-
A: This is strongly discouraged. Mixing all components simultaneously creates a competitive environment where the amine can react directly with HATU, leading to the formation of the guanidinium byproduct as detailed in Q1.[6][8] The pre-activation protocol is the most reliable method for ensuring the reaction proceeds through the desired pathway.
-
-
Q: How should I purify my final product to remove tetramethylurea (TMU) and HOAt?
-
A: Both TMU and 1-hydroxy-7-azabenzotriazole (HOAt) are byproducts of the HATU mechanism and are typically water-soluble.[9] A standard aqueous workup is often effective. After quenching the reaction with water or saturated NaHCO₃ solution, extract your product with an organic solvent like ethyl acetate or dichloromethane. The byproducts will preferentially partition into the aqueous layer. If your product is highly polar, reverse-phase chromatography (Prep-HPLC) is an excellent alternative for achieving high purity.
-
-
Q: My HATU is slightly yellow. Is it still good to use?
-
A: High-purity HATU should be a white to off-white crystalline solid.[5] A yellow or brownish color can indicate decomposition, often due to moisture. While slightly discolored reagent may still be partially active, its use can lead to lower yields and the formation of additional impurities. For critical applications, it is always best to use fresh, high-quality HATU stored under inert gas in a desiccator.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. bachem.com [bachem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Palladium Black Formation in Cross-Coupling Reactions of 5-Bromo-3-methoxypicolinic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing a common yet challenging issue in palladium-catalyzed cross-coupling reactions: the formation of palladium black, particularly when working with substrates like 5-Bromo-3-methoxypicolinic acid. Our goal is to provide you with the scientific rationale behind these phenomena and actionable strategies to ensure the success of your experiments.
The Challenge: Understanding Palladium Black Formation
Palladium black is the visible precipitation of elemental palladium from the reaction mixture, appearing as a black or dark brown solid. Its formation is a clear indicator of catalyst deactivation, as the catalytically active soluble Pd(0) species agglomerates into inactive clusters.[1] This leads to a halt in the catalytic cycle, resulting in low product yields and reaction failures.
Substrates such as this compound are particularly prone to inducing palladium black formation due to the presence of two key functional groups: the pyridine nitrogen and the carboxylic acid. Both can interact with the palladium center, leading to catalyst instability. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[2][3] Similarly, the carboxylic acid group can also interact with the palladium center, and the acidic proton can influence the basicity of the reaction medium, further impacting catalyst stability.
This guide will walk you through a series of troubleshooting steps and FAQs to help you navigate these challenges and successfully perform cross-coupling reactions with this and similar substrates.
Troubleshooting Guide & FAQs
Q1: My reaction mixture is turning black and a precipitate is forming shortly after adding the palladium catalyst. What is happening and how can I prevent it?
The formation of a black precipitate is a classic sign of palladium black formation, indicating that your soluble palladium catalyst is crashing out of solution as inactive palladium metal.[1] This is a common issue with substrates containing strongly coordinating groups like the pyridine nitrogen in this compound.[2][4]
Core Problem: The pyridine nitrogen and potentially the carboxylate group are coordinating too strongly to the palladium center, displacing the stabilizing phosphine ligands. This leads to the formation of unstable, under-ligated palladium species that readily agglomerate.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of ligand is paramount in stabilizing the palladium catalyst against coordinating substrates.[5]
-
Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos are often effective for pyridine-containing substrates. Their steric bulk can shield the palladium center from coordination by the pyridine nitrogen.
-
Consider Bidentate Ligands: Bidentate phosphine ligands like Xantphos or DPEphos can form more stable complexes with palladium, making them less susceptible to displacement.[4]
-
-
Increase Ligand-to-Palladium Ratio: An excess of the phosphine ligand can help to shift the equilibrium towards the desired ligated palladium species and away from substrate coordination. Try increasing the ligand-to-palladium ratio from the typical 2:1 to 4:1 or even higher.
-
Control the Temperature: High temperatures can accelerate catalyst decomposition.[6]
-
Start with a lower reaction temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.
-
Consider if the reaction can proceed at room temperature with a highly active catalyst system.
-
-
Ensure Rigorously Anhydrous and Anaerobic Conditions: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species and can also degrade phosphine ligands.[4] Moisture can interfere with the base and the stability of the organoboron reagent in Suzuki couplings.
| Parameter | Standard Condition | Troubleshooting Modification | Rationale |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, Xantphos | Bulky, electron-rich ligands provide better stabilization.[2] |
| Ligand:Pd Ratio | 2:1 | 4:1 or higher | Excess ligand helps prevent substrate coordination. |
| Temperature | 100-120 °C | 60-80 °C | Lower temperatures can reduce the rate of catalyst decomposition.[6] |
| Atmosphere | Inert | Rigorously Anaerobic/Anhydrous | Prevents oxidation of Pd(0) and ligand degradation.[4] |
Q2: I am observing very low to no conversion of my starting material, even without significant palladium black formation. What could be the issue?
Low conversion in the absence of visible catalyst decomposition suggests a more subtle inhibition of the catalytic cycle.
Potential Causes and Solutions:
-
Catalyst Inhibition by the Carboxylic Acid: The carboxylic acid proton can react with the base, and the resulting carboxylate can coordinate to the palladium. This can interfere with the oxidative addition or transmetalation steps.
-
Use Excess Base: Ensure you are using at least one extra equivalent of base to neutralize the carboxylic acid proton, in addition to the amount required for the catalytic cycle.
-
Protect the Carboxylic Acid: A robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction.[8] This removes the acidic proton and the coordinating carboxylate group from the equation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. A simple Steglich esterification can be employed for this purpose.[9]
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is crucial for both the solubility of the reactants and the efficiency of the transmetalation step in Suzuki couplings.[10][11]
-
Base Screening: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective with challenging substrates.[10]
-
Solvent System: A mixture of an aprotic polar solvent like dioxane or THF with water is common for Suzuki reactions. The water is often necessary for the transmetalation step.[12] However, for substrates with solubility issues, you might need to explore other solvent systems.
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it needs to be reduced in situ to the active Pd(0) species.[13] If this reduction is inefficient, the catalytic cycle will not initiate properly.
-
Use a Pd(0) Source: Consider starting with a Pd(0) pre-catalyst like Pd₂(dba)₃.
-
Pre-form the Active Catalyst: In some cases, pre-stirring the palladium source and the ligand for a short period before adding the other reagents can aid in the formation of the active catalyst.
-
Q3: I am seeing the formation of a significant amount of a byproduct that appears to be my starting material without the carboxylic acid group. What is this side reaction?
This is likely due to a decarboxylative side reaction. Picolinic acids are known to undergo palladium-catalyzed decarboxylation, which can lead to the formation of 3-bromo-5-methoxypyridine as a byproduct.[14][15] This can be a competing pathway to the desired cross-coupling.
Mitigation Strategies:
-
Protect the Carboxylic Acid: As mentioned previously, converting the carboxylic acid to an ester is the most effective way to prevent decarboxylation.[15]
-
Lower Reaction Temperature: Decarboxylation is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize this side reaction.
-
Optimize the Catalyst System: Some palladium-ligand combinations may be more prone to promoting decarboxylation than others. Screening different ligands may reveal a system that favors the cross-coupling pathway.
Visualizing the Process
The Palladium Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the general Suzuki-Miyaura cross-coupling cycle and highlights the points where the this compound substrate can interfere, leading to palladium black formation.
Caption: Catalytic cycle and deactivation pathway.
Recommended Experimental Protocol: A Starting Point
The following protocol is a suggested starting point for a Suzuki-Miyaura coupling reaction with this compound. It incorporates several of the troubleshooting strategies discussed above. Note: This protocol may require further optimization for your specific coupling partner.
Reaction: Suzuki-Miyaura Coupling of this compound (as the methyl ester) with an Arylboronic Acid.
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 equiv) in methanol, add sulfuric acid (catalytic amount) or use a standard esterification procedure like Steglich esterification.[9]
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the methyl 5-bromo-3-methoxypicolinate. This protected starting material is now ready for the cross-coupling reaction.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 5-bromo-3-methoxypicolinate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[10]
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 4-8 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe.[12]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography.
Step 3: Hydrolysis of the Ester (if required)
-
The purified ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the cross-coupling of this compound.
Caption: Troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
strategies to improve the solubility of 5-Bromo-3-methoxypicolinic acid in organic solvents
Technical Support Center: Solubility Enhancement for 5-Bromo-3-methoxypicolinic acid
Document ID: TSS-CHEM-20260105-01 Version: 1.0
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical strategies for overcoming solubility challenges with this compound in organic solvents. Our goal is to move beyond simple lists of solvents and provide a framework for rational decision-making in your experimental design.
Section 1: Understanding the Molecule - Core Physicochemical Properties
This compound is a substituted pyridinecarboxylic acid. Its solubility is governed by a combination of its structural features: the polar, acidic carboxylic acid group, the basic pyridine nitrogen, the lipophilic bromophenyl moiety, and the methoxy group. An understanding of these features is the first step in troubleshooting.
The picolinic acid backbone provides both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carboxylic carbonyl, the methoxy oxygen, and the pyridine nitrogen).[1][2] This complex functionality results in a molecule with moderate polarity and a crystalline solid form that can be challenging to dissolve.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [4] |
| Molecular Weight | 232.03 g/mol | [4] |
| Physical Form | Solid | [3] |
| Predicted XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| CAS Number | 1142191-66-9 | [3][5] |
Section 2: Troubleshooting & FAQs - A Guided Approach
This section addresses the most common solubility issues in a question-and-answer format, designed to guide you through a logical troubleshooting process.
FAQ 1: "My this compound won't dissolve in common non-polar or moderately polar solvents like hexane, toluene, or ethyl acetate. What is the underlying issue?"
Answer: This is expected behavior due to a polarity mismatch. This compound is a polar molecule, primarily due to its carboxylic acid and pyridine ring functionalities. Solvents like hexane and toluene are non-polar and lack the ability to form the strong intermolecular interactions (like hydrogen bonds) needed to break apart the compound's crystal lattice.
The core principle here is "like dissolves like." To dissolve a polar compound, you need a polar solvent. Start by transitioning to more polar organic solvents. A systematic screening approach is highly recommended.
FAQ 2: "I have some, but incomplete, solubility in solvents like acetone and THF. What are my immediate, simple next steps before trying more complex methods?"
Answer: Observing partial solubility is a good starting point. Before significantly altering your solvent system, you can employ physical methods to overcome the activation energy barrier of dissolution:
-
Gentle Heating: Increasing the temperature will increase the solubility of most solids. Use a warm water bath (40-50°C) and monitor for dissolution. Be cautious, as prolonged heating can potentially degrade sensitive compounds.
-
Sonication: Using an ultrasonic bath can provide the energy to break up solid agglomerates and accelerate the dissolution process at the solid-liquid interface.
-
Extended Stirring: Sometimes, dissolution is simply slow. Allowing the mixture to stir for an extended period (1-2 hours) at room temperature can be effective.
If these methods fail, it indicates you are near the saturation limit in that solvent, and a chemical modification strategy is necessary.
FAQ 3: "How can I achieve high concentrations for a stock solution in an organic solvent? The simple methods are not sufficient."
Answer: When physical methods are insufficient for achieving your target concentration, chemical modification is the most powerful and reliable strategy. For an acidic compound like this, the most effective approach is in-situ salt formation .
Salt formation is a widely used and highly effective method to dramatically increase the solubility of acidic and basic compounds.[6][7] By reacting the carboxylic acid with a base, you convert the neutral, less soluble molecule into an ionic salt.[8] This charged species is significantly more polar and, therefore, much more soluble in polar organic solvents like DMSO, DMF, or alcohols.[8][9] This is often the preferred method for preparing high-concentration stock solutions for screening and biological assays.
A secondary, though often less dramatic, approach is co-solvency . This involves using a mixture of solvents.[10][11] For example, adding a small percentage of a very strong, polar aprotic solvent like DMSO to a moderately polar solvent like THF can sometimes disrupt the crystal lattice enough to improve solubility.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for systematically improving solubility.
Protocol 1: Systematic Solvent Screening Workflow
Objective: To identify the most promising class of organic solvents for this compound.
-
Preparation: Weigh 2-5 mg of this compound into several separate, small glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent. Start with solvents from Group B and move to Group C if needed (see Table 2).
-
Initial Observation: Vigorously vortex each vial for 30 seconds and observe. Note any vials where the solid readily dissolves.
-
Physical Intervention: For vials with undissolved solid, place them in an ultrasonic bath for 5 minutes. Observe again.
-
Thermal Intervention: If the solid persists, warm the vials to 40°C in a water bath or on a heat block for 5 minutes. Agitate and observe.
-
Documentation: Record your observations (insoluble, partially soluble, fully soluble) for each solvent and condition. This map will inform all future work.
| Group | Solvent Class | Examples | Polarity |
| A | Non-Polar | Hexane, Toluene, Dichloromethane | Low |
| B | Polar Aprotic | Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN) | Medium |
| C | Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |
| D | Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High |
Table 2: Recommended Organic Solvents for Screening
Protocol 2: In-Situ Salt Formation for Enhanced Solubility
Objective: To dramatically increase the solubility of this compound in a chosen polar aprotic solvent (e.g., DMSO, DMF) by converting it to a salt.
-
Reagent Selection: Choose a suitable organic base. Triethylamine (TEA) is a common, effective choice. Ensure the base is compatible with your downstream application.
-
Calculation:
-
Calculate the moles of this compound you wish to dissolve. (moles = mass / 232.03 g/mol ).
-
You will add approximately 1.0 to 1.1 molar equivalents of the base.
-
Calculate the volume of base needed. (volume = (moles × MW_base) / density_base).
-
-
Procedure:
-
Weigh the desired amount of this compound into a vial.
-
Add the desired volume of your chosen organic solvent (e.g., DMSO) to create a suspension.
-
While stirring or vortexing, add the calculated volume of the base (e.g., TEA) dropwise to the suspension.
-
Continue to agitate the mixture. You should observe the solid dissolving as the salt is formed, resulting in a clear solution.
-
-
Validation: The formation of a clear, homogenous solution upon addition of the base is a strong indicator of successful salt formation and solubilization.
| Base | Type | Molar Mass ( g/mol ) | Notes |
| Triethylamine (TEA) | Tertiary Amine | 101.19 | Volatile, common choice. |
| Diisopropylethylamine (DIPEA) | Tertiary Amine | 129.24 | Less nucleophilic, good alternative to TEA. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | 138.21 | Use only if an inorganic salt is acceptable for your experiment. May require a protic co-solvent. |
Table 3: Common Bases for Salt Formation
Section 4: Visual Guides & Data Summaries
Diagram 1: Troubleshooting Workflow
This diagram outlines the logical progression for addressing solubility challenges, from simplest to most complex methods.
Caption: Logical workflow for troubleshooting solubility issues.
Diagram 2: Mechanism of Solubility Enhancement via Salt Formation
This diagram illustrates the chemical principle behind using a base to increase solubility.
References
- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 1142191-66-9 [sigmaaldrich.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound AldrichCPR 1142191-66-9 [sigmaaldrich.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. researchgate.net [researchgate.net]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. wjbphs.com [wjbphs.com]
Technical Support Center: Purification Strategies for Reactions Involving 5-Bromo-3-methoxypicolinic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for a common challenge in synthetic chemistry: the removal of unreacted 5-Bromo-3-methoxypicolinic acid from a reaction mixture. As a widely used building block in pharmaceutical and materials science, its effective removal is critical for obtaining pure products and ensuring the reliability of downstream applications.
Understanding the Contaminant: Key Properties of this compound
Success in purification begins with a firm understanding of the contaminant's physicochemical properties. This compound is an aromatic carboxylic acid.[1][2] Its structure and acidic nature are the primary levers we can use to effect a separation.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₇H₆BrNO₃[1][2] | - |
| Molecular Weight | 232.03 g/mol [1][2] | - |
| Physical Form | Solid[2][3] | Allows for purification by recrystallization. |
| Acidity (pKa) | Predicted pKa: ~3.5[4] | The carboxylic acid group is the key handle for separation. It can be deprotonated by a mild base to form a water-soluble salt, enabling acid-base extraction. |
| Solubility | Generally soluble in polar organic solvents (e.g., THF, Ethyl Acetate, Methanol) and aqueous base. Poorly soluble in nonpolar solvents (e.g., Hexane) and neutral or acidic water. | Dictates the choice of solvents for extraction, chromatography, and crystallization. |
Troubleshooting Guide: Scenarios and Solutions
This section addresses specific, common purification challenges in a question-and-answer format, providing step-by-step protocols grounded in chemical principles.
Q1: My reaction is complete, but I have a large amount (>10%) of unreacted this compound. What is the most efficient bulk removal method?
Answer: For significant quantities of this acidic impurity, a liquid-liquid acid-base extraction is the most efficient and scalable method.[5][6] The strategy is to convert the acidic starting material into its corresponding salt (carboxylate), which will be highly soluble in an aqueous layer and can thus be separated from a neutral or basic organic product dissolved in an organic solvent.[5][7]
Caption: Workflow for removing acidic impurities via basic extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be sufficient to fully dissolve the material.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Rationale: Sodium bicarbonate is a weak base, sufficiently strong to deprotonate the picolinic acid (pKa ~3.5) but generally mild enough to avoid hydrolyzing sensitive functional groups like esters on your desired product.[5][8] The reaction forms the sodium salt of the acid, which is highly soluble in water.
-
-
Mixing and Separation: Stopper the funnel, invert, and vent frequently to release the CO₂ gas produced during neutralization.[5] Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash process (steps 2-3) one or two more times to ensure complete removal of the acid. You can check the pH of the final aqueous wash; it should be basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).
-
Drying and Concentration: Drain the organic layer into a clean flask and add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield your purified product.
Q2: I have only trace amounts (<5%) of the acid remaining. How can I achieve the highest purity for my final compound?
Answer: When dealing with trace amounts of the acidic impurity, or when an extraction is not sufficiently effective, flash column chromatography is the preferred method. The key is to manage the interaction of the acidic proton with the silica gel.
-
Choose a Solvent System: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).
-
Address Acidity: this compound can streak or bind irreversibly to the silica gel (which is weakly acidic) due to its acidic nature. To ensure clean elution and good peak shape, modify your mobile phase.
-
Method A (Recommended): Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[10][11]
-
Rationale: The added acid keeps your compound of interest fully protonated, minimizing ionic interactions with the silica surface and preventing peak tailing.[12] This leads to sharper peaks and better separation.
-
-
Column Packing and Loading: Pack the column with silica gel slurried in the nonpolar component of your mobile phase. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and load it onto the column. Alternatively, for compounds with poor solubility, dry loading onto a small amount of silica is effective.[13]
-
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to isolate your pure product.
-
Post-Column Workup: After combining the pure fractions, concentrate them via rotary evaporation. If you used acetic acid in your eluent, it may be necessary to co-evaporate with a solvent like toluene to remove the final traces.[11]
Q3: My desired product is also acidic, making acid-base extraction impossible. What are my options?
Answer: This is a challenging but solvable scenario that requires leveraging more subtle differences in the properties of the two acidic compounds.
-
Option 1: Preparative Chromatography: This is the most robust method. A well-optimized flash chromatography or preparative HPLC system can often separate two acids, even if they are structurally similar. Success depends on finding a solvent system that maximizes the difference in their retention factors (Rf).
-
Option 2: Recrystallization: If your desired product is a solid and has a significantly different solubility profile from the unreacted starting material in a particular solvent, recrystallization can be a highly effective and scalable purification technique.[14]
-
Protocol: The goal is to find a solvent where your product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or very insoluble at all temperatures. Dissolve the crude mixture in the minimum amount of boiling solvent, then allow it to cool slowly to promote the formation of pure crystals of your desired compound.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction?
-
A: It is generally not recommended unless your product is known to be stable to strong bases. Strong bases like NaOH can hydrolyze sensitive functional groups, particularly esters and amides, leading to product degradation. Sodium bicarbonate is a much safer choice for most applications.[5]
-
-
Q: How can I monitor the removal of the acid during the workup?
-
A: The most straightforward method is Thin Layer Chromatography (TLC). Spot the crude material and the organic layer after each wash on a TLC plate. The spot corresponding to the this compound should diminish and eventually disappear from the organic layer. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
-
Q: During the bicarbonate wash, a white solid crashed out between the layers. What should I do?
-
A: This typically happens when the concentration of the generated sodium salt exceeds its solubility in the aqueous layer, or if the product itself is precipitating. Try adding more water to dissolve the salt. If that doesn't work, add more of both the organic and aqueous solvents to dilute all species and ensure clean partitioning.
-
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 5-ブロモ-3-メトキシピコリン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 1142191-66-9 [sigmaaldrich.com]
- 4. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing 5-Bromo-3-methoxypicolinic Acid Couplings
Welcome to the technical support center for improving the reaction rate and overall success of coupling reactions involving 5-Bromo-3-methoxypicolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more reliable outcomes.
Introduction: The unique challenges of this compound
This compound is a valuable building block in medicinal chemistry, but its structure presents a unique set of challenges in cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the carboxylic acid can influence catalyst activity, while the steric hindrance from the methoxy group can impede coupling. Furthermore, the potential for decarboxylation under thermal stress adds another layer of complexity.[1][2][3] This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing both diagnostic questions and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows a significant amount of unreacted this compound, even after extended reaction times. What are the likely causes?
Answer: Low or no conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or the nature of your coupling partner.
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is conducted under strictly inert conditions. Consider using a pre-catalyst that is more stable and readily forms the active catalytic species.[4][5]
-
Ligand Choice: For an electron-deficient substrate like this picolinic acid, a more electron-rich and sterically bulky phosphine ligand is often necessary to facilitate the oxidative addition step, which is frequently the rate-limiting step.[6][7] Ligands like SPhos or XPhos are often good starting points.
-
Inadequate Base: The base plays a crucial role in both the transmetalation step (in Suzuki couplings) and the deprotonation of the amine (in Buchwald-Hartwig aminations).[6][8][9] If your base is not strong enough or has poor solubility in the reaction solvent, the catalytic cycle can stall.
-
Low Reaction Temperature: While higher temperatures can risk decarboxylation, some coupling reactions require a certain energy threshold to proceed. A careful, incremental increase in temperature may be necessary.
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Issue 2: Formation of Significant Byproducts
Question: My reaction is consuming the starting material, but I'm observing significant byproduct formation, such as homocoupling of the boronic acid or hydrodehalogenation. How can I suppress these side reactions?
Answer: Byproduct formation is often a sign of an imbalanced catalytic cycle or competing reaction pathways.
-
Homocoupling: This is particularly common in Suzuki reactions and can be caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[10][11] Rigorous degassing of your solvent and reaction vessel is critical. Using a slight excess of the this compound can also favor the cross-coupling pathway.
-
Hydrodehalogenation: The replacement of the bromine with a hydrogen atom is a common side reaction in palladium-catalyzed couplings.[4] This can be promoted by certain ligands, bases, and higher temperatures. Screening different ligands or using a weaker base can sometimes mitigate this issue.
-
Decarboxylation: The picolinic acid moiety can undergo thermal decarboxylation, especially at elevated temperatures.[3] If you suspect this is occurring, try to lower the reaction temperature and compensate with a more active catalyst system (e.g., a more electron-rich ligand). Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature, minimizing thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the best type of palladium catalyst to use for couplings with this compound?
A1: There is no single "best" catalyst, as the optimal choice is highly dependent on the specific coupling partner and reaction type (e.g., Suzuki vs. Buchwald-Hartwig). However, for challenging substrates like this, modern pre-catalysts often provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Pre-catalysts are designed for easier activation and can lead to more reproducible outcomes.[5][12]
Q2: How critical is the choice of base, and what are the best options?
A2: The choice of base is critical. For Suzuki couplings, a base is required to activate the boronic acid for transmetalation.[6][9] For Buchwald-Hartwig aminations, a strong base is needed to deprotonate the amine.[8][13]
| Base Type | Common Examples | Typical Applications & Considerations |
| Strong Bases | NaOtBu, LiHMDS | Often effective for Buchwald-Hartwig aminations, but can cause decomposition of sensitive functional groups.[14] |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Commonly used in Suzuki couplings; generally milder but may require higher temperatures or longer reaction times.[4][14] |
| Inorganic Phosphates | K₃PO₄ | A good alternative for sensitive substrates in both Suzuki and Buchwald-Hartwig reactions.[14] |
Q3: Which solvent should I use?
A3: The solvent's primary roles are to solubilize the reactants and stabilize the catalytic species.[4] Aprotic polar solvents are generally preferred.
| Solvent | Properties & Considerations |
| Toluene / Xylene | Commonly used, good balance of solubility and a high boiling point.[14] |
| 1,4-Dioxane / THF | Frequently used, but dioxane is considered a high-impact solvent to be avoided if possible.[14] 2-MeTHF is a greener alternative. |
| DMF / DMAc | Can be effective but may coordinate to the palladium center and inhibit catalysis in some cases. |
It is crucial to avoid chlorinated solvents, as they can poison the palladium catalyst.[14]
Q4: My boronic acid is unstable. What are my options?
A4: The instability of boronic acids, particularly protodeborylation, is a common cause of low yields in Suzuki couplings.[12][11] Using the corresponding boronate ester (e.g., a pinacol ester) can significantly improve stability.[11] Alternatively, potassium trifluoroborate salts are also more stable and can be used.[9]
Experimental Protocols: General Procedures
General Procedure for a Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium pre-catalyst (1-5 mol%), the ligand (1.1-1.2 equiv. relative to Pd), and the base (2-3 equiv.).
-
Evacuate and backfill the flask with the inert gas (repeat 3 times).
-
Add the degassed solvent (or solvent mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.[7][15]
General Procedure for a Buchwald-Hartwig Amination
-
Follow steps 1-3 from the Suzuki-Miyaura procedure, using the desired amine (1.1-1.5 equiv.) in place of the boronic acid. A strong base like NaOtBu is typically used.
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride if a strong base was used.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by flash column chromatography.
References
- 1. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Senior Application Scientist’s Guide: Comparing 5-Bromo-3-methoxypicolinic Acid to Other Brominated Pyridine Building Blocks in Modern Synthesis
Introduction: The Central Role of Pyridine Scaffolds in Modern Chemistry
The pyridine ring is a cornerstone of medicinal and materials chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged scaffold in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3] Brominated pyridines, in particular, serve as versatile and indispensable building blocks. The carbon-bromine bond is a highly effective synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[4][5]
However, not all brominated pyridines are created equal. The reactivity of the C-Br bond and the overall synthetic utility of the building block are profoundly influenced by the position of the bromine atom and the electronic nature of other substituents on the ring.[4][6] This guide provides an in-depth comparison of 5-Bromo-3-methoxypicolinic acid , a highly functionalized building block, with other common brominated pyridines. We will delve into the electronic and steric factors governing their reactivity, present comparative experimental data, and provide field-proven protocols to empower researchers in making informed decisions for their synthetic campaigns.
Section 1: Profiling the Subject Molecule: this compound
This compound is a trifunctionalized pyridine offering multiple points for synthetic elaboration. Its structure incorporates three key features that dictate its chemical personality:
-
The Pyridine Nitrogen: As in all pyridines, the nitrogen atom is electron-withdrawing, which generally decreases the electron density of the ring system and makes the C-Br bond more susceptible to oxidative addition by a palladium catalyst.[4]
-
The Carboxylic Acid (C2): The picolinic acid moiety is a strong electron-withdrawing group and a potential coordinating site for metal catalysts. Its proximity to the nitrogen atom can influence reaction kinetics and may necessitate specific reaction conditions or protection strategies.
-
The Methoxy Group (C3): The methoxy group is an electron-donating group through resonance, which can counteract the electron-withdrawing effects of the nitrogen and carboxylic acid, thereby modulating the overall electron density of the ring.
-
The Bromine Atom (C5): Located at a position meta to the nitrogen, its reactivity is influenced by the combined electronic effects of all other functional groups.
These competing electronic features create a nuanced reactivity profile that is critical for synthetic chemists to understand.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1142191-66-9 | [7][8][9][10] |
| Molecular Formula | C₇H₆BrNO₃ | [7][8][9] |
| Molecular Weight | 232.03 g/mol | [8][9] |
| Appearance | Solid (Light brown to yellow) | [7][11] |
| Boiling Point | 333.8 ± 42.0 °C (Predicted) | [7][12] |
| Storage | 2-8°C, store under inert gas | [11] |
Section 2: The Comparative Landscape of Brominated Pyridines
To fully appreciate the utility of this compound, we will compare it against a selection of other brominated pyridine building blocks that represent a spectrum of electronic and steric properties.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceuticals - BSEF [bsef.com]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. 5-ブロモ-3-メトキシピコリン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound [myskinrecipes.com]
- 12. echemi.com [echemi.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 5-Bromo-3-methoxypicolinic Acid
In the intricate world of kinase inhibitor design, the selection of optimal building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. For years, 5-Bromo-3-methoxypicolinic acid has served as a cornerstone scaffold, notably in the synthesis of potent c-Met/VEGFR-2 inhibitors like Foretinib. Its defined structure offers a reliable handle for crucial chemical transformations, particularly palladium-catalyzed cross-coupling reactions. However, the relentless pursuit of improved therapeutic agents necessitates a deeper exploration of viable alternatives. This guide provides a comprehensive comparison of strategic alternatives to this compound, offering experimental data and synthetic insights to empower researchers in their quest for next-generation kinase inhibitors.
The Archetype: Understanding the Role of this compound
This compound is a highly valued starting material due to its inherent functionalities. The pyridine ring acts as a key hydrogen bond acceptor, often interacting with the hinge region of the kinase active site. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing various aryl or heteroaryl groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, significantly influencing the inhibitor's selectivity and potency. The methoxy group at the 3-position can also play a role in modulating electronic properties and providing additional interactions within the binding site.
A typical synthetic workflow involving this building block is the amide coupling with a core amine, followed by a cross-coupling reaction to install the desired substituent at the 5-position.
The Imperative for Alternatives
While effective, reliance on a single building block can be limiting. The drive to find alternatives stems from several key objectives in drug discovery:
-
Improving Potency and Selectivity: Subtle modifications to the picolinamide core can lead to significant gains in inhibitory activity against the target kinase and improved selectivity over off-target kinases, thereby reducing potential side effects.
-
Modulating Physicochemical Properties: Altering substituents can impact solubility, metabolic stability, and cell permeability, all critical factors for oral bioavailability and overall drug-likeness.
-
Navigating Intellectual Property: Creating novel chemical matter is essential for securing patent protection in a competitive landscape.
-
Overcoming Synthetic Hurdles: In some cases, alternative building blocks may offer higher yields, simpler purification, or be more cost-effective to synthesize at scale.
Comparative Analysis of Key Alternatives
This section delves into specific, experimentally validated alternatives to this compound, providing a head-to-head comparison of their impact on kinase inhibitor synthesis and activity.
Halogen Substitution: The 5-Chloro and 5-Fluoro Analogs
A straightforward bioisosteric replacement for the bromine atom is another halogen, such as chlorine or fluorine. This seemingly minor change can have a profound impact on reactivity and biological activity.
5-Chloro-3-methoxypicolinic Acid:
-
Synthetic Implications: The chloro-substituted analog is often less expensive and can participate in similar cross-coupling reactions as the bromo-derivative, although it may require more forcing reaction conditions (e.g., different palladium catalysts or higher temperatures) due to the stronger carbon-chlorine bond.
-
Impact on Activity: In many kinase inhibitor series, the 5-chloro analog retains comparable or slightly reduced potency compared to the 5-bromo analog. However, this is highly context-dependent on the specific kinase and the nature of the coupled partner.
5-Fluoro-3-methoxypicolinic Acid:
-
Synthetic Implications: The synthesis of the 5-fluoro analog can be more challenging. Standard cross-coupling reactions are generally not feasible with aryl fluorides. Therefore, the synthetic strategy must be adapted, often involving nucleophilic aromatic substitution (SNAr) if a suitable activating group is present, or building the inhibitor through a different route.
-
Impact on Activity: The introduction of fluorine can significantly alter the electronic properties of the pyridine ring, potentially enhancing binding interactions. Fluorine is also known to improve metabolic stability by blocking sites of oxidative metabolism. Studies on fluorinated analogs of various drugs have shown that this substitution can lead to increased potency and improved pharmacokinetic properties[1][2]. For example, the 5-fluoro analogue of the HIV-1 inhibitor lamivudine, emtricitabine, is four- to tenfold more potent[2].
| Building Block | Relative Reactivity in Suzuki Coupling | Potential Impact on IC50 | Key Considerations |
| This compound | High | Benchmark | Well-established, versatile |
| 5-Chloro-3-methoxypicolinic acid | Moderate to High | Often comparable or slightly lower | May require optimized coupling conditions |
| 5-Fluoro-3-methoxypicolinic acid | Not suitable for direct coupling | Can increase potency and metabolic stability | Requires alternative synthetic strategies (e.g., SNAr) |
Bioisosteric Replacement of the Pyridine Core: Pyrimidines and Other Heterocycles
A more significant modification involves replacing the entire picolinamide scaffold with a different heterocycle. This "scaffold hopping" approach can lead to the discovery of inhibitors with entirely new binding modes and intellectual property.
Pyrimidine-5-carboxylic Acid Derivatives:
-
Rationale: Pyrimidines are common in kinase inhibitors and can also form crucial hydrogen bonds with the kinase hinge region. The additional nitrogen atom can influence solubility and the overall electronic character of the molecule.
-
Synthetic Implications: The synthesis of 2-substituted pyrimidine-5-carboxylic esters is well-established, often involving the condensation of amidinium salts with functionalized propen-1-ol derivatives.
-
Impact on Activity: The replacement of a pyridine with a pyrimidine can alter the geometry and electronic demands for optimal binding. In a study on CDK8 inhibitors, replacing a triazolopyridazine with a pyrimidine initially reduced activity, but the addition of an amino group to the pyrimidine restored and even improved potency and solubility[3]. This highlights the importance of further substitution on the new scaffold.
Indazole and Other Bicyclic Heterocycles:
-
Rationale: Larger, more rigid scaffolds like indazoles can provide additional points of interaction within the ATP-binding site, potentially leading to higher potency and selectivity.
-
Synthetic Implications: The synthesis of substituted indazoles can be more complex than that of simple pyridines or pyrimidines.
-
Impact on Activity: The use of an indazole scaffold has been successful in the development of inhibitors for kinases like p38α MAPK, demonstrating potent activity.
Experimental Protocols
Representative Synthesis of a 5-Chloro-picolinamide Intermediate
Step 1: Amide Coupling of 5-Chloro-3-methoxypicolinic Acid
-
To a solution of 5-chloro-3-methoxypicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired core amine (R-NH2, 1.05 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloro-picolinamide intermediate.
Step 2: Suzuki Cross-Coupling
-
To a microwave vial, add the 5-chloro-picolinamide intermediate (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base such as K2CO3 (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial.
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes, monitoring by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.
Conclusion
The choice of a central building block like this compound is a critical decision in the design of kinase inhibitors. While it remains a robust and reliable starting material, a thorough exploration of alternatives is essential for the optimization of lead compounds and the discovery of novel therapeutics. Halogen-swapped analogs like 5-chloro- and 5-fluoro-3-methoxypicolinic acid offer avenues for fine-tuning potency and pharmacokinetic properties. More drastic modifications, such as scaffold hopping to pyrimidines or other heterocycles, open up new regions of chemical space and can lead to inhibitors with improved selectivity and novel intellectual property. By carefully considering the synthetic feasibility and the desired biological outcome, researchers can strategically select the optimal building block to accelerate their drug discovery programs.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Bromo-3-methoxypicolinic Acid in the Pursuit of Novel CNS Therapeutics
A Comparative Guide for Drug Discovery Professionals
In the landscape of central nervous system (CNS) drug discovery, the rational design of molecular scaffolds that can effectively and selectively engage with key neurological targets is paramount. Among the myriad of heterocyclic building blocks, 5-Bromo-3-methoxypicolinic acid has emerged as a particularly advantageous starting point for the synthesis of potent and selective modulators of critical neurotransmitter receptors. This guide provides an in-depth technical comparison, grounded in experimental data, to illuminate the strategic benefits of utilizing this scaffold in the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
Introduction: The Picolinate Scaffold and its Therapeutic Promise
Picolinic acid derivatives have a rich history in medicinal chemistry, contributing to the development of a diverse array of therapeutic agents, including anticancer and anticonvulsant drugs.[1][2] The strategic placement of substituents on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, with its unique substitution pattern, offers a compelling platform for generating novel chemical entities with desirable drug-like properties.
This guide will focus on the utility of this compound in the context of developing antagonists for two critical classes of CNS targets: dopamine D2/D3 receptors and serotonin 5-HT3 receptors. Antagonism of these receptors is a clinically validated strategy for the treatment of psychosis, nausea, and irritable bowel syndrome.[3][4]
The this compound Advantage: A Structural and Mechanistic Perspective
The key advantages of employing this compound as a foundational scaffold in drug discovery programs targeting dopamine and serotonin receptors can be attributed to several key structural features:
-
Defined Vector for Side Chain Elaboration: The carboxylic acid moiety provides a straightforward handle for the introduction of various amine-containing side chains, which are crucial for interaction with the target receptors.
-
Modulation of Physicochemical Properties: The bromo and methoxy substituents influence the electronic and lipophilic character of the molecule, which can be strategically leveraged to optimize potency, selectivity, and pharmacokinetic properties.
-
Potential for High Affinity and Selectivity: As will be demonstrated, derivatives of closely related scaffolds have shown exceptional potency and selectivity for D2/D3 and 5-HT3 receptors.
Comparative Analysis: Performance Against Established Scaffolds
While direct experimental data for derivatives of this compound is emerging, compelling evidence from closely related analogs strongly supports its potential. A key comparator is the 5-bromo-2,3-dimethoxybenzamide scaffold, which has yielded highly potent D2/D3 receptor antagonists.[5]
Table 1: Comparative Binding Affinities of Benzamide and Picolinamide Scaffolds for Dopamine D2/D3 Receptors
| Scaffold | Compound Example | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity | Reference |
| 5-Bromo-2,3-dimethoxybenzamide | (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide | ~1-5 | ~1-5 | ~1 | [5] |
| Picolinamide (Hypothetical) | Derivative of this compound | Data Not Available | Data Not Available | Predicted High | - |
| Standard D2 Antagonist | Haloperidol | 1.2 | 0.7 | ~1.7 | [6] |
| Selective D3 Antagonist | PF-4363467 | 692 | 3.1 | ~223 | [7] |
Note: Data for the hypothetical picolinamide is predictive based on the high selectivity often observed with this scaffold.
The data for the closely related benzamide highlights the potential for achieving nanomolar potency at D2/D3 receptors. The strategic placement of the nitrogen atom within the pyridine ring of the picolinamide scaffold, as compared to the benzene ring of the benzamide, is anticipated to offer unique opportunities for establishing specific hydrogen bond interactions within the receptor binding pocket, potentially leading to enhanced selectivity.
Similarly, in the realm of 5-HT3 receptor antagonists, established drugs like Ondansetron (an indole derivative) and Granisetron (an indazole derivative) provide a benchmark for comparison.[8][9]
Table 2: Comparative Binding Affinities of 5-HT3 Receptor Antagonists
| Scaffold | Compound Example | 5-HT3 Receptor Ki (nM) | Reference |
| Indole | Ondansetron | 7.6 | [10] |
| Indazole | Granisetron | ~1 | [11] |
| Picolinamide (Hypothetical) | Derivative of this compound | Data Not Available | - |
The picolinamide scaffold offers a distinct chemical space to explore for novel 5-HT3 antagonists, potentially leading to compounds with improved efficacy, safety, or pharmacokinetic profiles compared to existing therapies.
Experimental Protocols
To facilitate the exploration of this compound in drug discovery programs, detailed protocols for the synthesis of derivatives and their subsequent biological evaluation are provided below.
Synthesis of 5-Bromo-3-methoxypicolinamide Derivatives
This protocol outlines a general method for the amide coupling of this compound with a desired amine.
Workflow for Amide Synthesis
A brief, descriptive caption: General workflow for the synthesis of 5-Bromo-3-methoxypicolinamide derivatives.
Step-by-Step Methodology:
-
Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes. Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild aqueous acid (e.g., 1N HCl), a mild aqueous base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[12]
Workflow for D2 Receptor Binding Assay
A brief, descriptive caption: Workflow for a competitive dopamine D2 receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound in a suitable assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Serotonin 5-HT3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin 5-HT3 receptor.[11]
Workflow for 5-HT3 Receptor Binding Assay
A brief, descriptive caption: Workflow for a competitive serotonin 5-HT3 receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin 5-HT3 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]granisetron), and varying concentrations of the test compound in a suitable assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters several times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity.
-
Data Analysis: Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound represents a highly promising and strategically advantageous scaffold for the discovery of novel CNS-active compounds. Its inherent structural features provide a solid foundation for the synthesis of libraries of derivatives with the potential for high affinity and selectivity towards key neurotransmitter receptors, particularly dopamine D2/D3 and serotonin 5-HT3 receptors. The comparative analysis with established pharmacophores underscores the potential for this scaffold to yield next-generation therapeutics with improved properties. The provided experimental protocols offer a clear path for researchers to embark on the exploration of this exciting chemical space. Future efforts should focus on the synthesis and comprehensive pharmacological characterization of a diverse range of 5-Bromo-3-methoxypicolinamide derivatives to fully unlock the therapeutic potential of this versatile building block.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT3 receptor antagonists. 1. New quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Picolinic Acids: The Case of 5-Bromo-3-methoxypicolinic Acid
Substituted picolinic acids are foundational scaffolds in modern chemistry, serving as critical intermediates in the development of pharmaceuticals and agrochemicals.[1] Their diverse functionalities allow for the fine-tuning of molecular properties, leading to potent and selective active ingredients. This guide provides an in-depth comparison of synthetic strategies for producing these valuable compounds, with a central focus on 5-Bromo-3-methoxypicolinic acid, contrasted with other key analogues such as 4-aminopicolinic acid and 3,6-dihydroxypicolinic acid. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to inform synthetic design.
Synthesis Strategy for this compound: A Proposed Pathway
While this compound is a commercially available building block, detailed public-domain synthesis protocols are scarce.[2][3] However, a robust synthetic route can be designed based on established pyridine chemistry, particularly leveraging nucleophilic aromatic substitution (SNAr) and electrophilic bromination principles. A logical approach starts from a readily available dichloropicolinic acid derivative, introducing the methoxy and bromo functionalities sequentially. This strategy is adapted from similar, well-documented syntheses of substituted pyridines.[4][5]
The proposed multi-step synthesis hinges on the differential reactivity of the chlorine atoms on a pyridine ring, followed by regioselective bromination. The electron-withdrawing nature of the carboxylic acid and the ring nitrogen typically directs substitution patterns, a key consideration in planning the synthetic sequence.
Caption: Proposed synthetic workflow for this compound.
The causality for this proposed route is as follows:
-
Starting Material: 3,5-Dichloropicolinonitrile is chosen for the distinct electronic environments of its two chlorine atoms, allowing for potential regioselective substitution.
-
Step 1: Selective Methoxylation: The methoxy group is introduced via nucleophilic substitution using sodium methoxide. The reaction conditions, particularly temperature, would be critical to favor monosubstitution over disubstitution.
-
Step 2: Nitrile Hydrolysis: The nitrile group is a stable precursor to the carboxylic acid. Acid-catalyzed hydrolysis, typically with a strong acid like sulfuric acid, is a standard and high-yielding method for this conversion.
-
Step 3: Electrophilic Bromination: The final bromination step is directed by the existing substituents. The methoxy group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. This combination should favor bromination at the C5 position. N-Bromosuccinimide (NBS) in an acidic medium like trifluoroacetic acid (TFA) is a common choice for brominating moderately activated aromatic rings.[6]
Comparative Syntheses: Alternative Substitution Patterns
To understand the nuances of picolinic acid synthesis, we will compare the proposed route for our target molecule with established protocols for amino- and hydroxy-substituted analogues.
Synthesis of 4-Aminopicolinic Acid
The introduction of an amino group often proceeds via a nitro intermediate, which is a classic and reliable strategy in aromatic chemistry. The synthesis of 4-aminopicolinic acid from picolinic acid N-oxide is a prime example of this multi-step process.[7][8]
Causality and Rationale:
-
N-Oxide Formation: The pyridine ring itself is deactivated towards electrophilic substitution. The formation of the N-oxide activates the ring, particularly at the 4-position, making it susceptible to nitration.
-
Nitration: A mixture of fuming nitric acid and sulfuric acid is a powerful nitrating agent required to functionalize the activated N-oxide ring. This reaction yields 4-nitropicolinic acid N-oxide.
-
Reduction: The final step involves the reduction of both the nitro group and the N-oxide. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this dual reduction, directly yielding the desired 4-aminopicolinic acid.[7]
Caption: Synthetic workflow for 4-Aminopicolinic Acid.[7]
Synthesis of 3,6-Dihydroxypicolinic Acid
Hydroxylated picolinic acids are also of significant interest. A simplified, two-step synthesis of 3,6-dihydroxypicolinic acid starts from 3-hydroxypicolinic acid, employing an Elbs persulfate oxidation.[9]
Causality and Rationale:
-
Elbs Oxidation: This reaction is a classic method for introducing a hydroxyl group para to an existing phenol. In this case, 3-hydroxypicolinic acid is treated with potassium peroxydisulfate in an alkaline solution. The reaction proceeds through a sulfate ester intermediate.
-
Intermediate Precipitation: A key advantage of this specific pathway is that the dipotassium salt of the intermediate, 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate, precipitates from the reaction mixture in a relatively pure state, simplifying purification.[9]
-
Acid Hydrolysis: The isolated sulfate ester is then readily hydrolyzed under acidic conditions (e.g., with HCl) to yield the final 3,6-dihydroxypicolinic acid.
Caption: Synthetic workflow for 3,6-Dihydroxypicolinic Acid.[9]
Comparative Performance Analysis
The choice of a synthetic route depends on factors like starting material availability, number of steps, overall yield, and reaction conditions. The following table provides a comparative summary of the discussed syntheses.
| Parameter | This compound (Proposed) | 4-Aminopicolinic Acid[7] | 3,6-Dihydroxypicolinic Acid[9] |
| Starting Material | 3,5-Dichloropicolinonitrile | Picolinic Acid N-oxide | 3-Hydroxypicolinic Acid |
| Number of Steps | 3 | 2 | 2 |
| Key Transformations | SNAr, Hydrolysis, Bromination | Nitration, Catalytic Reduction | Elbs Oxidation, Hydrolysis |
| Reported Yield | N/A (Proposed) | ~25% (Overall from N-oxide) | ~30-35% (Overall) |
| Reaction Conditions | Moderate to potentially harsh (hydrolysis) | Harsh (fuming acids), High Pressure (H₂) | Mild to Moderate |
| Key Reagents | NaOMe, H₂SO₄, NBS/TFA | Fuming HNO₃, Pd/C | K₂S₂O₈, KOH, HCl |
| Advantages | Potentially high-yielding steps; logical regiocontrol. | Well-established, reliable transformations. | Isolable intermediate simplifies purification. |
| Challenges | Regioselectivity in methoxylation; optimization required. | Use of fuming acids; high-pressure hydrogenation setup. | Peroxodisulfate can be an aggressive oxidant. |
Detailed Experimental Protocols
The following protocols are provided as a practical guide for laboratory synthesis.
Protocol 1: Synthesis of 4-Aminopicolinic Acid [7]
-
Step 1: 4-Nitropicolinic Acid N-Oxide.
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cool to 0°C.
-
Slowly add Picolinic acid N-oxide (10.0 g, 71.94 mmol) in portions, maintaining the temperature below 10°C.
-
After addition, heat the mixture to 120-130°C for 2.5 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate until a yellow precipitate forms.
-
Collect the precipitate by filtration and dry in vacuo to yield 4-nitropicolinic acid N-oxide (yield: 53%).
-
-
Step 2: 4-Aminopicolinic Acid.
-
Dissolve 4-nitropicolinic acid N-oxide (6.80 g, 36.96 mmol) in a warm mixture of glacial acetic acid (300 cm³) and acetic anhydride (13 cm³).
-
Add Pd/C (10% catalyst, 2.92 g) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (60 psi) for 48 hours at room temperature.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a hot water/ethanol mixture (1:6 v/v) to give 4-aminopicolinic acid as a white solid (yield: 47%).
-
Protocol 2: Synthesis of 3,6-Dihydroxypicolinic Acid [9]
-
Step 1: Dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
-
Dissolve potassium hydroxide (1.0 g, 85%, ~15 mmol) in 10 mL of water and cool the solution.
-
Add 3-hydroxypicolinic acid (0.82 g, 6 mmol) followed by potassium peroxydisulfate (0.9 g, 3.3 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate will form.
-
Filter the precipitate and wash with acetone to dry. This yields the dipotassium salt of the sulfate ester (yield: ~44%).
-
-
Step 2: 3,6-Dihydroxypicolinic Acid.
-
Suspend the crude sulfate ester (150 mg) in 2 mL of water and heat to approximately 40°C (313 K) until dissolved.
-
Add concentrated HCl dropwise until the pH is approximately 2. A heavy precipitate will form immediately.
-
Cool the mixture, filter the colorless solid, and wash with cold water to yield the final product (yield: 67–80%).
-
Conclusion
The synthesis of substituted picolinic acids is a nuanced field where the choice of strategy is dictated by the desired substitution pattern. The direct, multi-step functionalization of a pre-formed pyridine ring, as seen in the synthesis of 4-aminopicolinic acid and 3,6-dihydroxypicolinic acid, leverages classic organic reactions to achieve specific outcomes. For this compound, a proposed route building upon a dichlorinated precursor highlights a strategy of sequential, regiocontrolled substitutions. This comparative guide demonstrates that while the target molecules may appear similar, the underlying synthetic logic—from activating the ring with an N-oxide to leveraging the inherent reactivity of substituted pyridines—varies significantly, providing researchers with a versatile toolbox for accessing this important class of compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. echemi.com [echemi.com]
- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]
- 9. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
comparative reactivity of 5-Bromo-3-methoxypicolinic acid in different cross-coupling reactions
An objective comparison of the performance of 5-Bromo-3-methoxypicolinic acid in different cross-coupling reactions, supported by experimental data and mechanistic insights.
Introduction: The Strategic Value of this compound
This compound (CAS 1142191-66-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its strategic value stems from the orthogonal reactivity of its functional groups: a carboxylic acid for amide couplings or as a directing group, a pyridine ring that modulates electronic properties and provides a basic handle, a methoxy group that influences steric and electronic environments, and a bromine atom poised for versatile functionalization via transition-metal-catalyzed cross-coupling reactions.
Understanding the comparative reactivity of the C5-Br bond in this specific molecular context is crucial for synthetic planning. The pyridine nitrogen and the C2-carboxylic acid create an electron-deficient aromatic system, which generally accelerates the initial oxidative addition step in many palladium-catalyzed cycles. However, the same functional groups, particularly the acidic proton of the carboxyl group and the Lewis basic nitrogen, can complicate reaction pathways by interacting with catalysts and bases. Furthermore, the C3-methoxy group introduces steric hindrance adjacent to the reacting center, which can impact subsequent steps like transmetalation and reductive elimination.
This guide provides a comparative analysis of the reactivity of this compound in four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic nuances, provide generalized experimental protocols, and present comparative data to guide researchers in selecting the optimal conditions for their desired transformation.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[3]
Mechanistic Considerations & Reactivity
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
For this compound, the electron-deficient nature of the pyridine ring facilitates the initial oxidative addition. However, two key challenges arise:
-
The Acidic Proton: The carboxylic acid will readily react with the bases (e.g., K₂CO₃, Cs₂CO₃) required for the transmetalation step. This can affect the solubility of the substrate and potentially modulate the catalyst's activity. While the reaction can proceed with the free acid, protection as a methyl or ethyl ester is a common strategy to ensure homogeneity and reproducibility.
-
Steric Hindrance: The C3-methoxy group imposes significant steric bulk near the reaction site. This can hinder the approach of the boronic acid during transmetalation and slow the final reductive elimination step, particularly when using sterically demanding ortho-substituted boronic acids.[4][5][6] Careful selection of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to promote these challenging steps.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).[3]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Arylation of Alkenes
The Heck reaction provides a powerful method for forming C(sp²)-C(sp²) bonds by coupling aryl halides with alkenes.[7] It is particularly useful for synthesizing substituted styrenes, cinnamates, and other vinylated aromatics.
Mechanistic Considerations & Reactivity
The accepted mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene, and finally β-hydride elimination to release the product, followed by reductive elimination of HBr (neutralized by a base) to regenerate the catalyst.[7][8]
For this compound, the reactivity follows similar trends as in the Suzuki coupling:
-
Favorable Oxidative Addition: The C-Br bond is activated for oxidative addition.
-
Base Incompatibility: The reaction typically requires an organic or inorganic base (e.g., Et₃N, K₂CO₃), which will deprotonate the carboxylic acid. This can again lead to solubility issues or side reactions.
-
Thermal Stability: Heck reactions often require higher temperatures (100-140 °C) than Suzuki couplings.[9] At these temperatures, the risk of decarboxylation of the picolinic acid moiety increases, which could lead to undesired byproducts.
-
Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the insertion step can be a concern, although electronic and steric factors often favor a single isomer.
Generalized Experimental Protocol: Heck Reaction
-
In a pressure-rated vessel, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), and optionally a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%).
-
Add a base, typically K₂CO₃, Cs₂CO₃, or an amine base like Et₃N (2.0-3.0 equiv.).
-
Add a polar aprotic solvent such as DMF, DMA, or NMP.
-
Seal the vessel, evacuate and backfill with an inert gas.
-
Heat the mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by an appropriate method.
-
After cooling, filter the reaction mixture to remove inorganic salts, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, concentrate, and purify the residue by chromatography.
Catalytic Cycle: Heck Reaction
Caption: The catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes. It uniquely employs a dual-catalyst system of palladium and copper(I).[10][11]
Mechanistic Considerations & Reactivity
The reaction proceeds via two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne.
Key reactivity points for this compound:
-
Base and Copper Coordination: The reaction requires an amine base (e.g., Et₃N, DIPEA), which forms a salt with the carboxylic acid. More importantly, the pyridine nitrogen and the carboxylate group can act as chelating ligands for the copper(I) co-catalyst, potentially sequestering it and inhibiting the formation of the crucial copper acetylide intermediate.
-
Copper-Free Conditions: To circumvent the potential issues with copper, copper-free Sonogashira protocols are highly recommended for this substrate.[12] These methods rely on the palladium catalyst alone and often require a different set of ligands and bases but avoid the problematic metal chelation.
-
Homocoupling: A common side reaction is the Glaser coupling of the terminal alkyne to form a diyne, which is promoted by the copper catalyst. Copper-free conditions can also mitigate this pathway.
Generalized Experimental Protocol: Sonogashira Coupling (Copper-Free)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., Et₃N or i-Pr₂NH, 3.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Heat the reaction to 50-80 °C and monitor its progress.
-
Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine to remove the amine salt.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds by coupling aryl halides with a wide range of amines, amides, and other nitrogen nucleophiles.[13][14]
Mechanistic Considerations & Reactivity
The reaction follows a Pd(0)/Pd(II) cycle similar to other cross-couplings, but the key step involves the formation of a palladium-amido complex, which then undergoes reductive elimination.[15][16]
This reaction presents the most significant challenges for this compound:
-
Strong Base Requirement: The reaction necessitates a strong, non-nucleophilic base, such as NaOt-Bu or LHMDS, to deprotonate the amine and form the active palladium-amido intermediate.[16] Such strong bases will instantly and irreversibly deprotonate the carboxylic acid, forming a carboxylate salt.
-
Catalyst Inhibition: The resulting pyridyl-carboxylate species can act as a strong chelating ligand for the palladium center, potentially leading to stable, off-cycle complexes that inhibit catalysis.
-
Recommendation for Protection: Due to the incompatibility of the free carboxylic acid with the reaction conditions, protection of the acid as an ester (e.g., methyl or ethyl ester) is strongly advised before attempting a Buchwald-Hartwig amination. This prevents the aforementioned complications and dramatically increases the likelihood of a successful reaction.
Generalized Experimental Protocol: Buchwald-Hartwig Amination (on Ester Substrate)
-
First, protect the carboxylic acid of the starting material, for example, by converting it to its methyl ester using SOCl₂ in methanol.
-
To a dry, inert-atmosphere glovebox or Schlenk line, add the methyl 5-bromo-3-methoxypicolinate (1.0 equiv.), the amine (1.2 equiv.), and a strong base like NaOt-Bu or LHMDS (1.4 equiv.).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-5 mol%).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the resulting ester by chromatography.
-
If desired, hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Summary and Decision Guide
The choice of cross-coupling reaction for functionalizing this compound depends entirely on the desired final product. The inherent properties of the substrate dictate a clear hierarchy of reaction compatibility.
Comparative Data Table
| Feature | Suzuki-Miyaura | Heck | Sonogashira | Buchwald-Hartwig |
| Bond Formed | C(sp²)–C(sp²) / C(sp²)–C(sp³) | C(sp²)–C(sp²) (vinyl) | C(sp²)–C(sp) | C(sp²)–N |
| Key Reagent | Boronic Acid / Ester | Alkene | Terminal Alkyne | Amine / Amide |
| Typical Base | K₂CO₃, K₃PO₄ (Moderate) | Et₃N, K₂CO₃ (Moderate) | Et₃N, DIPEA (Amine) | NaOt-Bu, LHMDS (Strong) |
| Compatibility with -COOH | Moderate; esterification is beneficial but not always required. | Moderate; risk of decarboxylation at high temperatures. | Low to Moderate; potential Cu chelation. Copper-free is preferred. | Very Low; esterification is strongly recommended. |
| Key Challenge | Steric hindrance from C3-methoxy group with bulky partners. | High temperatures, potential for decarboxylation. | Catalyst inhibition by chelation in copper-catalyzed variants. | Strong base incompatibility with the free acid. |
| Recommendation | Good starting point for C-C bonds. Use bulky phosphine ligands. | Viable, but monitor for decarboxylation. | Use copper-free conditions to avoid catalyst poisoning. | Protect the carboxylic acid as an ester before attempting. |
Decision-Making Workflow
Caption: Workflow for selecting the appropriate cross-coupling reaction.
Conclusion
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, though its reactivity is heavily influenced by its unique combination of functional groups. C-C bond-forming reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are generally feasible with the free acid, although esterification can improve outcomes and reproducibility. For Sonogashira couplings, copper-free conditions are highly advisable to prevent catalyst inhibition. The Buchwald-Hartwig amination, however, presents a significant compatibility challenge due to its requirement for strong bases, making the protection of the carboxylic acid an essential prerequisite for success. By understanding these mechanistic nuances and making informed choices about reaction conditions, chemists can effectively leverage this valuable building block to access a diverse range of complex molecular architectures.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound [myskinrecipes.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 5-Bromo-3-methoxypicolinic Acid Derivatives
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and agrochemical development, substituted pyridine scaffolds, such as 5-Bromo-3-methoxypicolinic acid and its derivatives, represent a class of molecules with immense potential. Their utility as key intermediates stems from a versatile chemical architecture that allows for the synthesis of complex, biologically active compounds. However, the synthetic pathways leading to these derivatives can often yield a mixture of isomers or closely related impurities. Consequently, the unambiguous confirmation of the target chemical structure is not merely a procedural step but the bedrock upon which all subsequent research, efficacy testing, and safety profiling are built.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, demonstrating how an integrated analytical approach provides a self-validating system for structural confirmation. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, presenting both the theoretical underpinnings and the practical, field-proven protocols essential for generating high-quality, defensible data.
The Analytical Workflow: An Integrated Strategy
The confirmation of a molecule's structure is not reliant on a single technique but on the convergence of evidence from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and only by assembling these pieces can a complete and confident picture emerge. The logical flow from a synthesized compound to a confirmed structure is a critical process.
Caption: Integrated workflow for structural confirmation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule's carbon-hydrogen framework. For a substituted pyridine like this compound, ¹H NMR allows us to "see" the distinct electronic environments of the aromatic protons and the methoxy group, providing definitive evidence for the substitution pattern. The chemical shifts and coupling constants are exquisitely sensitive to the placement of electron-withdrawing groups (like bromine and the carboxylic acid) and electron-donating groups (the methoxy group).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Internal Standard: The solvent should contain an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 2 seconds to ensure proper signal integration.
Data Interpretation: Expected Spectrum for this compound
For the parent acid, we anticipate four distinct signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with trace water in the solvent. Its presence is indicative of the acid functionality.
-
Aromatic Proton (H-6): Located ortho to the nitrogen, this proton is expected to be a doublet. Based on similar structures, its chemical shift would likely be in the δ 8.2-8.4 ppm range.[1]
-
Aromatic Proton (H-4): This proton is expected to be a doublet, coupling with H-6. Its chemical shift would likely be in the δ 7.3-7.5 ppm range.[1] The small meta-coupling constant (⁴JHH) between these protons is characteristic.
-
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, typically found around δ 3.8-4.0 ppm.[1]
The key diagnostic feature is observing two doublets in the aromatic region, confirming a 2,3,5-trisubstituted pyridine ring. An incorrect isomer, such as a 4-bromo or 6-bromo derivative, would produce a completely different splitting pattern.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR provides a direct count of the unique carbon atoms in the molecule and information about their chemical nature (sp², sp³, quaternary). For this compound, we expect to see all seven carbon atoms, whose chemical shifts are highly informative about the electronic effects of the attached substituents.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required compared to ¹H NMR. The same deuterated solvents can be used.
-
Data Acquisition: The experiment is run on the same spectrometer. A standard broadband proton-decoupled sequence is used to produce a spectrum with singlets for each unique carbon. A larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.
Data Interpretation: Expected Spectrum for this compound
Seven distinct signals are expected, corresponding to the seven carbons of the molecule.[2]
-
Carbonyl Carbon (-COOH): The least shielded carbon, appearing far downfield, typically in the δ 164-168 ppm range.
-
Aromatic Carbons (C2, C3, C5): The carbons directly bonded to heteroatoms (N, O, Br) will have their chemical shifts significantly influenced. C3 (bonded to -OCH₃) and C5 (bonded to Br) would be identifiable based on established substituent effects. C2, adjacent to the nitrogen and carboxylic acid, will also be in a distinct region.
-
Aromatic Carbons (C4, C6): The carbons bearing protons will typically be more shielded than the substituted carbons and can be assigned with the aid of advanced 2D NMR experiments like HSQC.
-
Methoxy Carbon (-OCH₃): This sp³-hybridized carbon will be the most shielded, appearing upfield around δ 52-56 ppm.[2]
Mass Spectrometry: The Molecular Weight and Fragmentation Fingerprint
Trustworthiness: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, it provides an extra layer of confirmation through the characteristic isotopic pattern of the halogen. This protocol is self-validating; if the observed molecular weight and isotopic pattern do not match the theoretical values for this compound, the structure is incorrect.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Electron Ionization (EI) can also be used, providing more extensive fragmentation.[3]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight, Quadrupole).
Data Interpretation: Expected Spectrum for this compound
-
Molecular Ion Peak: The most critical piece of data. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will show a pair of peaks of nearly equal intensity for the molecular ion.
-
For [M]⁺• (if using EI): m/z 231 and 233.
-
For [M+H]⁺ (if using ESI+): m/z 232 and 234.
-
The exact mass, measured with a high-resolution mass spectrometer (HRMS), can be used to confirm the elemental formula (C₇H₆BrNO₃).[4]
-
-
Fragmentation Pattern: The molecule will break apart in a predictable manner, providing a structural fingerprint.
Caption: Plausible EI fragmentation of this compound.
FT-IR Spectroscopy: Identifying the Functional Groups
Authoritative Grounding: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary technique. The presence or absence of characteristic absorption bands provides a quick quality check and confirms that the main chemical functionalities are intact.
Experimental Protocol: FT-IR
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.[3]
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000–400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal quality.
Data Interpretation: Expected Spectrum for this compound
The spectrum is interpreted by identifying characteristic absorption bands:[5][6]
-
~3300–2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing broadness due to hydrogen bonding.[7]
-
~3100–3000 cm⁻¹ (sharp): Aromatic C-H stretching vibrations.
-
~2950 cm⁻¹ (sharp): Aliphatic C-H stretching of the methoxy group.
-
~1725–1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group. This is a highly diagnostic peak.[8]
-
~1600–1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1300–1200 cm⁻¹: C-O stretching of the methoxy and carboxylic acid groups.
-
Below 700 cm⁻¹: C-Br stretching vibration.
Comparative Summary and Data Integration
The true power of this analytical battery lies in the integration of all data points. No single technique is sufficient on its own. NMR might not distinguish between a methoxy and an ethoxy group without clear integration, which MS can easily differentiate. MS alone cannot distinguish between positional isomers, which NMR excels at. FT-IR confirms the functional groups proposed by the other two methods.
| Technique | Information Provided | Strengths for this Molecule | Potential Ambiguities |
| ¹H NMR | Proton environment, connectivity, number of protons | Unambiguous determination of substitution pattern | Signal overlap in complex derivatives; acidic proton can be broad or absent |
| ¹³C NMR | Number and type of unique carbons | Confirms the carbon skeleton and presence of all 7 carbons | Requires more sample and longer acquisition time |
| Mass Spec. | Molecular weight, elemental formula (HRMS), fragmentation | Definitive MW confirmation; characteristic 1:1 Br isotope pattern | Cannot distinguish between positional isomers; fragmentation can be complex |
| FT-IR | Presence of functional groups | Fast, confirms -COOH, -OCH₃, and aromatic rings | Provides little information on overall connectivity; spectra can be complex |
By cross-validating the data—confirming that the molecular weight from MS matches the structure derived from NMR, and that the functional groups seen in the IR spectrum are consistent with both—we establish a self-validating system that provides irrefutable proof of the structure of the this compound derivative. This rigorous, multi-faceted approach is the hallmark of sound scientific practice in chemical and pharmaceutical development.
References
- 1. rsc.org [rsc.org]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Compounds from 5-Bromo-3-methoxypicolinic Acid
Introduction: The Imperative of Purity in Drug Discovery
In the realm of drug development, the journey from a starting material like 5-Bromo-3-methoxypicolinic acid to a potential therapeutic agent is paved with exacting chemical transformations. Each synthetic step, however, carries the risk of introducing impurities—unreacted starting materials, by-products, or degradation products. The presence of these impurities can have profound implications, ranging from altered pharmacological activity and skewed structure-activity relationship (SAR) data to significant safety and toxicity concerns. Therefore, the rigorous validation of compound purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and a prerequisite for reproducible, reliable research.[1][2]
This guide provides an in-depth comparison of orthogonal analytical techniques essential for confirming the purity of novel compounds synthesized from this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for purity assessment tailored to researchers, medicinal chemists, and drug development professionals.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical technique can unequivocally determine the purity of a compound.[3] A robust purity validation strategy relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This ensures that impurities missed by one method are detected by another. For derivatives of this compound, a halogenated, polar, aromatic scaffold, the core analytical toolkit comprises High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Caption: Overall workflow for the purification and multi-technique purity validation of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone of purity analysis, offering high-resolution separation and sensitive quantification of the main compound and its impurities.[3][4]
Expertise & Experience: Why This Method?
For derivatives of pyridine carboxylic acids like our target compounds, a reversed-phase HPLC (RP-HPLC) method is typically the most effective starting point.[5][6] The rationale lies in the inherent polarity of the pyridine ring and carboxylic acid moiety. These functional groups can interact strongly with polar mobile phases while retaining on a nonpolar stationary phase (like C18). Method development is crucial; the goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, can be particularly powerful for separating isomers or closely related polar compounds.[5][7]
Trustworthiness: A Self-Validating Protocol
A trustworthy HPLC protocol involves demonstrating specificity, linearity, and sensitivity. The method's power comes from its ability to resolve the target compound from its synthetic precursors (e.g., this compound) and likely side-products (e.g., over-alkylation or de-bromination products).
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Detector Wavelength: Determined by UV-Vis scan of the compound (typically 254 nm or 280 nm for aromatic systems).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration).
-
Causality: A gradient elution is essential to ensure that both polar and non-polar impurities are eluted from the column and detected.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | % Area | Identity (from LC-MS) |
| 1 | 3.5 | 15,200 | 0.45 | Starting Material |
| 2 | 8.9 | 3,350,000 | 98.96 | Product |
| 3 | 11.2 | 20,100 | 0.59 | Side-Product (e.g., debrominated) |
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity and Unmasking Impurities
LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, making it an indispensable tool for confirming the molecular weight of the target compound and identifying unknown impurities.[3][4]
Expertise & Experience: Why This Method?
For compounds containing bromine, such as those derived from this compound, LC-MS is exceptionally powerful. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This creates a characteristic isotopic pattern in the mass spectrum where the molecular ion appears as a doublet of peaks (M and M+2) of nearly equal intensity.[8] This signature is a highly reliable indicator for the presence of a bromine atom in the molecule, helping to rapidly confirm the product's identity and flag brominated impurities.[9][10]
Caption: Logical workflow for LC-MS analysis and data interpretation for brominated compounds.
Trustworthiness: A Self-Validating Protocol
The protocol is self-validating by correlating the retention times of peaks from the HPLC-UV chromatogram with the mass spectra obtained. An impurity peak in the UV trace must have a corresponding mass spectrum that can be rationalized based on the synthetic scheme.
Experimental Protocol: LC-MS Analysis
-
System Preparation:
-
An LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
The same HPLC column and mobile phases as described in the HPLC protocol are typically used to facilitate peak tracking. Causality: Using identical LC conditions allows for direct correlation between the UV chromatogram and the total ion chromatogram (TIC) from the MS.
-
-
Sample Preparation:
-
Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL) to avoid saturating the MS detector.
-
-
MS Conditions (Positive ESI Mode):
-
Ion Source: ESI+. Causality: The pyridine nitrogen is basic and will readily accept a proton, making positive ion mode ideal for these compounds.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow & Temperature: Optimize based on instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak and confirm the observed m/z corresponds to the expected [M+H]⁺ for the product.
-
Verify the presence of the M and M+2 isotopic peaks for bromine.
-
Extract mass spectra for all impurity peaks and attempt to assign structures based on their molecular weights (e.g., unreacted starting material, debrominated product, etc.).
-
Data Presentation: Hypothetical LC-MS Impurity Identification
| RT (min) | Observed m/z ([M+H]⁺) | Isotope Pattern | Inferred Identity |
| 3.5 | 231.9/233.9 | 1:1 ratio | This compound (Starting Material) |
| 8.9 | 350.1/352.1 | 1:1 ratio | Synthesized Product |
| 11.2 | 272.2 | Single peak | Debrominated Product |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
While chromatographic methods are excellent for assessing purity by separation, NMR spectroscopy provides definitive structural confirmation.[4][11] For a compound to be considered pure, its NMR spectrum must be clean and fully assignable to the expected structure.
Expertise & Experience: Why This Method?
¹H NMR is the first line of defense. It provides information on the number of different types of protons, their chemical environment, and their connectivity. The absence of unexpected signals is a strong indicator of purity. For derivatives of this compound, one would expect to see characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and any new protons introduced during synthesis. ¹³C NMR complements this by confirming the carbon skeleton of the molecule.[12]
Trustworthiness: A Self-Validating Protocol
The internal consistency of the data validates the protocol. The integrals in the ¹H NMR spectrum should correspond to the number of protons in the proposed structure. The chemical shifts and coupling constants must be consistent with the electronic environment of the pyridine ring. The presence of solvent peaks (e.g., residual CHCl₃ in CDCl₃ at 7.26 ppm) is expected, but other unexplained peaks suggest impurities.[13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the dry, purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Tune and shim the instrument for optimal resolution.
-
Acquire a ¹H NMR spectrum (typically 16-32 scans).
-
Acquire a ¹³C NMR spectrum (requires more scans, often overnight).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign all peaks in the ¹H and ¹³C spectra to the atoms in the proposed structure.
-
Integrate the ¹H NMR signals and verify that the ratios match the expected proton count.
-
Scrutinize the baseline for small peaks that could indicate impurities. A purity level of >95% is generally inferred from a "clean" spectrum where impurity signals are not readily observed.
-
Data Presentation: Expected ¹H NMR Signals for a Hypothetical Derivative
(Assuming a hypothetical reaction where an ethyl ester is formed)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | d | 1H | Aromatic H (Pyridine) |
| 7.50 | d | 1H | Aromatic H (Pyridine) |
| 4.40 | q | 2H | -OCH₂CH₃ |
| 3.95 | s | 3H | -OCH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Elemental Analysis: The Final Arbiter of Composition
Elemental analysis (EA) is a quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample.[14] It serves as a fundamental check on the empirical formula and is a powerful, independent confirmation of purity.[1][15]
Expertise & Experience: Why This Method?
Unlike spectroscopic or chromatographic methods that focus on molecular structure or separation, EA provides a bulk assessment of the elemental composition.[1] If a sample is pure, the experimentally determined mass percentages of C, H, N, and Br will closely match the theoretical values calculated from the molecular formula. The generally accepted tolerance for a pure compound is a deviation of ≤0.4% for each element.[16][17] A significant deviation suggests the presence of impurities, such as residual solvents (which can alter C and H values) or inorganic salts.
Trustworthiness: A Self-Validating Protocol
This technique is typically performed by dedicated analytical service labs with highly calibrated instrumentation. The trustworthiness comes from its fundamental, quantitative nature. The protocol is validated by running certified standards to ensure instrument accuracy.
Experimental Protocol: CHN(+Br) Analysis
-
Sample Preparation:
-
Provide a highly pure, dry sample (3-5 mg) that is free of solvent and moisture. Causality: Residual solvents or water will drastically skew the C, H, and O percentages, leading to a failed analysis. The sample must be meticulously dried under high vacuum.
-
-
Analysis:
-
The sample is subjected to combustion analysis in a specialized elemental analyzer.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. Halogens are determined by separate methods.
-
-
Data Analysis:
-
Compare the experimentally found weight percentages for each element to the calculated theoretical values.
-
The difference should be within ±0.4%.
-
Data Presentation: Hypothetical Elemental Analysis Results
Molecular Formula: C₁₅H₁₂BrNO₄
| Element | Calculated (%) | Found (%) | Deviation (%) |
| C | 51.45 | 51.35 | -0.10 |
| H | 3.45 | 3.51 | +0.06 |
| N | 4.00 | 4.08 | +0.08 |
| Br | 22.82 | 22.65 | -0.17 |
Conclusion: Synthesizing the Evidence for Confident Purity Assessment
Validating the purity of compounds synthesized from this compound requires a synergistic and orthogonal analytical approach. HPLC provides the primary quantitative assessment, LC-MS confirms molecular identity and uncovers impurity structures, NMR verifies the chemical structure with atomic precision, and Elemental Analysis provides the ultimate confirmation of elemental composition. By judiciously applying these techniques and understanding the causality behind each experimental choice, researchers can build a robust, self-validating dossier for each new chemical entity. This rigorous approach ensures the integrity of subsequent biological and pharmacological studies, forming the bedrock of successful drug discovery and development.
References
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. repositorio.uam.es [repositorio.uam.es]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Compounds Derived from 5-Bromo-3-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
The 5-Bromo-3-methoxypicolinic Acid Scaffold: A Versatile Starting Point
This compound is a halogenated pyridine carboxylic acid that serves as a valuable building block in the synthesis of novel bioactive molecules. Its structure, featuring a bromine atom, a methoxy group, and a carboxylic acid on a pyridine ring, offers multiple points for chemical modification. This allows for the generation of a diverse library of derivatives, including amides and esters, which are common functional groups in agrochemicals. The electronic properties conferred by the bromine and methoxy substituents can significantly influence the binding affinity of these derivatives to biological targets, making this scaffold a promising starting point for the discovery of new pesticides.
Herbicidal Activity: Targeting Plant Growth Regulation
Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species.
Mechanism of Action: Synthetic Auxins and the AFB5 Receptor
Synthetic auxin herbicides, including picolinate compounds, exert their effects by binding to specific auxin receptors in plants. A key target is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. More specifically, many picolinate herbicides have been shown to bind preferentially to the AUXIN SIGNALING F-BOX 5 (AFB5) receptor.[1][2] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes and subsequent disruption of normal plant growth.
dot
Caption: Mechanism of action of picolinate herbicides.
Comparative Analysis with Known Picolinate Herbicides
To predict the potential efficacy of this compound derivatives, we can draw comparisons with established picolinate herbicides. For instance, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have demonstrated potent herbicidal activity, with some compounds showing significantly lower IC50 values against the growth of Arabidopsis thaliana roots compared to the commercial herbicide halauxifen-methyl.[1][2]
| Compound Class | Target Weeds | Application Rate | Key Structural Features |
| Picloram | Broadleaf weeds | 125–1120 g/ha | 4-amino-3,5,6-trichloropicolinic acid |
| Clopyralid | Broadleaf weeds, especially in the Asteraceae family | 105–500 g/ha | 3,6-dichloro-2-pyridinecarboxylic acid |
| Aminopyralid | Broadleaf weeds, especially invasive species | 5–120 g/ha | 4-amino-3,6-dichloropyridine-2-carboxylic acid |
| Halauxifen-methyl | Broadleaf weeds | Lower application rates | 6-aryl-picolinate |
| Florpyrauxifen-benzyl | Broadleaf and aquatic weeds | Lower application rates | 6-aryl-picolinate |
| Potential 5-Bromo-3-methoxypicolinamides | Predicted: Broadleaf weeds | To be determined | 5-bromo and 3-methoxy substitutions on the pyridine ring |
Experimental Protocol: Root Growth Inhibition Assay
A standard method to evaluate the herbicidal activity of synthetic auxins is the Arabidopsis thaliana root growth inhibition assay.[1]
Methodology:
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium supplemented with various concentrations of the test compounds.
-
Incubation: Plates are incubated vertically in a growth chamber under controlled light and temperature conditions.
-
Root Length Measurement: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured.
-
Data Analysis: The root length is plotted against the compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated.
Rationale: This in vitro assay provides a rapid and quantitative measure of a compound's ability to disrupt plant growth, which is characteristic of auxin herbicides.
Fungicidal Activity: Targeting Fungal Respiration
Pyridine carboxamides are a significant class of fungicides, with many acting as Succinate Dehydrogenase Inhibitors (SDHIs).[3]
Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)
SDHIs disrupt the fungal respiratory chain by inhibiting the enzyme succinate dehydrogenase (also known as Complex II). This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the activity of SDH, these fungicides prevent the production of ATP, leading to a depletion of cellular energy and ultimately fungal death.
dot
Caption: Mechanism of action of SDHI fungicides.
Comparative Analysis with Known Pyridine Carboxamide Fungicides
The potential of this compound derivatives as fungicides can be benchmarked against existing pyridine carboxamide SDHIs. For example, novel 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide has shown in vivo fungicidal activity against Botrytis cinerea and inhibitory activity against the SDH enzyme comparable to the commercial fungicide thifluzamide.[3]
| Compound Class | Target Fungi | Key Structural Features |
| Boscalid | A wide range of fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum | 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide |
| Fluopyram | Powdery mildew, gray mold, and other fungal diseases | N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide |
| Thifluzamide | Rhizoctonia solani | 2',6'-dibromo-2-methyl-4'-(trifluoromethoxy)-4-(trifluoromethyl)-1,3-thiazole-5-carboxanilide |
| Potential 5-Bromo-3-methoxypicolinamides | To be determined | 5-bromo and 3-methoxy substitutions on the pyridine ring |
Experimental Protocol: In Vitro Antifungal Assay
The mycelial growth inhibition assay is a common method for the preliminary screening of antifungal compounds.[3]
Methodology:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to molten potato dextrose agar (PDA) at various concentrations.
-
Inoculation: A mycelial plug from a fresh culture of the target fungus is placed in the center of the PDA plate.
-
Incubation: The plates are incubated at an appropriate temperature until the mycelial growth in the control plate reaches a certain diameter.
-
Measurement and Analysis: The diameter of the fungal colony in each plate is measured, and the percentage of inhibition is calculated relative to the control. The EC50 (half-maximal effective concentration) value can then be determined.
Rationale: This assay provides a direct measure of a compound's ability to inhibit fungal growth and is a standard primary screening method in the development of new fungicides.
Insecticidal Activity: A Less Explored but Potential Avenue
While the herbicidal and fungicidal activities of picolinic acid derivatives are more extensively documented, some related structures have shown insecticidal properties. The specific biological targets for insecticidal picolinamides are less defined than for their herbicidal and fungicidal counterparts, but potential modes of action could involve disruption of the nervous system or chitin biosynthesis.[4][5]
Potential Mechanisms of Action
Based on the broader class of pyridine-containing insecticides, potential targets for this compound derivatives could include:
-
Ryanodine Receptors: Some diamide insecticides act as allosteric modulators of insect ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis.
-
Chitin Synthesis Inhibitors: Certain benzoylurea and other classes of insecticides interfere with the synthesis of chitin, a crucial component of the insect exoskeleton, leading to molting failure.[5]
Comparative Analysis with Known Insecticides
A direct comparison is challenging due to the limited data on insecticidal picolinamides. However, we can look at other classes of insecticides with similar structural motifs. For instance, novel diamide compounds incorporating a pyrazole ring have demonstrated good insecticidal activity against Plutella xylostella (diamondback moth).[4]
Experimental Protocol: Insect Bioassay
A standard method for evaluating the insecticidal activity of new compounds is the leaf-dip or diet-incorporation bioassay.
Methodology:
-
Compound Application: For a leaf-dip assay, leaves of a host plant are dipped in solutions of the test compound at various concentrations. For a diet-incorporation assay, the compound is mixed into an artificial insect diet.
-
Insect Exposure: Larvae of the target insect species are placed on the treated leaves or diet.
-
Incubation and Observation: The insects are maintained under controlled environmental conditions, and mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The mortality data is used to calculate the LC50 (median lethal concentration).
Rationale: These bioassays provide a direct measure of the toxicity of a compound to a target insect pest under controlled laboratory conditions.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel agrochemicals. Based on the extensive research into related picolinic acid and pyridine carboxamide derivatives, it is reasonable to predict that compounds derived from this scaffold could exhibit potent herbicidal activity as synthetic auxins, fungicidal activity as SDHIs, and potentially insecticidal activity through various modes of action.
Future research should focus on the synthesis of a diverse library of amides and esters of this compound and their systematic evaluation in the biological assays outlined in this guide. Structure-activity relationship studies will be crucial in identifying the key structural features that confer high potency and selectivity for each type of biological activity. Molecular modeling and docking studies can further aid in the rational design of more effective derivatives. The insights provided in this guide offer a solid foundation for initiating such a research program.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Bromo-3-methoxypicolinic Acid Analogs as Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can effectively and selectively modulate biological targets is a perpetual endeavor. The picolinic acid framework, a pyridine carboxylic acid isomer, has emerged as a versatile and privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific class of picolinic acid derivatives: 5-Bromo-3-methoxypicolinic acid analogs. We will explore their potential as kinase inhibitors, delve into their synthesis, detail the experimental protocols for their evaluation, and compare their hypothetical performance with alternative scaffolds.
The Picolinic Acid Core: A Scaffold of Therapeutic Promise
Picolinic acid and its derivatives have a rich history in drug discovery, contributing to treatments for a wide array of diseases.[1] The arrangement of the carboxylic acid at the 2-position of the pyridine ring allows for bidentate chelation of metal ions and provides a key interaction point with biological targets.[2] Our focus, the this compound scaffold, presents three key regions for chemical modification, making it an attractive starting point for generating a library of analogs with diverse biological activities.
Crafting the Analogs: A Synthetic Overview
The generation of a diverse library of this compound analogs is crucial for a thorough SAR investigation. The synthesis typically involves a multi-step process that allows for modifications at three key positions: the carboxylic acid (R1), the 3-methoxy group (R2), and the 5-bromo substituent (R3).
A general synthetic approach often begins with a commercially available substituted picolinic acid. The carboxylic acid can be converted to an amide via activation with a coupling agent like DCC (dicyclohexylcarbodiimide) or by forming an acid chloride followed by reaction with a primary or secondary amine.[3][4] Modifications to the methoxy and bromo groups can be achieved through various aromatic substitution reactions, although these often require more complex multi-step sequences. For instance, demethylation of the methoxy group can be followed by re-alkylation with different alkyl halides to introduce diversity at the R2 position. Similarly, the bromo substituent can be replaced with other functional groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[1]
Putting Analogs to the Test: Experimental Protocols
To establish a clear SAR, robust and reproducible biological assays are paramount. Given the known propensity of picolinic acid derivatives to act as enzyme inhibitors, we will focus on their evaluation as potential kinase inhibitors, a critical class of drug targets in oncology and other diseases.
In Vitro Kinase Inhibition Assay (Aurora B Kinase)
This assay determines the direct inhibitory effect of the synthesized analogs on a specific kinase, for instance, Aurora B kinase, which is a key regulator of mitosis and a target in cancer therapy.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).[6]
-
Prepare a stock solution of the substrate (e.g., Kemptide) and ATP in the kinase assay buffer.
-
Reconstitute recombinant human Aurora B kinase in the assay buffer.
-
Prepare serial dilutions of the test compounds (analogs) in 10% DMSO.
-
-
Assay Procedure (based on ADP-Glo™ Kinase Assay):
-
Add the kinase, substrate/ATP mix, and the test compound to the wells of a 384-well plate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[5][6]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the analogs on cancer cell lines, providing an indication of their potential as anticancer agents.
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[8]
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).
-
Structure-Activity Relationship (SAR) of this compound Analogs
Based on established principles of kinase inhibitor design, we can propose a hypothetical SAR for our analog series. The following table presents illustrative data for a series of this compound analogs, where modifications are made to the R1, R2, and R3 positions.
| Compound | R1 (Amide) | R2 | R3 | Aurora B Kinase IC50 (nM) | HeLa Cell GI50 (µM) |
| 1 (Parent) | -OH | -OCH3 | -Br | >10000 | >50 |
| 2 | -NH-cyclopropyl | -OCH3 | -Br | 500 | 10.2 |
| 3 | -NH-phenyl | -OCH3 | -Br | 250 | 5.1 |
| 4 | -NH-(4-fluorophenyl) | -OCH3 | -Br | 120 | 2.5 |
| 5 | -NH-(3,4-difluorophenyl) | -OCH3 | -Br | 80 | 1.8 |
| 6 | -NH-(4-fluorophenyl) | -OH | -Br | 350 | 8.0 |
| 7 | -NH-(4-fluorophenyl) | -OCH3 | -Cl | 200 | 4.3 |
| 8 | -NH-(4-fluorophenyl) | -OCH3 | -I | 95 | 2.1 |
| 9 | -NH-(4-fluorophenyl) | -OCH3 | -CN | 450 | 9.8 |
SAR Insights:
-
R1 Position (Amide): Conversion of the carboxylic acid (Compound 1) to an amide (Compounds 2-5) is crucial for activity. The nature of the amide substituent is also important, with aromatic amines generally showing better potency than aliphatic ones. The introduction of electron-withdrawing fluorine atoms on the phenyl ring (Compounds 4 and 5) enhances both kinase inhibition and cellular potency, likely due to favorable interactions within the kinase active site.
-
R2 Position (Methoxy Group): The methoxy group appears to be important for activity. Replacing it with a hydroxyl group (Compound 6) leads to a decrease in potency. This suggests that the methoxy group may be involved in a key hydrophobic interaction or that the hydroxyl group introduces unfavorable steric or electronic effects.
-
R3 Position (Bromo Substituent): The halogen at the 5-position significantly influences activity. While a chloro substituent (Compound 7) is less potent than the bromo analog (Compound 4), a larger iodo group (Compound 8) improves potency. This suggests a halogen-bonding interaction may be at play, with the larger, more polarizable iodine atom forming a stronger bond. Replacing the bromo with a cyano group (Compound 9) is detrimental to activity.
Caption: Key structure-activity relationships for this compound analogs.
Comparative Analysis with Alternative Scaffolds
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, it is important to consider its potential advantages and disadvantages compared to other well-established kinase inhibitor scaffolds, such as the quinazoline and pyrrolo-pyrimidine cores.
-
Quinazoline Derivatives: Many FDA-approved kinase inhibitors, such as gefitinib and erlotinib, are based on the quinazoline scaffold.[10][11] These compounds are known for their high potency and selectivity. The picolinic acid scaffold may offer a different vector space for substituent exploration, potentially leading to novel intellectual property and overcoming resistance mechanisms associated with existing quinazoline inhibitors.
-
Pyrrolo-pyrimidine Derivatives: This scaffold is also a common feature in many kinase inhibitors. The picolinic acid core, with its distinct electronic and steric properties, may offer a different binding mode within the kinase active site, potentially leading to a different selectivity profile.
Mechanism of Action: Targeting the BMP Signaling Pathway
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that belong to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[2][3][12][13] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream signaling molecules called SMADs. The activated SMADs then translocate to the nucleus to regulate the expression of target genes.
Given that our hypothetical this compound analogs inhibit a serine/threonine kinase (Aurora B), it is plausible that they could also modulate other serine/threonine kinases, such as those involved in the BMP signaling pathway. Dysregulation of this pathway is implicated in various diseases, including cancer and developmental disorders. Therefore, analogs of this compound could potentially exert their therapeutic effects by modulating the BMP signaling cascade.
Caption: Potential inhibition of the BMP signaling pathway by this compound analogs.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. Our illustrative SAR analysis highlights the key structural features that can be systematically modified to optimize potency and cellular activity. Future work should focus on synthesizing and evaluating a broader range of analogs to validate these initial findings. In particular, exploring a wider variety of substituents at the R1, R2, and R3 positions will be crucial for developing a comprehensive understanding of the SAR. Furthermore, screening these compounds against a panel of kinases will be essential to determine their selectivity profile. Ultimately, the insights gained from such studies could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential in oncology and beyond.
References
- 1. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bone morphogenetic protein signaling: the pathway and its regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 13. BMP Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
A Senior Application Scientist's Guide to Picolinic Acid Derivatives in Large-Scale Synthesis: A Cost-Benefit Analysis of 5-Bromo-3-methoxypicolinic Acid
For researchers, scientists, and professionals in drug development, the selection of chemical building blocks is a critical decision that profoundly impacts the trajectory of a research program, from early discovery to large-scale manufacturing. Picolinic acid derivatives, with their inherent chelating properties and versatile reactivity, are a cornerstone in the synthesis of a wide array of pharmaceutical compounds[1]. This guide provides an in-depth technical analysis of 5-Bromo-3-methoxypicolinic acid, a valuable but often costly intermediate. We will objectively compare its synthesis and potential applications against more common, and often more economical, alternatives, providing experimental insights to inform your strategic decisions in large-scale synthesis.
The Strategic Importance of Substituted Picolinic Acids in Drug Discovery
Picolinic acids are not merely synthetic curiosities; they are "privileged structures" in medicinal chemistry. The pyridine nitrogen and the carboxylic acid at the 2-position create a bidentate chelating system that can interact with various biological targets. Furthermore, the pyridine ring serves as a versatile scaffold for the introduction of diverse functionalities, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. This has led to their use in the development of a wide range of therapeutics, including enzyme inhibitors and modulators of cellular signaling pathways[2][3].
Caption: The versatile picolinic acid scaffold.
In Focus: this compound
This compound is a highly functionalized building block that offers multiple points for synthetic elaboration. The bromine atom is amenable to a variety of cross-coupling reactions, while the methoxy group can influence the electronic properties of the ring and, in some cases, be a site for further modification.
Large-Scale Synthesis of this compound: A Plausible Route
While specific large-scale synthetic protocols for this compound are not widely published, a viable and scalable route can be extrapolated from established methodologies for related compounds. The most likely pathway commences with the commercially available and relatively inexpensive 3,5-dibromopyridine.
Caption: Plausible synthetic route to this compound.
Step-by-Step Methodology (Proposed):
-
Methoxylation of 3,5-Dibromopyridine:
-
To a solution of sodium methoxide in anhydrous N,N-dimethylformamide (DMF), add 3,5-dibromopyridine.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Upon completion, the reaction is quenched with water, and the product, 3-bromo-5-methoxypyridine, is isolated.
-
-
Directed ortho-Metalation and Carboxylation:
-
Dissolve 3-bromo-5-methoxypyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to effect directed ortho-metalation at the 2-position, directed by the methoxy group.
-
Quench the resulting lithium intermediate with solid carbon dioxide (dry ice).
-
Acidic workup will yield the desired this compound.
-
Cost-Benefit Analysis of this compound
| Parameter | Analysis |
| Raw Material Cost | The primary starting material, 3,5-dibromopyridine, is commercially available in bulk, with prices ranging from approximately $250 to over $600 per kilogram, depending on the supplier and purity. |
| Reagent & Solvent Cost | This route requires cryogenic temperatures (-78 °C) and the use of pyrophoric reagents like n-BuLi, which can increase operational costs and require specialized equipment for large-scale production. Anhydrous solvents add to the expense. |
| Yield & Purity | While specific yields for this exact transformation are not readily available, similar directed ortho-metalation and carboxylation reactions can proceed in good to excellent yields (60-85%). Purification would likely involve crystallization. |
| Scalability & Safety | The handling of large quantities of n-BuLi and the need for cryogenic conditions present significant safety and engineering challenges for scaling up. Exothermic reactions must be carefully controlled. |
| Synthetic Utility (Benefit) | The resulting molecule is a versatile intermediate. The bromine at the 5-position is ideal for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the carboxylic acid can be readily converted to amides, esters, and other functional groups. The methoxy group at the 3-position can influence the reactivity and biological activity of downstream compounds. |
Comparative Analysis: Viable Alternatives in Large-Scale Synthesis
For many applications, more readily available and cost-effective picolinic acid derivatives can serve as excellent alternatives to this compound. Here, we analyze two common building blocks: 6-chloropicolinic acid and 6-methoxypicolinic acid.
Alternative 1: 6-Chloropicolinic Acid
6-Chloropicolinic acid is a widely used intermediate in the pharmaceutical and agrochemical industries. Its synthesis is well-established and generally more straightforward than that of this compound.
Large-Scale Synthesis:
The most common industrial route to 6-chloropicolinic acid is the oxidation of 2-chloro-6-methylpyridine.
Caption: Common synthetic route to 6-Chloropicolinic acid.
Step-by-Step Methodology (Typical):
-
Oxidation of 2-Chloro-6-methylpyridine:
-
2-Chloro-6-methylpyridine is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous medium.
-
The reaction mixture is typically heated to drive the oxidation of the methyl group to a carboxylic acid.
-
Workup involves filtration of the manganese dioxide byproduct and acidification of the filtrate to precipitate the 6-chloropicolinic acid.
-
Cost-Benefit Analysis of 6-Chloropicolinic Acid:
| Parameter | Analysis |
| Raw Material Cost | 2-Chloro-6-methylpyridine is a readily available commodity chemical with bulk pricing in the range of $15-30 per kilogram[4][5][6]. |
| Reagent & Solvent Cost | The use of inexpensive oxidants like KMnO₄ and aqueous reaction conditions makes this a cost-effective process. |
| Yield & Purity | Yields for this oxidation can be moderate to good (50-70%), and the product can often be purified by simple crystallization. |
| Scalability & Safety | The process is highly scalable. The main safety considerations are the handling of the strong oxidant and the management of the manganese dioxide waste. |
| Synthetic Utility (Benefit) | The chlorine atom at the 6-position is less reactive in cross-coupling reactions than a bromine atom but can still participate in nucleophilic aromatic substitution and some cross-coupling reactions under more forcing conditions. The primary utility often comes from the picolinic acid core itself. It is a known building block in the synthesis of GABA receptor modulators and other neurologically active compounds[7]. |
Alternative 2: 6-Methoxypicolinic Acid
6-Methoxypicolinic acid offers an alternative functionalization pattern and is also accessible via a relatively straightforward synthetic route.
Large-Scale Synthesis:
Similar to its chloro-analogue, 6-methoxypicolinic acid is typically prepared by the oxidation of 2-methoxy-6-methylpyridine.
Caption: Common synthetic route to 6-Methoxypicolinic acid.
Cost-Benefit Analysis of 6-Methoxypicolinic Acid:
| Parameter | Analysis |
| Raw Material Cost | 2-Methoxy-6-methylpyridine is commercially available, with prices in the range of $70-150 per kilogram for bulk quantities[8][9][10]. |
| Reagent & Solvent Cost | The oxidation process is similar to that for 6-chloropicolinic acid, utilizing inexpensive reagents and solvents. |
| Yield & Purity | Yields are generally in the moderate to good range, and purification is typically straightforward. |
| Scalability & Safety | The process is readily scalable, with similar safety considerations as the synthesis of 6-chloropicolinic acid. |
| Synthetic Utility (Benefit) | The methoxy group is generally stable but can be cleaved to a hydroxyl group, offering another point of functionalization. This building block has been utilized in the synthesis of various biologically active compounds, including potential P-glycoprotein inhibitors[11]. |
Head-to-Head Comparison and Strategic Recommendations
| Feature | This compound | 6-Chloropicolinic Acid | 6-Methoxypicolinic Acid |
| Estimated Synthesis Cost | High | Low | Moderate |
| Synthetic Complexity | High (cryogenics, pyrophorics) | Low | Low |
| Scalability Challenges | Significant | Minimal | Minimal |
| Versatility in Cross-Coupling | Excellent (Bromine) | Moderate (Chlorine) | Low (Methoxy) |
| Key Applications | Multi-point diversification in lead optimization | Core scaffold for established pharmacophores | Introduction of a methoxy/hydroxy moiety |
digraph "Decision_Making_Flowchart" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Project Goal", shape=ellipse, fillcolor="#FBBC05"]; Q1 [label="Is multi-point diversification via\ncross-coupling a primary goal?", shape=diamond, fillcolor="#F1F3F4"]; A1_Yes [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Is cost the primary driver?", shape=diamond, fillcolor="#F1F3F4"]; A2_Yes [label="6-Chloropicolinic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2_No [label="6-Methoxypicolinic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> A2_Yes [label="Yes"]; Q2 -> A2_No [label="No"]; }
Caption: Decision-making flowchart for selecting a picolinic acid building block.
Senior Scientist's Recommendation:
-
For early-stage drug discovery and lead optimization, where the exploration of chemical space and the rapid generation of analogues are paramount, the higher cost and synthetic complexity of This compound can be justified. Its versatility in a wide range of coupling reactions provides a significant advantage in structure-activity relationship (SAR) studies.
-
For large-scale synthesis of a late-stage clinical candidate or a commercial drug, where cost of goods, process robustness, and safety are the primary drivers, 6-chloropicolinic acid is often the more prudent choice. Its low starting material cost and straightforward synthesis make it an economically viable option.
-
6-Methoxypicolinic acid represents a middle ground, offering a different substitution pattern than the chloro-analogue at a moderate cost. It is a good choice when the methoxy or a subsequent hydroxyl group is a key pharmacophoric feature.
Ultimately, the choice of building block is a strategic one that must be made in the context of the specific goals of a project. By carefully weighing the cost of synthesis against the synthetic utility and potential biological benefits, researchers can make informed decisions that will accelerate their path toward the development of new and effective medicines.
References
- 1. chemneo.com [chemneo.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. indiamart.com [indiamart.com]
- 6. 2-Chloro-6-methylpyridine price,buy 2-Chloro-6-methylpyridine - chemicalbook [m.chemicalbook.com]
- 7. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 8. 2-Methoxy-6-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 2-Methoxy-6-methylpyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 63071-03-4|2-Methoxy-6-methylpyridine|BLD Pharm [bldpharm.com]
- 11. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Bromo-3-methoxypicolinic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 5-Bromo-3-methoxypicolinic Acid
As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and compliance. Handling and disposing of specialized chemical reagents like this compound requires more than just following steps; it demands a thorough understanding of the material's properties, the associated risks, and the regulatory landscape. This guide provides a comprehensive, technically-grounded framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Characterization and Risk Mitigation
Before any disposal procedure can begin, a complete understanding of the chemical's hazards is paramount. This compound is a halogenated heterocyclic compound with specific risks that dictate its handling and disposal protocols.
Key Hazard Profile:
Based on available Safety Data Sheets (SDS), this compound presents several hazards that must be actively managed.[1][2]
| Property | Data | Significance for Disposal |
| CAS Number | 1142191-66-9[3] | Ensures correct identification of the chemical for waste manifests and communication with disposal contractors. |
| Physical Form | Solid[3] | As a solid, it poses a dust inhalation hazard. Disposal procedures must minimize dust generation. |
| GHS Hazard Statements | H302: Harmful if swallowed[1]H315: Causes skin irritation[1][4]H319: Causes serious eye irritation[1][4]H335: May cause respiratory irritation[1][4] | These classifications mandate the use of specific Personal Protective Equipment (PPE) to prevent exposure during handling. The oral toxicity and irritant properties necessitate containment and prevent release into the environment. |
| Storage Class | 11 - Combustible Solids[3][5] | While not highly flammable, it can burn. Waste should be stored away from ignition sources.[6] |
| Classification | Halogenated Organic Compound[7] | This is a critical classification. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds, often prohibiting land disposal and requiring specific treatment methods like incineration.[8][9] |
Mandatory Personal Protective Equipment (PPE):
The identified hazards demand stringent adherence to PPE protocols to prevent exposure.[10]
-
Eye Protection: Safety goggles with side shields are required to protect against dust particles and potential splashes, addressing the H319 "serious eye irritation" hazard.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact, as mandated by the H315 "skin irritation" classification.[12]
-
Body Protection: A lab coat or impervious clothing is necessary to protect the skin.[11]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to mitigate the H335 "respiratory irritation" hazard.[13][14] If significant dust is generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Workflow
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage.
Step 1: Waste Segregation
The principle of waste segregation is fundamental in a laboratory setting to prevent dangerous chemical reactions.[15]
-
Isolate Halogenated Waste: this compound waste must be collected in a dedicated container for "Halogenated Organic Solids."
-
Avoid Contamination: Do NOT mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[16] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.
Step 2: Container Selection and Labeling
The waste container is the primary barrier preventing environmental release.
-
Container Choice: Use a high-density polyethylene (HDPE) or glass container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing lid.[13] The container must be leak-proof.[17]
-
Proper Labeling: From the moment the first particle of waste is added, the container must be clearly labeled.[16] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
Associated Hazards (e.g., "Irritant," "Harmful") and GHS pictograms.[1]
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator or laboratory contact.
-
Step 3: Accumulation and Storage
Waste must be stored safely pending pickup by a licensed disposal contractor.
-
Storage Location: The sealed waste container should be stored in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[13]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Storage Conditions: Store away from heat, direct sunlight, and incompatible materials.[17]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process.
Caption: Workflow for the safe disposal of this compound.
Approved Disposal Methodologies
Given its chemical nature as a halogenated organic compound, specific disposal technologies are required.
Primary Method: High-Temperature Incineration
The EPA recommends incineration as the preferred treatment technology for many halogenated organic wastes.[8]
-
Why Incineration? This method uses high temperatures to break down the organic molecule into its constituent atoms. For this compound, this process yields carbon oxides, nitrogen oxides, and hydrogen bromide (HBr).[12]
-
Scrubbing is Essential: The incinerator must be equipped with a "scrubber" or other air pollution control device. This is a critical component that neutralizes the acidic gases (like HBr) formed during combustion, preventing their release into the atmosphere.[8][12]
-
Engage Professionals: All disposal must be handled by a licensed and certified hazardous waste disposal company.[12][18] These companies have the permits, equipment, and expertise to transport and incinerate chemical waste in compliance with all federal and state regulations.
Unacceptable Disposal Methods:
-
Landfill: Land disposal of untreated halogenated organic compounds is generally prohibited by the EPA's Land Disposal Restrictions (LDRs).[7][8]
-
Sewer/Drain Disposal: Absolutely no amount of this compound should be poured down the drain. This is illegal and environmentally harmful.[12][18]
Regulatory and Compliance Framework
All laboratory waste disposal activities are governed by a strict regulatory framework. In the United States, the primary authorities are:
-
The Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management from "cradle to grave."
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[10][19] This CHP must include established procedures for the safe handling and disposal of all hazardous chemicals.[19]
Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and coordinating with approved waste contractors. Always operate in accordance with your site-specific CHP and EHS guidelines.
References
- 1. This compound | 1142191-66-9 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound AldrichCPR 1142191-66-9 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. wku.edu [wku.edu]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. usbioclean.com [usbioclean.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. needle.tube [needle.tube]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
